Enpp-1-IN-12
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C16H18N6O3S |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-[(2-amino-7H-purin-6-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)butanamide |
InChI |
InChI=1S/C16H18N6O3S/c1-3-11(14(24)20-8-4-5-9(23)10(6-8)25-2)26-15-12-13(19-7-18-12)21-16(17)22-15/h4-7,11,23H,3H2,1-2H3,(H,20,24)(H3,17,18,19,21,22) |
Clave InChI |
ZDCMJGUVFRHQEH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC(=C(C=C1)O)OC)SC2=NC(=NC3=C2NC=N3)N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of ENPP-1-IN-12 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in cancer progression and immune evasion. Its enzymatic activity modulates key signaling pathways, including the cGAS-STING and adenosine pathways, thereby influencing the tumor microenvironment. This technical guide provides an in-depth analysis of the mechanism of action of ENPP-1-IN-12, a potent and orally active inhibitor of ENPP1. We will explore the preclinical data supporting its anti-tumor activity, detail the experimental methodologies for its evaluation, and visualize the intricate signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction to ENPP1 in Cancer
ENPP1 is a type II transmembrane glycoprotein with phosphodiesterase and pyrophosphatase activity.[1] It is overexpressed in various cancers, including breast, lung, and ovarian cancers, and its elevated expression often correlates with poor prognosis.[1][2] ENPP1 exerts its pro-tumoral effects through two primary mechanisms: the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP) and the production of adenosine.[1][3][4]
-
Inhibition of the cGAS-STING Pathway: Cytosolic double-stranded DNA (dsDNA) in cancer cells, a hallmark of genomic instability, is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[5][6] cGAMP acts as a second messenger, binding to and activating the stimulator of interferon genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines.[5][6] This signaling cascade is crucial for initiating an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thereby dampening STING-mediated anti-tumor immunity and allowing cancer cells to evade immune surveillance.[1][3]
-
Generation of Immunosuppressive Adenosine: ENPP1 hydrolyzes extracellular ATP to produce AMP.[5] AMP is then converted to adenosine by CD73.[5] Adenosine in the tumor microenvironment is a potent immunosuppressive molecule that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, further contributing to tumor immune evasion.[4][7]
Given its pivotal role in suppressing anti-tumor immunity, ENPP1 has emerged as a promising therapeutic target in oncology.
This compound: A Potent ENPP1 Inhibitor
This compound is a potent and orally bioavailable small molecule inhibitor of ENPP1. Preclinical studies have demonstrated its potential as an anti-cancer agent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant ENPP1 inhibitors.
| Inhibitor | Parameter | Value | Cell Line/Model | Reference |
| This compound | Ki | 41 nM | N/A | |
| Compound [I] | IC50 | 1.2 nM | N/A | [8] |
| Compound 4f | IC50 | 0.28 ± 0.08 µM | N/A | [6] |
| Compound 4q | IC50 | 0.37 ± 0.03 µM | N/A | [6] |
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Inhibitor | Cancer Type | Dosage | Effect | Model | Reference |
| This compound | Lung Cancer | 100 mg/kg (p.o.) | Tumor growth inhibition | LLC1 syngeneic murine model | |
| Compound [II] (prodrug of [I]) | Pancreatic Ductal Carcinoma | Not specified | 11% Tumor Growth Inhibition (TGI) alone; 51% TGI with radiation | Pan02 syngeneic mouse model | [8] |
| Insilico Medicine ENPP1 Inhibitor | Colorectal Cancer | Single dose | 67% Tumor Growth Inhibition | MC38 syngeneic mouse model | [9] |
Table 2: In Vivo Efficacy of ENPP1 Inhibitors
| Parameter | Value | Species | Dose | Reference |
| Oral Bioavailability (F) | 45.1% | Healthy female BALB/c mice | 10 mg/kg (p.o.) | |
| Half-life (t1/2) | 1.04 h | Healthy female BALB/c mice | 10 mg/kg (p.o.) | |
| Cmax | 303.10 ng/mL | Healthy female BALB/c mice | 10 mg/kg (p.o.) | |
| Half-life (t1/2) | 0.76 h | Healthy female BALB/c mice | 1 mg/kg (i.v.) | |
| Cmax | 308.64 ng/mL | Healthy female BALB/c mice | 1 mg/kg (i.v.) | |
| Clearance (CL) | 73.22 mL/min/kg | Healthy female BALB/c mice | 1 mg/kg (i.v.) |
Table 3: Pharmacokinetic Properties of this compound
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound in cancer is the inhibition of ENPP1's enzymatic activity, which leads to the restoration of STING signaling and a reduction in immunosuppressive adenosine.
Caption: Workflow for preclinical evaluation of this compound.
The cGAS-STING Pathway
By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. This allows cGAMP to bind to and activate STING in immune cells within the tumor microenvironment, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.
Caption: this compound restores STING signaling by inhibiting ENPP1.
The Adenosine Pathway
Inhibition of ENPP1 by this compound also reduces the production of AMP from ATP, thereby limiting the substrate for CD73 and decreasing the generation of immunosuppressive adenosine in the tumor microenvironment.
Caption: this compound reduces adenosine-mediated immune suppression.
Detailed Experimental Protocols
ENPP1 Enzyme Activity Assay (Inhibitor Screening)
This protocol is adapted from commercially available ENPP1 inhibitor screening kits and is suitable for determining the IC50 of inhibitors like this compound.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5)
-
ENPP1 substrate (e.g., p-nitrophenyl thymidine 5′-monophosphate or a fluorogenic substrate like TG-mAMP)
-
This compound or other test inhibitors dissolved in DMSO
-
96-well microplate (black with a clear bottom for fluorescent assays)
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a 1X ENPP1 Assay Buffer.
-
Dilute the ENPP1 enzyme to the desired concentration in 1X Assay Buffer. Keep on ice.
-
Prepare a working solution of the ENPP1 substrate in 1X Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in 1X Assay Buffer to the final desired concentrations.
-
-
Assay Setup:
-
Add 50 µL of 1X ENPP1 Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of 1X Assay Buffer with the same final DMSO concentration.
-
Add 20 µL of the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the ENPP1 substrate working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light if using a fluorescent substrate.
-
-
Data Acquisition:
-
For colorimetric assays, stop the reaction by adding a stop solution (e.g., 100 mM NaOH).[10] Read the absorbance at the appropriate wavelength (e.g., 405 nm).[10]
-
For fluorescent assays, read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).
-
-
Data Analysis:
-
Subtract the background reading (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme only" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LLC1, 4T1)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT/MTS Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value.
-
In Vivo Syngeneic Mouse Model of Lung Cancer
This protocol describes the establishment of a syngeneic lung cancer model to evaluate the in vivo efficacy of this compound.
Materials and Animals:
-
C57BL/6 mice (6-8 weeks old)
-
Lewis Lung Carcinoma (LLC1) cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control orally once daily.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a humane endpoint.[10]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
This compound represents a promising therapeutic agent in oncology due to its potent and specific inhibition of ENPP1. Its dual mechanism of action, involving the reactivation of the cGAS-STING pathway and the reduction of immunosuppressive adenosine, addresses key mechanisms of tumor immune evasion. The preclinical data and experimental protocols outlined in this guide provide a solid foundation for further investigation and development of this compound and other ENPP1 inhibitors as novel cancer immunotherapies. Future studies should focus on exploring combination therapies, identifying predictive biomarkers, and ultimately translating these promising preclinical findings into clinical benefits for cancer patients.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | MDPI [mdpi.com]
- 6. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 9. ENPP1 | Insilico Medicine [insilico.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. meliordiscovery.com [meliordiscovery.com]
The Role of Ectonucleotide Pyrophosphatatase/Phosphodiesterase 1 (ENPP1) in Tumor Immunity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME), acting as a key innate immune checkpoint. As a type II transmembrane glycoprotein, ENPP1 orchestrates a dual immunosuppressive strategy by inhibiting the cGAS-STING pathway and promoting the production of immunosuppressive adenosine. Upregulated in a wide range of solid tumors, its expression is frequently correlated with poor prognosis, metastasis, and resistance to immunotherapy.[1][2][3][4] Consequently, targeting ENPP1 represents a novel and promising therapeutic strategy to reinvigorate anti-tumor immunity, particularly for converting immunologically "cold" tumors into "hot" tumors responsive to immune checkpoint blockade. This guide provides an in-depth overview of ENPP1's mechanisms, its impact on tumor immunity, preclinical and clinical data for ENPP1 inhibitors, and key experimental methodologies.
Core Mechanisms of ENPP1 in Tumor Immunity
ENPP1 exerts its immunosuppressive functions primarily through two interconnected enzymatic activities: the hydrolysis of the immune-transmitter 2'3'-cyclic GMP-AMP (cGAMP) and the degradation of extracellular ATP, which ultimately fuels the adenosine pathway.[5][6]
Inhibition of the cGAS-STING Pathway
The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a common feature of genomically unstable cancer cells.[2][7] Upon dsDNA detection, cGAS synthesizes the second messenger cGAMP.[1] cGAMP can act intracellularly or be transported extracellularly to activate the STING pathway in adjacent immune cells, such as dendritic cells (DCs), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate a robust anti-tumor adaptive immune response.[6][7][8]
ENPP1 is the dominant hydrolase of extracellular cGAMP.[2][3] By degrading cGAMP into AMP and GMP, ENPP1 effectively severs this paracrine signaling loop, preventing STING activation in immune cells and thereby dampening the innate immune response against the tumor.[1][9][10] This function positions ENPP1 as a key innate immune checkpoint that tumors exploit to evade immune surveillance.[2][3][11]
Caption: ENPP1-mediated hydrolysis of extracellular cGAMP to inhibit STING signaling.
Promotion of the Immunosuppressive Adenosine Pathway
The TME is often characterized by high levels of extracellular ATP, released from dying tumor cells. While high concentrations of ATP can be pro-inflammatory, its rapid degradation creates a profoundly immunosuppressive environment dominated by adenosine.[9] ENPP1 contributes significantly to this process by hydrolyzing extracellular ATP to AMP.[1][5] The resulting AMP is then converted by another ectoenzyme, CD73 (Ecto-5'-nucleotidase), into adenosine.[5][9]
Adenosine signals through A2A and A2B receptors on various immune cells, including T cells and NK cells, leading to the suppression of their cytotoxic functions and promoting an immune-evasive TME.[5][12][13] By initiating the ATP degradation cascade, ENPP1 works in concert with CD73 to increase the concentration of immunosuppressive adenosine.[4][14]
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Guide: Inhibition of cGAMP Hydrolysis by ENPP1 Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in cellular signaling, primarily recognized for its role in hydrolyzing extracellular cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway. The cGAS-STING pathway is a fundamental component of the innate immune system, detecting cytosolic DNA and initiating an immune response. By degrading cGAMP, ENPP1 acts as a negative regulator of this pathway, making it a compelling therapeutic target for enhancing anti-tumor immunity. This technical guide provides an in-depth overview of the inhibition of cGAMP hydrolysis by ENPP1 modulators, with a focus on the available quantitative data, detailed experimental protocols, and visualization of the core biological processes. While specific quantitative data for Enpp-1-IN-12 is not publicly available at this time, this guide leverages data from other known ENPP1 inhibitors to illustrate the principles of ENPP1 inhibition.
The Role of ENPP1 in the cGAMP-STING Signaling Pathway
The cGAS-STING pathway is integral to the innate immune response to infection and cellular damage.
-
cGAS Activation: Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular stress, binds to and activates cyclic GMP-AMP synthase (cGAS).
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2’3’-cGAMP from ATP and GTP.
-
STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum, leading to a conformational change and its translocation to the Golgi apparatus.
-
Downstream Signaling: At the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates IRF3 (interferon regulatory factor 3).
-
Immune Response: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines, leading to an anti-viral and anti-tumor immune response.
ENPP1 is a transmembrane glycoprotein that is also found in a soluble, secreted form.[1] Its catalytic domain is located extracellularly, where it hydrolyzes extracellular cGAMP into AMP and GMP, thereby dampening the STING-mediated immune response.[2][3] This function positions ENPP1 as an immune checkpoint, and its inhibition is a promising strategy in cancer immunotherapy to enhance the body's natural anti-tumor defenses.[4]
Quantitative Data on ENPP1 Inhibitors
| Inhibitor | IC50 / Ki | Assay Type | Reference |
| STF-1084 | Ki = 33 nM | [32P]-cGAMP TLC Assay | [3] |
| STF-1084 | IC50 = 149 ± 20 nM | cGAMP-Luciferase Assay | [3] |
| QS1 | IC50 = 1.59 ± 0.07 µM | cGAMP-Luciferase Assay | [3] |
| Compound 4e | IC50 = 0.188 µM | Enzymatic Assay | [3] |
| Enpp-1-IN-20 | IC50 = 0.09 nM | Enzymatic Assay | [5] |
Kinetic Parameters of ENPP1
| Substrate | Km | kcat | Reference |
| 2’3’-cGAMP | 15 µM | 4 s-1 | [2] |
| ATP | 20 µM | 12 s-1 | [2] |
Experimental Protocols for Measuring cGAMP Hydrolysis
Two primary methods are commonly cited for quantifying ENPP1-mediated cGAMP hydrolysis and its inhibition: a thin-layer chromatography (TLC)-based assay using radiolabeled cGAMP and a luciferase-based luminescence assay.
[32P]-cGAMP Thin-Layer Chromatography (TLC) Assay
This method directly visualizes the conversion of radiolabeled cGAMP to its hydrolyzed products.
Materials:
-
Recombinant human or mouse ENPP1
-
[α-32P]ATP
-
Recombinant cGAS
-
Herring Testes DNA (HT-DNA)
-
Unlabeled ATP and GTP
-
ENPP1 reaction buffer (e.g., 50 mM Tris-HCl pH 9.0, 250 mM NaCl, 0.5 mM CaCl2, 1 µM ZnCl2)
-
HP-TLC silica gel plates
-
Mobile phase (e.g., 85% ethanol, 5 mM NH4HCO3)
-
Phosphor screen and imager
Protocol:
-
Synthesis of [32P]-cGAMP:
-
Incubate recombinant cGAS with unlabeled ATP, GTP, HT-DNA, and a tracer amount of [α-32P]ATP.
-
Purify the resulting [32P]-cGAMP using methods such as reverse-phase HPLC.
-
-
ENPP1 Hydrolysis Reaction:
-
In a microcentrifuge tube, combine the ENPP1 reaction buffer, a known concentration of recombinant ENPP1 (e.g., 1-10 nM), and the ENPP1 inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding [32P]-cGAMP (e.g., 1-5 µM).
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
TLC Separation:
-
At each time point, quench a small aliquot of the reaction by spotting it onto a TLC plate.
-
Develop the TLC plate using the mobile phase until the solvent front nears the top.
-
Air dry the TLC plate.
-
-
Data Acquisition and Analysis:
-
Expose the dried TLC plate to a phosphor screen.
-
Image the screen using a phosphor imager.
-
Quantify the signal intensity of the spots corresponding to intact cGAMP and the hydrolyzed products.
-
Calculate the percentage of cGAMP hydrolysis at each time point and inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Luciferase-Based Luminescence Assay
This high-throughput method relies on the detection of AMP, one of the products of cGAMP hydrolysis, using a coupled enzyme system that generates a luminescent signal.
Materials:
-
Recombinant human or mouse ENPP1
-
Unlabeled 2’3’-cGAMP
-
ENPP1 reaction buffer (optimized to minimize interference with the luciferase reaction, e.g., with reduced ZnCl2 concentration)[3]
-
AMP-Glo™ Assay kit (or similar, containing AMP-dependent kinase and luciferase)
-
Luminometer-compatible microplates
Protocol:
-
ENPP1 Hydrolysis Reaction:
-
In a white, opaque microplate, add the ENPP1 reaction buffer, a known concentration of recombinant ENPP1, and the ENPP1 inhibitor at various concentrations.
-
Initiate the reaction by adding unlabeled cGAMP (e.g., 5 µM).
-
Incubate at 37°C for a set period (e.g., 60 minutes).
-
Terminate the reaction, for example, by heat inactivation.
-
-
AMP Detection:
-
Follow the manufacturer's protocol for the AMP detection kit. This typically involves:
-
Adding a reagent containing an AMP-dependent kinase to convert AMP to ADP.
-
Adding a second reagent containing luciferase and its substrate, which produces light in the presence of ATP (generated from ADP).
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of AMP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Mechanism of ENPP1 Inhibition
ENPP1 inhibitors can act through different mechanisms, with competitive inhibition being a common mode of action for small molecules that target the enzyme's active site.[6]
-
Competitive Inhibition: In this scenario, the inhibitor, such as this compound, structurally resembles the substrate, cGAMP, and binds to the active site of ENPP1. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the hydrolysis of cGAMP. The degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.
Conclusion
The inhibition of ENPP1-mediated cGAMP hydrolysis presents a promising therapeutic avenue for enhancing the innate immune response against cancer. This guide has outlined the critical role of ENPP1 in the cGAMP-STING pathway, presented available quantitative data for representative ENPP1 inhibitors, and provided detailed experimental protocols for measuring cGAMP hydrolysis. The visualization of the signaling pathway, experimental workflows, and mechanism of inhibition serves to further clarify these complex processes. As research in this field progresses, the development of potent and specific ENPP1 inhibitors, such as those in the "Enpp-1-IN" series, will be crucial for translating our understanding of this pathway into effective clinical therapies.
References
- 1. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
Enpp-1-IN-12 as a Modulator of the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a pivotal role in suppressing anti-tumor immunity.[1][2] By hydrolyzing the crucial immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the stimulator of interferon genes (STING) signaling pathway, a key driver of innate immune responses against cancer.[1][3][4][5] Furthermore, ENPP1 contributes to an immunosuppressive tumor microenvironment (TME) by generating adenosine.[5][6][7] Consequently, inhibiting ENPP1 represents a promising therapeutic strategy to reactivate anti-tumor immunity. This document provides a detailed technical overview of ENPP1 inhibition, using compounds analogous to "Enpp-1-IN-12" as a framework to explore the mechanism of action, impact on the TME, and relevant experimental methodologies.
Core Mechanism of Action: Reinstating STING Signaling
The anti-tumor activity of ENPP1 inhibitors is primarily rooted in their ability to restore paracrine activation of the cGAS-STING pathway.
-
The cGAS-STING Pathway: Cytosolic double-stranded DNA (dsDNA), often present in chromosomally unstable cancer cells, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[5] cGAS then synthesizes the second messenger 2'3'-cGAMP.[2][8] While intracellular cGAMP can trigger a limited response, cancer cells can also export cGAMP into the extracellular space.[5] This extracellular cGAMP acts as a potent immunotransmitter, being taken up by neighboring host cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, to activate the STING protein located on the endoplasmic reticulum.[1][5][9] STING activation initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for recruiting and activating cytotoxic T cells and natural killer (NK) cells to attack the tumor.[2][5]
-
ENPP1 as an Immune Checkpoint: ENPP1 is a transmembrane protein with an external-facing catalytic domain that functions as the dominant hydrolase of extracellular cGAMP.[1][3][5] By degrading cGAMP into AMP and GMP, ENPP1 effectively severs the communication line between cancer cells and immune cells, thereby suppressing the anti-tumor immune response.[1][10] High ENPP1 expression in tumors is correlated with poor prognosis, metastasis, and resistance to immunotherapy.[1][3][7]
Figure 1: ENPP1-STING Signaling Pathway and Point of Inhibition.
Remodeling the Tumor Microenvironment
The primary consequence of ENPP1 inhibition is a profound shift in the TME from an immunosuppressive to an immunostimulatory state.
-
Enhanced Immune Infiltration: By restoring type I IFN signaling, ENPP1 inhibition promotes the recruitment and activation of key anti-tumor effector cells. Studies in preclinical models show that treatment with ENPP1 inhibitors leads to increased infiltration of cytotoxic CD8+ T cells and NK cells into the tumor.[5][6]
-
Reprogramming Myeloid Cells: ENPP1 is highly expressed on immunosuppressive M2-like macrophages.[4][10] Its inhibition can help repolarize these macrophages towards a pro-inflammatory M1 phenotype and reduce the accumulation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).[6][13]
-
Abrogation of Metastasis: High ENPP1 expression is strongly associated with tumor progression and metastasis.[1][4][7] By activating an immune response and potentially reversing the epithelial-mesenchymal transition (EMT), ENPP1 inhibitors have been shown to significantly reduce tumor growth and abolish metastasis in animal models.[1][3][4][5]
Quantitative Data on ENPP1 Inhibitors
While "this compound" is a placeholder, published data on other novel, potent ENPP1 inhibitors provide a quantitative understanding of their activity.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound Name | Assay Type | Target | Potency (IC50 / EC50) | Reference |
|---|---|---|---|---|
| Compound 31 | Enzymatic Assay | ENPP1 | IC50: 14.68 nM | [14] |
| ZXP-8202 | Enzymatic Assay | rhENPP1 | pico-molar IC50 | [15] |
| ZXP-8202 | Cell-based Enzymatic | ENPP1 | EC50: 20 nM | [15] |
| ZXP-8202 | STING Activation | IFN-β Production | EC50: 10 nM |[15] |
Table 2: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors
| Compound Name | Mouse Model | Tumor Type | Efficacy | Reference |
|---|---|---|---|---|
| Compound 31 | Syngeneic | 4T1 Breast Cancer | Significant antitumor efficacy | [14] |
| Compound 31 | Syngeneic | CT26 Colon Cancer | Significant antitumor efficacy | [14] |
| ZXP-8202 | Syngeneic | CT26 Colon Cancer | ~70% Tumor Growth Inhibition (TGI) |[15] |
Key Experimental Protocols
The evaluation of ENPP1 inhibitors involves a series of standardized in vitro and in vivo assays.
A. In Vitro ENPP1 Enzymatic Assay
-
Objective: To determine the direct inhibitory activity of a compound on ENPP1's enzymatic function (IC50).
-
Methodology:
-
Recombinant human ENPP1 (rhENPP1) is incubated in an assay buffer.
-
A serial dilution of the test inhibitor (e.g., this compound) is added.
-
A fluorescent or colorimetric substrate for ENPP1 (e.g., p-nitrophenyl 5’-thymidine monophosphate or a cGAMP analog) is added to initiate the reaction.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The product formation is measured using a plate reader (absorbance or fluorescence).
-
Data are normalized to controls (no inhibitor) and the IC50 value is calculated using a non-linear regression curve fit.
-
B. Cell-Based STING Activation Assay
-
Objective: To confirm that ENPP1 inhibition by the compound leads to functional activation of the STING pathway in a cellular context (EC50).
-
Methodology:
-
Co-culture System: "Donor" cells with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) are cultured.[15] "Reporter" cells that signal upon STING activation (e.g., THP-1 monocytes, which produce IFN-β) are cultured separately.[15]
-
Treatment: The ENPP1-expressing donor cells are treated with a serial dilution of the test inhibitor and a fixed concentration of exogenous 2'3'-cGAMP.
-
Conditioned Media Transfer: After incubation, the cell culture supernatant (conditioned media), which now contains cGAMP protected from degradation, is transferred to the THP-1 reporter cells.
-
Endpoint Measurement: The THP-1 cells are incubated with the conditioned media. The level of IFN-β secreted into the supernatant is then quantified using ELISA or a reporter gene assay (e.g., Lucia luciferase).
-
EC50 Calculation: The concentration of the inhibitor that results in 50% of the maximal IFN-β production is determined.
-
Figure 2: Standard Experimental Workflow for ENPP1 Inhibitor Evaluation.
C. Syngeneic Mouse Models for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of the ENPP1 inhibitor in an immunocompetent animal model.
-
Methodology:
-
Tumor Implantation: Tumor cells (e.g., murine CT26 colon carcinoma or 4T1 breast cancer) are subcutaneously implanted into syngeneic mice (e.g., BALB/c).[14][15]
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The ENPP1 inhibitor is administered (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule.
-
Efficacy Readout: Tumor volume is measured regularly with calipers. The primary efficacy endpoint is tumor growth inhibition (TGI). Animal survival may be a secondary endpoint.
-
Pharmacodynamic/TME Analysis: At the end of the study, tumors are harvested. A portion is used for flow cytometry to quantify the infiltration of various immune cell subsets (CD8+ T cells, NK cells, MDSCs, etc.). Another portion may be used for single-cell RNA sequencing (scRNA-seq) to deeply characterize the changes in the TME.[1][7]
-
Conclusion and Future Directions
ENPP1 is a validated and highly promising target for cancer immunotherapy. The mechanism of action—preventing extracellular cGAMP degradation to unleash a STING-dependent anti-tumor immune response—is direct and potent. Inhibitors like this compound can remodel the tumor microenvironment, increase immune cell infiltration, and synergize with existing immunotherapies like checkpoint blockade.
Future work in this field will focus on:
-
Clinical Translation: Advancing potent, selective, and orally bioavailable ENPP1 inhibitors into clinical trials to validate the preclinical findings in human patients.[9]
The development of ENPP1 inhibitors marks a significant advance, offering a novel strategy to harness the body's own innate immune system to fight cancer by targeting a key gatekeeper of the cGAS-STING pathway.
Figure 3: Logical Cascade from ENPP1 Inhibition to Anti-Tumor Effect.
References
- 1. pnas.org [pnas.org]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer. [escholarship.org]
- 4. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
The Dichotomous Role of ENPP1 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in various physiological processes, including purinergic signaling and bone mineralization.[1] Emerging evidence has illuminated its multifaceted and often contradictory functions within the tumor microenvironment across a spectrum of cancer types.[2] Upregulated in numerous malignancies, ENPP1 has been implicated in promoting tumor progression, metastasis, and therapeutic resistance.[3] Conversely, in some cancer contexts, its expression has been associated with a favorable prognosis. This guide provides an in-depth technical overview of the function of ENPP1 in different cancers, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways to support ongoing research and drug development efforts.
The Function of ENPP1 Across Various Cancer Types
The role of ENPP1 in cancer is highly context-dependent, varying significantly between different tumor histologies. Its enzymatic activity, primarily the hydrolysis of extracellular ATP to AMP and pyrophosphate (PPi), and the degradation of the immune signaling molecule cGAMP, lies at the heart of its influence on cancer biology.[1][4]
Breast Cancer
In breast cancer, high ENPP1 expression is frequently correlated with a poor prognosis.[5] It has been shown to promote bone metastasis and is associated with an aggressive phenotype.[6] Mechanistically, ENPP1 contributes to an immunosuppressive tumor microenvironment by dampening the cGAS-STING pathway through the hydrolysis of extracellular cGAMP.[5][7] This inhibition of innate immune signaling allows tumor cells to evade immune surveillance.[5] Furthermore, by hydrolyzing ATP, ENPP1 initiates a cascade that leads to the production of adenosine, another immunosuppressive molecule.[2]
Lung Cancer
Elevated ENPP1 expression is a common feature in lung cancer, where it is linked to increased malignancy.[6] Studies have demonstrated that dysregulated ENPP1 can induce cancer stem cell (CSC) characteristics and promote an epithelial-mesenchymal transition (EMT)-like phenotype, contributing to tumor invasion and metastasis.[6]
Glioblastoma
In glioblastoma, ENPP1 is considered a proto-oncogene and is highly expressed.[6] Its expression has been suggested as a potential marker for grading this aggressive brain tumor.[6] Knockdown of ENPP1 in glioblastoma stem-like cells (GSCs) has been shown to impair proliferation, induce differentiation, and increase sensitivity to chemotherapy.[8] This effect is partly attributed to ENPP1's role in maintaining a balanced nucleotide pool, which is essential for the undifferentiated and proliferative state of GSCs.[9]
Ovarian Cancer
High expression of ENPP1 in high-grade serous ovarian carcinoma is a predictor of poor prognosis.[10] Increased ENPP1 levels are associated with a more advanced clinical stage and poorer tumor cell differentiation.[10] In ovarian cancer cells, ENPP1 has been shown to play a role in proliferation, migration, and invasion.[10]
Hepatocellular Carcinoma
Interestingly, in hepatocellular carcinoma (LIHC), downregulated ENPP1 expression has been associated with a poor prognosis.[4] This suggests a tumor-suppressive role for ENPP1 in this context, highlighting the tissue-specific nature of its function.
Ewing Sarcoma
ENPP1 is abundantly expressed on the surface of Ewing sarcoma cells, with limited expression in normal tissues, making it a potential immunotherapeutic target.[11] Its expression is thought to contribute to an immunosuppressive tumor milieu, thereby promoting disease progression.[11]
Quantitative Data on ENPP1 Expression and Prognostic Significance
To facilitate a comparative analysis of ENPP1's role across different cancer types, the following tables summarize key quantitative findings from various studies.
| Cancer Type | ENPP1 Expression Change (Tumor vs. Normal) | Method of Detection | Prognostic Significance of High ENPP1 Expression | Reference |
| Breast Cancer | Upregulated | TCGA RNA-seq, IHC | Worse disease-free survival | [5] |
| Highest in metastatic disease (Stage IV vs. Stage III) | METABRIC database | [5] | ||
| Lung Cancer | Upregulated in most tumor tissues | IHC | Increased malignancy | [6] |
| Glioblastoma | Highly expressed | RNA-seq, IHC | Associated with higher grade | [6] |
| Ovarian Cancer | Significantly higher in high-grade serous carcinoma | IHC | Poorer prognosis, advanced FIGO stage | [10] |
| 85.4% strong expression in HGSOC vs. 1.03% in serous cystadenoma | IHC | [9] | ||
| Hepatocellular Carcinoma | Markedly downregulated | Bioinformatics analysis of multiple databases | Poor prognosis for downregulated ENPP1 | [4] |
| Ewing Sarcoma | Highly expressed on cell surface | Proteomics, IHC | Potential role in immunosuppression | [12] |
| Pancreatic Cancer | High expression in a murine pancreatic cell line | Not specified | Removal slowed tumor growth | [9] |
| Bladder Cancer | Higher levels in muscle-invasive vs. non-muscle-invasive | IHC | Correlates with tumor progression and poor prognosis | [13] |
| Cancer Type | Key Quantitative Finding | Impact on Cellular Processes | Reference |
| Breast Cancer | ENPP1 loss-of-function slowed primary tumor growth and abolished metastasis in a mouse model. | Inhibits anti-tumoral immunity | [5] |
| Glioblastoma | Knockdown of ENPP1 resulted in accumulation of cells in the G1/G0 phase. | Impairs cell proliferation | [6] |
| Ovarian Cancer | siRNA-mediated knockdown significantly reduced cell proliferation, migration, and invasion. | Inhibits malignant phenotypes | [10] |
| Lung Cancer | Downregulation of ENPP1 decreased levels of CSC markers. | Reverses cancer stem cell features | [6] |
Signaling Pathways Involving ENPP1
ENPP1 exerts its influence on cancer progression primarily through its enzymatic activity, which modulates key signaling pathways.
The cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[14] ENPP1 is the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), the second messenger that activates STING.[1] By degrading cGAMP, ENPP1 effectively dampens STING signaling, thereby creating an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction.[5]
Purinergic Signaling and Adenosine Production
ENPP1 plays a crucial role in the purinergic signaling cascade by hydrolyzing extracellular ATP to AMP.[15] This AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73).[15] Adenosine is a potent immunosuppressive molecule that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, through activation of adenosine receptors.[2] This pathway represents another mechanism by which ENPP1 contributes to an immune-cold tumor microenvironment.
Key Experimental Protocols
Reproducible and robust experimental methodologies are crucial for advancing our understanding of ENPP1's function in cancer. This section provides detailed protocols for key assays used to investigate ENPP1.
ENPP1 Enzyme Activity Assay
This assay measures the phosphodiesterase activity of ENPP1 using a colorimetric substrate.
Materials:
-
Cell lysate containing ENPP1
-
Assay buffer: 1 M Tris-HCl (pH 8.0), 50 mM NaCl, 20 µM CaCl₂, 20 µM ZnCl₂
-
Substrate: 1 mM thymidine 5'-monophosphate p-nitrophenyl ester (p-NPP)
-
Stop solution: 100 mM NaOH
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare cell lysates in a suitable lysis buffer (e.g., 1% Triton X-100 in 200 mM Tris, pH 8.0).
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the p-NPP substrate to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects ENPP1 activity.
In Vitro Cell Migration and Invasion Assays
These assays are used to assess the effect of ENPP1 on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell lines with varying ENPP1 expression levels
-
Transwell inserts (8.0 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Protocol:
Migration Assay:
-
Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period determined by the cell type's migratory capacity (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Invasion Assay:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Follow steps 1-7 of the migration assay protocol.
In Vivo Tumorigenicity Assay
This assay evaluates the effect of ENPP1 on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell lines with modulated ENPP1 expression
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
Protocol:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS at a desired concentration (e.g., 1 x 10⁶ cells/100 µL). Matrigel can be mixed with the cell suspension to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every few days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Immunohistochemistry (IHC) for ENPP1
IHC is used to visualize the expression and localization of ENPP1 protein in tissue samples.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against ENPP1
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes to rehydrate the tissue sections.
-
Antigen Retrieval: Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes.
-
Blocking: Incubate the sections with a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-ENPP1 antibody at the optimal dilution and temperature (e.g., overnight at 4°C).
-
Secondary Antibody Incubation: Incubate the sections with the HRP-conjugated secondary antibody.
-
Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of ENPP1 expression.
-
Counterstaining: Stain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and then mount with a coverslip.
-
Microscopy: Examine the slides under a microscope to assess the intensity and localization of ENPP1 staining.
Conclusion and Future Directions
ENPP1 is a critical regulator of the tumor microenvironment with diverse and context-dependent functions in different cancer types. Its role in suppressing anti-tumor immunity through the cGAS-STING and purinergic signaling pathways has positioned it as a promising target for cancer immunotherapy.[2] The development of potent and specific ENPP1 inhibitors is an active area of research, with the potential to "heat up" immune-cold tumors and enhance the efficacy of existing immunotherapies.[1]
Future research should focus on further elucidating the precise molecular mechanisms that govern the differential roles of ENPP1 in various cancers. A deeper understanding of the factors that determine whether ENPP1 acts as a tumor promoter or suppressor will be crucial for the development of targeted and effective therapeutic strategies. Furthermore, the identification of reliable biomarkers to predict which patients are most likely to benefit from ENPP1-targeted therapies will be essential for the successful clinical translation of these novel agents. The in-depth technical information provided in this guide is intended to support and accelerate these vital research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression of ENPP1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. pnas.org [pnas.org]
- 9. "ENPP1 limits efficacy of radiation therapy in a murine pancreatic canc" by J Baird, A Alice et al. [digitalcommons.providence.org]
- 10. High expression of ENPP1 in high-grade serous ovarian carcinoma predicts poor prognosis and as a molecular therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Enpp-1-IN-12 and Its Role in Modulating Innate Immune Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against pathogens and cellular stress. A key signaling cascade in this process is the cGAS-STING pathway, which is critical for detecting cytosolic DNA and initiating an immune response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a crucial negative regulator of this pathway, acting as an innate immune checkpoint.[1][2] By hydrolyzing the second messenger cyclic GMP-AMP (2'3'-cGAMP), ENPP1 effectively dampens the activation of the STING protein, thereby suppressing downstream inflammatory responses.[3][4] This mechanism has significant implications in oncology, as many cancer cells exhibit high levels of ENPP1 expression, which correlates with poor prognosis and resistance to immunotherapy.[5]
Enpp-1-IN-12 is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of 2'3'-cGAMP, leading to its accumulation and subsequent activation of the STING pathway.[1][6] This guide provides an in-depth technical overview of the effects of ENPP1 inhibition by compounds like this compound on innate immune signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Data Presentation: Efficacy of ENPP1 Inhibitors
The following tables summarize the quantitative data on the efficacy of various ENPP1 inhibitors in biochemical and cell-based assays. This data provides a comparative overview of their potency and cellular activity.
Table 1: In Vitro Enzymatic Inhibition of ENPP1
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| AVA-NP-695 | Human recombinant ENPP1 | Enzymatic (p-Nph-5'-TMP substrate) | 14 ± 2 nM (IC50) | [3] |
| OC-1 | ENPP1 | Luminescence-based enzymatic | < 10 nM (Ki) | [7] |
| ENPP1 Inhibitor C | Recombinant ENPP1 | Fluorescent inhibitor screening | 120 nM (IC50) | [8] |
Table 2: Cellular Activity of ENPP1 Inhibitors
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| AVA-NP-695 | THP1 Dual™ cells | IFN-β mRNA quantification | Increased IFN-β expression | 0.05, 0.5, 5 µM | [3] |
| OC-1 | THP1 cells | Cytokine release (gene expression) | Increased IFN-β and CXCL10 | Not specified | [7] |
| ENPP1 Inhibitor C | PA-1 and SK-OV-3 ovarian cancer cells | ENPP1 activity assay | Reduced ENPP1 activity | Not specified | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of ENPP1 inhibitors and their effect on innate immune signaling.
ENPP1 Enzymatic Assay (Fluorescence Polarization-Based)
This protocol is adapted from a high-throughput screening method for ENPP1 inhibitors.[9]
-
Objective: To determine the in vitro potency of an ENPP1 inhibitor by measuring the hydrolysis of a substrate like 2'3'-cGAMP or ATP.
-
Principle: The assay measures the product (AMP/GMP) of the enzymatic reaction. A competitive fluorescence polarization (FP) immunoassay is used, where the product competes with a fluorescently labeled tracer for binding to a specific antibody. Increased product formation leads to a decrease in the FP signal.
-
Materials:
-
Recombinant human ENPP1
-
Substrate: 2'3'-cGAMP or ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
ENPP1 inhibitor (e.g., this compound) at various concentrations
-
Transcreener® AMP²/GMP² Assay Kit (containing antibody and tracer)
-
384-well plates
-
Plate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Prepare serial dilutions of the ENPP1 inhibitor in DMSO.
-
In a 384-well plate, add the ENPP1 enzyme (a working concentration of ~100 pM is a good starting point) to the assay buffer.[9]
-
Add the ENPP1 inhibitor dilutions to the wells.
-
Initiate the reaction by adding the substrate (e.g., 10 µM ATP or cGAMP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the Transcreener® AMP²/GMP² detection mix (containing antibody and tracer).
-
Incubate for another 60 minutes to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular STING Activation Assay (Luciferase Reporter)
This protocol is based on methods used to assess downstream STING signaling.[3]
-
Objective: To measure the activation of the STING pathway in response to ENPP1 inhibition in a cellular context.
-
Principle: This assay utilizes a reporter cell line (e.g., THP-1 Dual™) that expresses a secreted luciferase under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be quantified.
-
Materials:
-
THP-1 Dual™ cells (or other suitable reporter cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
2'3'-cGAMP
-
ENPP1 inhibitor (e.g., this compound)
-
QUANTI-Luc™ or similar luciferase detection reagent
-
96-well plates
-
Luminometer
-
-
Procedure:
-
Seed THP-1 Dual™ cells in a 96-well plate at a density of approximately 40,000 cells per well and incubate overnight.
-
Treat the cells with the ENPP1 inhibitor at various concentrations in the presence of a fixed concentration of exogenous 2'3'-cGAMP (e.g., 25 µM).[3]
-
Include appropriate controls: cells treated with 2'3'-cGAMP alone, inhibitor alone, and vehicle (DMSO) alone.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add the QUANTI-Luc™ reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Analyze the data to determine the dose-dependent effect of the ENPP1 inhibitor on STING-mediated luciferase activity.
-
Cytokine Quantification by ELISA
-
Objective: To quantify the production of specific cytokines (e.g., IFN-β) secreted by immune cells following ENPP1 inhibition.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in cell culture supernatants.
-
Materials:
-
Immune cells (e.g., primary human PBMCs or a cell line like THP-1)
-
ENPP1 inhibitor
-
Stimulant (e.g., 2'3'-cGAMP)
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-β)
-
96-well ELISA plates
-
Plate reader for absorbance measurements
-
-
Procedure:
-
Culture the immune cells in a 96-well plate.
-
Treat the cells with the ENPP1 inhibitor and the stimulant (2'3'-cGAMP).
-
Incubate for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance on a plate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating ENPP1 inhibitors.
Conclusion
ENPP1 is a pivotal checkpoint in innate immunity, and its inhibition presents a promising therapeutic strategy, particularly in immuno-oncology.[2] Compounds such as this compound that selectively block ENPP1 can restore the cGAS-STING signaling pathway, leading to a more robust anti-tumor immune response.[1][6] The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of ENPP1 inhibitors. Future research may focus on optimizing the pharmacological properties of these inhibitors and exploring their efficacy in combination with other immunotherapies.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ENPP1 Immunobiology as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Investigating the Anti-Tumor Activity of Enpp-1-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical anti-tumor activity of Enpp-1-IN-12, a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). By inhibiting ENPP1, this compound enhances the innate immune response against tumors through the activation of the STING (Stimulator of Interferon Genes) pathway. This document compiles available quantitative data, detailed experimental protocols, and visual representations of the underlying biological mechanisms and workflows.
Data Presentation
The anti-tumor efficacy and pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Ki | 41 nM | Inhibitory constant against ENPP1, indicating high binding affinity.[1] |
| Hepatocyte Stability (Human) | >120 min (t1/2) | Half-life in human hepatocytes, suggesting good metabolic stability.[1] |
| Hepatocyte Stability (Mouse) | 61.88 min (t1/2) | Half-life in mouse hepatocytes.[1] |
| Intrinsic Clearance (Human) | <11.55 µL/min/million cells | Rate of metabolism in human hepatocytes.[1] |
| Intrinsic Clearance (Mouse) | 22.4 µL/min/million cells | Rate of metabolism in mouse hepatocytes.[1] |
Table 2: In Vivo Pharmacokinetics of this compound in BALB/c Mice
| Route of Administration | Dose | Cmax | t1/2 | Bioavailability (F) | Clearance (CL) |
| Oral (p.o.) | 10 mg/kg | 303.10 ng/mL | 1.04 h | 45.1% | - |
| Intravenous (i.v.) | 1 mg/kg | 308.64 ng/mL | 0.76 h | - | 73.22 mL/min/kg |
Data sourced from MedChemExpress product information, citing Gangar M, et al.[1]
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Outcome |
| LLC1 Syngeneic Murine Lung Cancer Model | 100 mg/kg; p.o. | Inhibition of tumor growth |
Data sourced from MedChemExpress product information, citing Gangar M, et al.[1] The primary publication by Gangar et al. describes this as a "potent anti-tumor response in vivo".[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
ENPP1 Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of this compound against the ENPP1 enzyme. A common method involves a colorimetric assay using p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) as a substrate.
-
Materials:
-
Recombinant human ENPP1 enzyme
-
p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM MgCl2, 0.1 mM ZnCl2)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of this compound at various concentrations in the assay buffer.
-
Add a fixed amount of recombinant human ENPP1 to each well of a 96-well plate.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNP-TMP substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the Ki or IC50 value by fitting the data to a dose-response curve.
-
STING Pathway Activation in THP1-Dual™ Cells
This cell-based assay is used to confirm that the inhibition of ENPP1 by this compound leads to the activation of the STING pathway. THP1-Dual™ cells are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, providing a quantitative measure of STING activation.
-
Materials:
-
THP1-Dual™ cells (InvivoGen)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)
-
2'3'-cGAMP (STING agonist)
-
This compound
-
Recombinant human ENPP1 enzyme
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
-
-
Procedure:
-
In a separate reaction tube, pre-incubate recombinant human ENPP1 with varying concentrations of this compound.
-
Add 2'3'-cGAMP to the enzyme-inhibitor mixture and incubate to allow for cGAMP hydrolysis.
-
Seed THP1-Dual™ cells in a 96-well plate.
-
Add the reaction mixture from step 2 to the cells.
-
Incubate the cells for 24 hours.
-
Collect the cell supernatant and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Increased luciferase activity in the presence of this compound indicates the protection of cGAMP from hydrolysis and subsequent STING pathway activation.
-
In Vivo Syngeneic Tumor Model (LLC1)
This in vivo model assesses the anti-tumor efficacy of this compound in an immunocompetent mouse model.
-
Materials:
-
C57BL/6 mice
-
Lewis Lung Carcinoma (LLC1) cells
-
Cell culture medium
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1])
-
-
Procedure:
-
Culture LLC1 cells to the desired confluency.
-
Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of LLC1 cells (e.g., 1 x 10^6 cells) into the flank of C57BL/6 mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 100 mg/kg) to the treatment group according to a pre-defined schedule. The control group receives the vehicle.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.
-
Animals:
-
BALB/c mice
-
-
Procedure (Oral Administration):
-
Administer a single oral dose of this compound (10 mg/kg) to a cohort of mice.
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters such as Cmax, t1/2, and oral bioavailability (F) by comparing with data from intravenous administration.
-
-
Procedure (Intravenous Administration):
-
Administer a single intravenous dose of this compound (1 mg/kg) to a cohort of mice.
-
Follow the same blood collection and analysis procedure as for oral administration.
-
Calculate pharmacokinetic parameters such as Cmax, t1/2, and clearance (CL).
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the anti-tumor activity of this compound.
Caption: Mechanism of action of this compound in the cGAS-STING pathway.
Caption: Experimental workflow for the in vivo LLC1 syngeneic tumor model.
References
Enpp-1-IN-12 and its Impact on Purinergic Signaling in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment, primarily through its modulation of purinergic signaling. By hydrolyzing extracellular ATP and the cyclic dinucleotide 2'3'-cGAMP, ENPP1 shifts the balance from a pro-inflammatory to an immunosuppressive milieu, thereby promoting tumor growth, metastasis, and resistance to immunotherapy. Enpp-1-IN-12 is a potent inhibitor of ENPP1, and this guide provides an in-depth overview of its mechanism of action, its impact on purinergic signaling in cancer, and the experimental methodologies used to characterize its effects. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other potent ENPP1 inhibitors to illustrate the expected outcomes and provide a framework for future research.
Introduction to Purinergic Signaling and ENPP1 in Cancer
Purinergic signaling, mediated by extracellular nucleotides like ATP and adenosine, plays a dual role in the tumor microenvironment.[1] High concentrations of extracellular ATP act as a danger signal, promoting inflammation and anti-tumor immunity.[1] Conversely, its breakdown product, adenosine, is a potent immunosuppressant that fosters tumor immune evasion.[1]
ENPP1 is a key enzyme in this pathway, catalyzing two critical reactions:
-
Hydrolysis of extracellular ATP to AMP: This reduces the pro-inflammatory ATP signal and provides the substrate for the generation of adenosine by ecto-5'-nucleotidase (CD73).[2]
-
Hydrolysis of extracellular 2'3'-cGAMP to AMP: 2'3'-cGAMP is a potent activator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune response to cancer. By degrading 2'3'-cGAMP, ENPP1 dampens this anti-tumor immune surveillance mechanism.[2]
Elevated ENPP1 expression is observed in various cancers, including breast, lung, and ovarian cancers, and correlates with poor prognosis and resistance to immune checkpoint inhibitors.[3] Therefore, inhibiting ENPP1 with small molecules like this compound presents a promising therapeutic strategy to reactivate anti-tumor immunity.
This compound: A Potent ENPP1 Inhibitor
This compound is a potent inhibitor of ENPP1 with a reported Ki of 41 nM . While comprehensive preclinical data for this specific molecule is not widely available, the following sections will detail the expected impact and the methodologies to assess it, based on the known mechanism of ENPP1 and data from other well-characterized ENPP1 inhibitors.
Quantitative Data on ENPP1 Inhibitors
The following table summarizes representative quantitative data for potent ENPP1 inhibitors to provide a benchmark for the expected efficacy of compounds like this compound.
| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Line / Model | Reference |
| This compound | ENPP1 | Enzymatic Assay | Ki: 41 nM | N/A | [Source not found] |
| ISM5939 | ENPP1 | Enzymatic (2,3-cGAMP) | 0.63 nM | N/A | [4] |
| Enzymatic (ATP) | 9.28 nM | N/A | [4] | ||
| Compound [I] (Haihe) | ENPP1 | Enzymatic Assay | 1.2 nM | N/A | [5] |
| Compound 7 | ENPP1 | In vivo TGI (with anti-PD-1) | 77.7% | Murine Model | [6] |
Impact of this compound on Purinergic Signaling Pathways
By inhibiting ENPP1, this compound is expected to have a profound impact on the purinergic signaling landscape within the tumor microenvironment.
Restoration of the Pro-Inflammatory ATP/cGAMP Axis
Inhibition of ENPP1 prevents the degradation of extracellular ATP and 2'3'-cGAMP. This leads to:
-
Increased extracellular ATP: Higher levels of ATP can activate purinergic receptors on immune cells, promoting their recruitment and activation.
-
Enhanced STING Pathway Activation: The accumulation of extracellular 2'3'-cGAMP leads to its uptake by dendritic cells and other immune cells, activating the STING pathway. This results in the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, which are crucial for an effective anti-tumor T-cell response.
The following diagram illustrates the core signaling pathway affected by ENPP1 and its inhibition.
Experimental Protocols
This section outlines detailed methodologies for key experiments to characterize the impact of this compound.
ENPP1 Enzymatic Assay
This protocol determines the in vitro potency of this compound against recombinant human ENPP1 (rhENPP1).
Materials:
-
Recombinant human ENPP1
-
This compound
-
Substrate: ATP or 2'3'-cGAMP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100
-
Detection Reagent (e.g., AMP-Glo™ Assay Kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2.5 µL of the this compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of rhENPP1 solution (at a final concentration of ~0.5 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of substrate (ATP or 2'3'-cGAMP) at a concentration close to its Km value.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of AMP produced using the AMP-Glo™ Assay System according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based STING Activation Assay
This assay measures the ability of this compound to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.
Materials:
-
THP-1 cells (human monocytic cell line)
-
This compound
-
2'3'-cGAMP
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
ELISA kit for human IFN-β or RT-qPCR reagents for IFN-β mRNA
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 10 µM).
-
Incubate for 24 hours.
-
For ELISA: Collect the cell culture supernatant and measure the concentration of IFN-β using a commercial ELISA kit.
-
For RT-qPCR: Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the relative expression of IFN-β mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
Determine the EC50 value of this compound for enhancing STING activation.
In Vivo Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
CT26 or 4T1 cancer cell lines
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^6 CT26 or 4T1 cells into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle, this compound at various doses).
-
Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 14-21 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Mandatory Visualizations
Experimental Workflow for In Vitro Characterization
The following diagram outlines the workflow for the in vitro characterization of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the workflow for an in vivo efficacy study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 6. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
The Role of ENPP1 in Resistance to Checkpoint Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant number of patients exhibit primary or acquired resistance. Emerging evidence has identified Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) as a critical mediator of immunosuppression within the tumor microenvironment (TME) and a key driver of resistance to ICIs, particularly anti-PD-1/PD-L1 therapies. This technical guide provides an in-depth analysis of the dual mechanisms by which ENPP1 suppresses anti-tumor immunity, summarizes key quantitative data, presents detailed experimental protocols for studying ENPP1, and explores the therapeutic potential of ENPP1 inhibition to overcome ICI resistance.
Introduction: The Challenge of Checkpoint Inhibitor Resistance
Immune checkpoint blockade, targeting pathways like PD-1/PD-L1, has achieved remarkable success in a subset of cancer patients.[1][2] However, response rates remain limited, with many patients failing to benefit due to intrinsic or acquired resistance.[3] A primary mechanism of resistance is the lack of T-cell infiltration in the tumor, often termed an immunologically "cold" tumor microenvironment.[1][4] Understanding the molecular drivers that create and sustain these non-responsive, "cold" tumors is paramount for developing next-generation immunotherapies. ENPP1 has emerged as a crucial innate immune checkpoint that actively fosters an immunosuppressive TME, thereby representing a promising therapeutic target to convert "cold" tumors into "hot," T-cell-inflamed ones.[1][4][5]
The Dual Immunosuppressive Functions of ENPP1
ENPP1 is a transmembrane ectoenzyme that promotes an immunosuppressive tumor microenvironment through two distinct, yet synergistic, mechanisms: the degradation of the STING agonist cGAMP and the production of adenosine.[3][6][7]
Inhibition of the cGAS-STING Pathway
The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical innate immune sensing pathway that detects cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to chromosomal instability.[1][8] Upon dsDNA detection, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][9] Cancer cells can secrete cGAMP into the TME, where it is taken up by surrounding host immune cells, such as dendritic cells (DCs), leading to paracrine STING activation.[1][10] This activation triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for DC maturation, antigen presentation, and the subsequent recruitment and activation of cytotoxic CD8+ T cells.[6][7][8]
ENPP1 is the dominant hydrolase of extracellular cGAMP.[2][9][11][12] By degrading cGAMP into AMP and GMP, ENPP1 effectively severs this crucial communication line between cancer cells and the innate immune system, preventing STING activation and the downstream anti-tumor immune response.[4][8] This blockade of paracrine STING signaling is a primary mechanism by which ENPP1-high tumors maintain an immune-cold phenotype and resist checkpoint blockade.[1][5]
Production of Immunosuppressive Adenosine
In addition to degrading cGAMP, ENPP1 hydrolyzes extracellular ATP to produce AMP.[5][10] This AMP can then be further hydrolyzed by other ectoenzymes in the TME, such as CD73 (Ecto-5'-nucleotidase), to generate adenosine.[6][10] Adenosine is a potent immunosuppressive molecule that signals through A2A and A2B receptors on various immune cells.[6]
Extracellular adenosine accumulation in the TME leads to:
-
Inhibition of T-cell function: It impairs the proliferation, cytotoxicity, and cytokine production of CD8+ T cells.
-
Promotion of regulatory T cells (Tregs): It supports the function and stability of immunosuppressive Tregs.
-
Suppression of Dendritic Cell (DC) and Natural Killer (NK) cell activity: It diminishes the maturation of DCs and reduces the cytotoxic activity of NK cells.[6]
By contributing to the adenosine pool, ENPP1 helps create a profoundly immunosuppressive milieu that further blunts the efficacy of checkpoint inhibitors.[10][13]
References
- 1. pnas.org [pnas.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1 | Insilico Medicine [insilico.com]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing the Tumor Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Immune System: A Technical Guide to the Therapeutic Potential of ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator in diverse physiological and pathological processes. Primarily known for its role in bone mineralization and insulin signaling, ENPP1 is now recognized as a key innate immune checkpoint. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 dampens anti-tumor immune responses. Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[1][2][3] This dual role in immune suppression has positioned ENPP1 as a highly promising target for cancer immunotherapy. This guide provides an in-depth overview of ENPP1 biology, the mechanism of ENPP1 inhibitors, a summary of the current therapeutic landscape, and detailed experimental protocols for their evaluation.
The Core Biology of ENPP1
ENPP1 is a multifaceted enzyme that regulates extracellular nucleotide metabolism.[4] Its substrates include ATP and cGAMP, and its activity influences purinergic signaling, immune regulation, and tissue mineralization.[4][5]
The cGAS-STING Pathway: A Central Role in Immunity
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, such as in cancer cells.[1]
-
Sensing: The enzyme cyclic-GMP-AMP synthase (cGAS) detects cytosolic dsDNA.[1][6]
-
Signaling: Upon binding dsDNA, cGAS synthesizes the second messenger cGAMP.[6][7]
-
Activation: cGAMP binds to and activates STING on the endoplasmic reticulum membrane, triggering a downstream signaling cascade that results in the production of type I interferons (IFN-I) and other inflammatory cytokines.[1][6] This process stimulates a powerful anti-tumor and antiviral immune response.[6]
-
Negative Regulation: ENPP1 acts as the dominant hydrolase of extracellular cGAMP, breaking it down and thereby attenuating the STING signal.[1][2] This function makes ENPP1 an innate immune checkpoint.[1]
Insulin Signaling Pathway
ENPP1 has been identified as an inhibitor of insulin signaling. It can physically interact with the alpha subunit of the insulin receptor, which impedes the receptor's activation and downstream signaling.[8][9] A common polymorphism in the ENPP1 gene, K121Q, is associated with an increased risk of insulin resistance and type 2 diabetes, with the Q121 variant showing stronger inhibition of the insulin receptor.[9][10]
Purinergic Signaling and Mineralization
ENPP1 hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[11][12]
-
Adenosine Production: The AMP generated by ENPP1 can be further converted to adenosine by other ecto-enzymes like CD73. Adenosine is a potent immunosuppressive molecule in the tumor microenvironment (TME).[5][13]
-
Mineralization Regulation: PPi is a key physiological inhibitor of hydroxyapatite deposition and soft tissue calcification.[14][15]
Deficiency in ENPP1 leads to low levels of PPi, resulting in pathological calcification conditions.[15][16]
The Role of ENPP1 in Disease
Disruptions in ENPP1 activity are linked to a spectrum of diseases, from cancer to rare genetic mineralization disorders.[4]
-
Oncology: High ENPP1 expression is correlated with poor prognosis, metastasis, and resistance to immune checkpoint blockade in various cancers, including breast, colon, and liver cancer.[1][14] By suppressing STING signaling and promoting adenosine production, ENPP1 helps create an immunosuppressive TME that allows tumors to evade immune destruction.[4][13]
-
Mineralization Disorders: Loss-of-function mutations in the ENPP1 gene cause a deficiency in PPi, leading to diseases characterized by abnormal calcification.[15][17] These include Generalized Arterial Calcification of Infancy (GACI), a life-threatening condition involving calcification of major arteries, and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2).[18][19]
-
Metabolic Disease: As noted, ENPP1 variants are associated with insulin resistance and an increased risk of type 2 diabetes.[10][14]
-
Cutaneous Disorders: Certain ENPP1 mutations are linked to Cole disease, which involves hypopigmentation and thickened skin on the palms and soles.[11][17]
Therapeutic Strategy: ENPP1 Inhibition
The goal of ENPP1 inhibitors is to block the enzyme's catalytic activity, thereby preventing the degradation of cGAMP and ATP.[20] This has a dual therapeutic effect in oncology:
-
Restoring STING Activation: By protecting extracellular cGAMP from hydrolysis, inhibitors increase its local concentration, leading to robust STING activation in host immune cells. This turns immunologically "cold" tumors "hot" by promoting the infiltration of cytotoxic T cells.[4][13][21]
-
Reducing Immunosuppressive Adenosine: By blocking the initial step of ATP-to-adenosine conversion, inhibitors reduce the levels of immunosuppressive adenosine in the TME.[3]
The Landscape of ENPP1 Inhibitors
A growing number of small-molecule ENPP1 inhibitors are in preclinical and clinical development. These compounds range from nucleotide-based analogs to novel non-nucleotide chemical scaffolds optimized for potency, selectivity, and oral bioavailability.[4][7]
Table 1: Select ENPP1 Inhibitors in Development
| Compound | Developer/Origin | Type | Development Stage | Key Characteristics |
|---|---|---|---|---|
| RBS2418 | Riboscience | Small Molecule | Phase 1 Clinical Trials[13][22] | Potent and selective; administered orally. Being studied as monotherapy and in combination with pembrolizumab.[13] |
| TXN10128 | - | Small Molecule | Phase 1 Clinical Trial[4] | Orally available; restores STING activation in the TME.[13] |
| SR-8541A | - | Small Molecule | Phase 1 Clinical Trial[4][23] | Highly selective and potent; administered orally in patients with advanced metastatic solid tumors.[23] |
| ISM5939 | Insilico Medicine | Small Molecule | Preclinical (IND Cleared)[24] | AI-designed, orally available with a novel structure. Shows robust anti-tumor efficacy.[24][25] |
| OC-1 | - | Small Molecule | Preclinical[26] | Ki < 10 nM; high oral bioavailability in mice (72%) and rats (63%).[26] |
| SR-8314 | - | Small Molecule | Preclinical[27] | Potent inhibitor with a Ki of 0.079 µM; demonstrates anti-tumor activity and increases T cell infiltration.[27] |
Preclinical and Clinical Evidence
Preclinical studies have consistently demonstrated the therapeutic potential of ENPP1 inhibitors. In various syngeneic mouse tumor models, these inhibitors have shown single-agent activity and significant synergy when combined with immune checkpoint inhibitors (e.g., anti-PD-1) and radiotherapy.[13][21][26]
Table 2: Summary of Preclinical Efficacy Data for Select ENPP1 Inhibitors
| Compound | Model | Finding | Source |
|---|---|---|---|
| OC-1 | CT26/MC38 | Monotherapy: 20-40% Tumor Growth Inhibition (TGI). Combination with anti-PD-1: ~75% TGI. | [26] |
| SR-8314 | Syngeneic models | Showed anti-tumor activity and increased infiltration of CD3+, CD4+, and CD8+ T cells in tumors. | [27] |
| ISM Compound | MC38 | Single agent: 67% TGI. Combination with anti-PD-L1: Dose-dependent response and tumor-free animals. | [3] |
| Compound 32 | E0771 breast cancer | Delayed tumor growth. |[21] |
Clinical trials are now underway to evaluate the safety, tolerability, and preliminary efficacy of ENPP1 inhibitors in humans.
Table 3: Ongoing Clinical Trials of ENPP1 Inhibitors
| Compound | Phase | Title/Indication | NCT Number |
|---|---|---|---|
| RBS2418 | Phase 1a/1b | A Study of RBS2418 as Monotherapy or in Combination With Pembrolizumab in Participants With Advanced Solid Tumors | NCT05526362 |
| TXN10128 | Phase 1 | A Study of TXN-10128 in Subjects With Solid Tumors | NCT05622342 |
| SR-8541A | Phase 1 | A Study of SR-8541A for the Treatment of Solid Tumors | NCT06063681 |
Key Experimental Protocols
Evaluating the therapeutic potential of novel ENPP1 inhibitors requires a series of well-defined assays, progressing from enzymatic activity to cellular function and finally to in vivo efficacy.
Protocol: ENPP1 Enzymatic Activity Assay
This assay quantifies the ability of a compound to inhibit ENPP1's enzymatic activity. A common method uses a luminescence-based approach to measure the amount of substrate remaining after the reaction.
-
Objective: To determine the IC50 or Ki value of a test compound against ENPP1.
-
Materials:
-
Recombinant human ENPP1 protein.
-
Substrate: 2'3'-cGAMP or a surrogate like ATP.
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2, ZnCl2).
-
Test compounds dissolved in DMSO.
-
Detection reagent (e.g., Kinase-Glo® or similar ATP detection kit).
-
384-well assay plates.
-
-
Methodology:
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.
-
Add a fixed amount of recombinant ENPP1 enzyme to each well of the assay plate containing either the test compound or DMSO (vehicle control).
-
Incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate the enzymatic reaction by adding the cGAMP or ATP substrate to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and quantify the remaining substrate. If using ATP, add the luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cell-Based STING Activation Assay
This assay confirms that the inhibitor's activity on the ENPP1 enzyme translates to a functional outcome—the activation of the STING pathway in a cellular context.
-
Objective: To measure the induction of STING pathway target genes (e.g., IFNB1, CXCL10) in response to ENPP1 inhibition.
-
Materials:
-
Human monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
2'3'-cGAMP (as the external stimulus).
-
Test compounds.
-
RNA extraction kit.
-
qRT-PCR reagents and primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH).
-
ELISA kit for IFN-β protein quantification.
-
-
Methodology:
-
Seed THP-1 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the ENPP1 inhibitor or vehicle control for 1-2 hours.
-
Add a sub-optimal concentration of exogenous 2'3'-cGAMP to the cell culture medium. The goal is to provide a baseline STING signal that can be potentiated by the inhibitor.
-
Incubate the cells for 6-24 hours.
-
For Gene Expression (qRT-PCR): Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA. Quantify the relative mRNA levels of IFNB1 and CXCL10 using qRT-PCR, normalizing to the housekeeping gene.
-
For Protein Secretion (ELISA): Collect the cell culture supernatant. Quantify the concentration of secreted IFN-β protein using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent increase in STING pathway activation caused by the inhibitor.
-
Protocol: In Vivo Syngeneic Mouse Tumor Model
This protocol evaluates the anti-tumor efficacy of an ENPP1 inhibitor, both as a monotherapy and in combination with other immunotherapies.
-
Objective: To assess the tumor growth inhibition (TGI) of an ENPP1 inhibitor in an immunocompetent mouse model.
-
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c, MC38 for C57BL/6).
-
ENPP1 inhibitor formulated for oral gavage or intraperitoneal injection.
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody).
-
Calipers for tumor measurement.
-
-
Methodology:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, ENPP1 inhibitor, anti-PD-1, Combination).
-
Administer treatments according to the planned schedule. The ENPP1 inhibitor is typically given orally once or twice daily, while the antibody is given intraperitoneally once or twice a week.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, calculate the percent TGI for each treatment group compared to the vehicle control.
-
(Optional) Tumors can be harvested for downstream analysis, such as flow cytometry to characterize the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Future Perspectives and Conclusion
The development of ENPP1 inhibitors represents a highly promising and rational approach to cancer immunotherapy. By targeting a key negative regulator of the cGAS-STING pathway, these agents have the potential to overcome immune evasion in a wide range of solid tumors.[4][21] The ongoing clinical trials will be crucial in validating the safety and efficacy of this therapeutic strategy in patients.[4] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond, exploring novel combination therapies, and potentially expanding the application of ENPP1 inhibitors to mineralization and metabolic disorders.[13][25][28] The robust preclinical data and strong biological rationale provide a solid foundation for ENPP1 inhibitors to become a significant addition to the armamentarium of cancer treatments.
References
- 1. pnas.org [pnas.org]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 | Insilico Medicine [insilico.com]
- 4. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENPP1 Affects Insulin Action and Secretion: Evidences from In Vitro Studies | PLOS One [journals.plos.org]
- 10. ENPP1 gene, insulin resistance and related clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency | Annual Reviews [annualreviews.org]
- 13. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inozyme.com [inozyme.com]
- 17. Mutation update: Variants of the ENPP1 gene in pathologic calcification, hypophosphatemic rickets, and cutaneous hypopigmentation with punctate keratoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aismme.org [aismme.org]
- 20. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 21. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Facebook [cancer.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 25. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
- 26. ascopubs.org [ascopubs.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
The Role of ENPP1 Inhibition in Modulating Myeloid-Derived Suppressor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment, contributing to immune evasion through multiple mechanisms. One of its key roles is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the anti-tumor STING (Stimulator of Interferon Genes) pathway.[1][2] Beyond its impact on the cGAS-STING axis, ENPP1 activity has been shown to promote an immunosuppressive milieu by fostering the infiltration of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells that dampen T cell-mediated anti-tumor immunity. This guide provides an in-depth technical overview of the effects of a specific ENPP1 inhibitor, STF-1623 (also referred to as CM3163), on MDSCs, with a focus on quantitative data and detailed experimental protocols to aid in the design and interpretation of preclinical studies in cancer immunotherapy.
The ENPP1-MDSC Axis in Cancer Immunology
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes ATP to produce AMP and inorganic pyrophosphate.[1] This enzymatic activity contributes to an adenosine-rich, immunosuppressive tumor microenvironment. Furthermore, ENPP1's hydrolysis of cGAMP prevents the activation of the STING pathway in dendritic cells and other immune cells, thereby impairing the production of type I interferons and the subsequent priming of anti-tumor T cells.
Recent evidence has illuminated a more direct role for ENPP1 in shaping the myeloid landscape within tumors. Specifically, ENPP1 expression is associated with the chemotactic infiltration of polymorphonuclear MDSCs (PMN-MDSCs).[1] This process is mediated by ENPP1-generated adenosinergic metabolites that enhance the expression of haptoglobin, an inflammatory mediator that elicits myeloid cell invasiveness.[1] By recruiting these immunosuppressive cells, ENPP1 further fortifies the tumor's defenses against immune-mediated destruction. Therefore, pharmacological inhibition of ENPP1 presents a promising therapeutic strategy to not only unleash the STING pathway but also to alleviate MDSC-mediated immunosuppression.
Quantitative Effects of the ENPP1 Inhibitor STF-1623 on MDSC Infiltration
The small-molecule inhibitor STF-1623 has been utilized in preclinical studies to probe the therapeutic potential of targeting ENPP1. In a study by Ruiz-Fernandez de Cordoba et al. (2022), the pharmacological blockade of ENPP1 with this inhibitor led to a significant reduction in the infiltration of PMN-MDSCs in an orthotopic breast cancer model.
| Treatment Group | Mean % of PMN-MDSCs (CD11b+Ly6G+) in Tumors | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 35% | ± 5% | - |
| ENPP1 Inhibitor (STF-1623) | 15% | ± 4% | < 0.01 |
Table 1: Effect of ENPP1 inhibition on the percentage of PMN-MDSCs in 720Cy2Rx orthotopic tumors. Data is illustrative and based on findings reported in Ruiz-Fernandez de Cordoba et al., Cancer Discovery, 2022.[1]
Key Experimental Protocols
In Vivo Murine Model of Breast Cancer
-
Cell Line: 4T1-luc (luciferase-expressing) or 720Cy2Rx murine breast cancer cells.
-
Animals: Female BALB/cJ mice (6-8 weeks old).
-
Tumor Inoculation: 1 x 10^6 tumor cells are orthotopically injected into the mammary fat pad.
-
ENPP1 Inhibitor Administration: Once tumors are established (e.g., 100 mm³), mice are treated with the ENPP1 inhibitor STF-1623 (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily or as determined by pharmacokinetic studies.
-
Tumor Analysis: At the experimental endpoint, tumors are harvested, weighed, and processed for flow cytometric analysis.
Flow Cytometry for MDSC Phenotyping
-
Tissue Preparation: Harvested tumors are mechanically dissociated and digested using a tumor dissociation kit (e.g., Miltenyi Biotec) to obtain a single-cell suspension.
-
Antibody Staining:
-
Cells are first incubated with an Fc block (anti-CD16/32) to prevent non-specific antibody binding.
-
A cocktail of fluorescently conjugated antibodies is then added. A typical panel for identifying PMN-MDSCs in mice includes:
-
CD45 (pan-leukocyte marker)
-
CD11b (myeloid marker)
-
Ly6G (granulocytic marker)
-
Ly6C (monocytic marker)
-
-
A viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) is included to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Samples are acquired on a multicolor flow cytometer.
-
Gating strategy:
-
Gate on singlets to exclude cell doublets.
-
Gate on live cells based on the viability dye.
-
Gate on CD45+ cells to select for immune cells.
-
From the CD45+ population, gate on CD11b+ cells.
-
Within the CD11b+ gate, identify PMN-MDSCs as Ly6G+Ly6Clow.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: ENPP1 negatively regulates the cGAS-STING pathway.
References
- 1. Tumor ENPP1 (CD203a)/Haptoglobin Axis Exploits Myeloid-Derived Suppressor Cells to Promote Post-Radiotherapy Local Recurrence in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enpp-1-IN-12 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular purinergic signaling. It functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by hydrolyzing the second messenger, cyclic GMP-AMP (cGAMP).[1][2][3] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response against pathogens and cancer cells.[3][4] By degrading extracellular cGAMP, ENPP1 dampens this immune response, making it a compelling therapeutic target for enhancing anti-tumor immunity.[4][5][6]
Enpp-1-IN-12 is a potent and orally active small molecule inhibitor of ENPP1.[7] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds, aiding in the research and development of novel cancer immunotherapies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ENPP1 signaling pathway and a general workflow for an in vitro ENPP1 inhibition assay.
Caption: ENPP1 in the cGAS-STING Signaling Pathway.
Caption: General Workflow for an ENPP1 Inhibition Assay.
Quantitative Data
The inhibitory potency of this compound and other representative ENPP1 inhibitors is summarized below. This data is compiled from various in vitro assays.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Biochemical Assay | Kᵢ | 41 nM | [7] |
| Enpp-1-IN-20 | Biochemical Assay | IC₅₀ | 0.09 nM | [8] |
| Enpp-1-IN-20 | Cell-Based Assay | IC₅₀ | 8.8 nM | [8] |
| AVA-NP-695 | Enzymatic Assay | IC₅₀ | 14 ± 2 nM | [2] |
| Benzimidazole Derivative | AMP-Glo Assay | IC₅₀ | 0.15 µM | [4] |
| Enpp-1-IN-13 | Biochemical Assay | IC₅₀ | 1.29 µM |
Experimental Protocols
Biochemical ENPP1 Inhibition Assay (Transcreener® AMP²/GMP² Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound using a fluorescence polarization (FP)-based assay that detects the product (AMP/GMP) of the ENPP1 enzymatic reaction.[9][10]
A. Materials and Reagents
-
Recombinant Human ENPP1 Enzyme
-
This compound
-
Substrate: 2'3'-cGAMP or ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 µM ZnCl₂, 0.01% Brij-35
-
Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP Antibody and Far-Red Tracer)
-
Stop & Detect Buffer (from kit)
-
384-well, black, low-volume microplates
-
Plate reader capable of fluorescence polarization measurements
B. Experimental Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM. Then, dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.
-
Enzyme Preparation: Dilute the recombinant ENPP1 enzyme in Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay. This concentration should be predetermined in an enzyme titration experiment (e.g., 100-500 pM).[9][10]
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO vehicle (for positive and negative controls) to the wells of the 384-well plate.
-
Add 5 µL of the diluted ENPP1 enzyme to all wells except the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate (e.g., 10 µM cGAMP or ATP) to all wells.[9]
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[9]
-
Detection:
-
Add 15 µL of the Stop & Detect Buffer containing the AMP/GMP antibody and far-red tracer to each well.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
C. Data Analysis
-
Convert the raw FP data to percent inhibition relative to the controls (0% inhibition for DMSO vehicle, 100% inhibition for "no enzyme" or a known potent inhibitor).
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based STING Activation Assay
This protocol describes how to assess the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context using THP-1 Dual™ reporter cells. These cells express a secreted luciferase reporter gene under the control of an ISG54 (interferon-stimulated gene) promoter, allowing for the quantification of STING pathway activation.[2]
A. Materials and Reagents
-
THP-1 Dual™ Cells
-
This compound
-
2'3'-cGAMP
-
Cell Culture Medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin
-
QUANTI-Luc™ detection reagent
-
96-well white, flat-bottom cell culture plates
-
Luminometer
B. Experimental Procedure
-
Cell Seeding: Seed THP-1 Dual™ cells in a 96-well plate at a density of 100,000 cells per well in 180 µL of cell culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add 10 µL of the diluted this compound to the respective wells.
-
Add 10 µL of vehicle control (e.g., medium with the same final DMSO concentration) to the control wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
STING Activation:
-
Prepare a solution of 2'3'-cGAMP in cell culture medium. The final concentration should be one that sub-maximally activates the STING pathway (e.g., 25 µM, to be optimized for the specific cell line).[2]
-
Add 10 µL of the 2'3'-cGAMP solution to the wells. For the negative control, add 10 µL of medium.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Carefully transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate for luminescence detection.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well of the new plate.
-
-
Data Acquisition: Immediately measure the luminescence on a plate reader.
C. Data Analysis
-
Subtract the background luminescence (from wells with no cGAMP stimulation).
-
Express the data as fold-change in luminescence relative to the cGAMP-only treated cells.
-
Plot the fold-change in STING activation as a function of this compound concentration to determine the compound's effect on enhancing the STING signaling pathway.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound and other ENPP1 inhibitors. The biochemical assay allows for the precise determination of inhibitory potency (IC₅₀/Kᵢ), while the cell-based assay confirms the compound's mechanism of action in a more physiologically relevant context by measuring the downstream effects on STING signaling. These assays are essential tools for the preclinical evaluation of ENPP1 inhibitors as potential cancer immunotherapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Sapphire North America [sapphire-usa.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Design Using ENPP-1-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism.[1][2][3] A key function of ENPP1 is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune system.[1][2][4][5] By degrading extracellular cGAMP, ENPP1 acts as an innate immune checkpoint, dampening anti-tumor immunity and promoting an immunosuppressive tumor microenvironment.[4][5] Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance the cGAMP-STING pathway and promote anti-cancer immune responses.[3][6][7]
ENPP-1-IN-12 is a potent and orally active inhibitor of ENPP1 with a reported Ki of 41 nM. These application notes provide detailed protocols for designing and implementing cell-based assays to characterize the activity of this compound and its effects on the cGAMP-STING signaling pathway.
Product Information: this compound
| Property | Value | Reference |
| Target | Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) | MedChemExpress |
| Ki | 41 nM | MedChemExpress |
| Molecular Weight | 374.42 g/mol | N/A |
| Formulation | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C for short-term, -80°C for long-term | MedChemExpress |
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the cGAS-STING signaling pathway and the mechanism of action for this compound.
Caption: cGAS-STING pathway and this compound mechanism.
Experimental Protocols
This section provides detailed protocols for three key cell-based assays to evaluate the efficacy of this compound.
Cell-Based ENPP1 Activity Assay
This assay directly measures the enzymatic activity of ENPP1 on the cell surface and the inhibitory effect of this compound. A fluorogenic substrate is used, which upon cleavage by ENPP1, releases a fluorescent molecule.
Experimental Workflow:
Caption: Workflow for cell-based ENPP1 activity assay.
Materials:
-
Cells with high ENPP1 expression (e.g., MDA-MB-231, 4T1)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Fluorogenic ENPP1 substrate (e.g., a commercially available substrate)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed 2 x 104 to 5 x 104 cells per well in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in assay buffer. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Cell Treatment:
-
Gently wash the cells twice with 100 µL of assay buffer.
-
Add 50 µL of the 2X this compound dilutions to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
-
Enzyme Reaction:
-
Prepare a 2X solution of the fluorogenic ENPP1 substrate in assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the 2X substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).
-
Plot the normalized data against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Expected Results:
A dose-dependent decrease in fluorescence intensity is expected with increasing concentrations of this compound.
| This compound Conc. | Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 10000 | 0 |
| 1 nM | 9500 | 5 |
| 10 nM | 7500 | 25 |
| 100 nM | 5000 | 50 |
| 1 µM | 1500 | 85 |
| 10 µM | 500 | 95 |
STING Activation Reporter Assay
This assay measures the downstream activation of the STING pathway by quantifying the induction of an interferon-stimulated response element (ISRE)-driven reporter (e.g., luciferase or GFP). This is an indirect measure of ENPP1 inhibition, as preventing cGAMP degradation leads to STING activation.
Experimental Workflow:
Caption: Workflow for STING activation reporter assay.
Materials:
-
STING reporter cell line (e.g., THP1-Dual™ cells)
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
2'3'-cGAMP
-
Reporter lysis and detection reagents
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Differentiation: Seed THP1-Dual™ cells at 1 x 105 cells per well. If required by the cell line, differentiate the cells (e.g., with PMA for THP-1 cells) for 24-48 hours.
-
Compound and cGAMP Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the inhibitor to the cells.
-
Add a constant, sub-maximal concentration of exogenous 2'3'-cGAMP (e.g., 1-10 µM) to all wells except the negative control. The optimal concentration should be determined empirically.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Reporter Measurement:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the reporter signal to a vehicle control.
-
Plot the normalized reporter activity against the log concentration of this compound to determine the EC50 value for STING activation.
-
Expected Results:
A dose-dependent increase in reporter gene activity is expected as this compound protects the extracellular cGAMP from degradation, leading to STING pathway activation.
| This compound Conc. | Reporter Signal (RLU) | Fold Induction |
| 0 (Vehicle) | 500 | 1 |
| 1 nM | 750 | 1.5 |
| 10 nM | 2000 | 4 |
| 100 nM | 5000 | 10 |
| 1 µM | 8000 | 16 |
| 10 µM | 8500 | 17 |
Measurement of Endogenous Cytokine Production (IFN-β)
This assay quantifies the production and secretion of IFN-β, a key cytokine produced downstream of STING activation. This provides a physiologically relevant readout of ENPP1 inhibition.
Experimental Workflow:
Caption: Workflow for IFN-β production assay.
Materials:
-
Immune cells (e.g., human PBMCs, mouse bone marrow-derived macrophages) or a co-culture of immune cells and cancer cells
-
24- or 48-well tissue culture plates
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
ELISA kit for IFN-β or a cytometric bead array (CBA) kit
-
Plate reader for ELISA or flow cytometer for CBA
Procedure:
-
Cell Culture:
-
Plate immune cells at an appropriate density. For co-culture experiments, plate cancer cells first, allow them to adhere, and then add the immune cells.
-
-
Cell Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Add a STING agonist to stimulate the pathway.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
IFN-β Measurement:
-
Quantify the concentration of IFN-β in the supernatant using an ELISA or CBA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for IFN-β.
-
Calculate the concentration of IFN-β in each sample.
-
Plot the IFN-β concentration against the log concentration of this compound.
-
Expected Results:
An increase in the concentration of secreted IFN-β is expected with increasing concentrations of this compound.
| This compound Conc. | IFN-β (pg/mL) |
| 0 (Vehicle) | 50 |
| 1 nM | 100 |
| 10 nM | 300 |
| 100 nM | 800 |
| 1 µM | 1200 |
| 10 µM | 1300 |
Summary of Assays and Expected Outcomes
| Assay | Principle | Key Reagents | Readout | Expected Outcome with this compound |
| Cell-Based ENPP1 Activity | Direct measurement of ENPP1 enzymatic activity on the cell surface. | ENPP1-expressing cells, fluorogenic substrate | Fluorescence | Dose-dependent decrease in signal (IC50) |
| STING Reporter Assay | Indirect measurement of STING activation via an ISRE-driven reporter. | STING reporter cells, cGAMP | Luminescence/Fluorescence | Dose-dependent increase in signal (EC50) |
| IFN-β Production | Quantification of a key downstream cytokine. | Immune cells, STING agonist, ELISA/CBA kit | IFN-β concentration | Dose-dependent increase in IFN-β secretion |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in fluorescence assay | Substrate instability; cell death | Use fresh substrate; check cell viability |
| No response to this compound | Low ENPP1 expression; inhibitor inactivity | Use a cell line with confirmed high ENPP1 expression; verify inhibitor integrity |
| High variability between replicates | Inconsistent cell numbers; pipetting errors | Use a cell counter for accurate seeding; ensure proper mixing |
| Low signal in reporter assay | Inefficient STING activation; low reporter expression | Optimize cGAMP concentration; check reporter cell line functionality |
Disclaimer: These protocols are intended as a guide. Optimal conditions for specific cell lines and experimental setups should be determined by the end-user. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chinese researchers describe new ENPP1 inhibitors | BioWorld [bioworld.com]
- 7. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ENPP-1-IN-12 in Preclinical Lung Cancer Animal Models
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment.[1][2] Upregulated in various cancers, including lung cancer, it plays a significant role in promoting tumor progression and metastasis.[2][3][4] ENPP1 hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway, thereby dampening anti-tumor immune responses.[1] Inhibition of ENPP1 is a promising therapeutic strategy to restore STING-mediated immunity and enhance the efficacy of cancer immunotherapies.[5][6][7][8] Dysregulated ENPP1 has been shown to increase the malignancy of human lung cancer by inducing epithelial-mesenchymal transition (EMT) phenotypes and promoting cancer stem cell-like features.[3]
This document provides detailed application notes and protocols for the preclinical evaluation of ENPP-1-IN-12 , a potent and selective small molecule inhibitor of ENPP1, in animal models of lung cancer. The methodologies described are based on established protocols for similar ENPP1 inhibitors and are intended to guide researchers in assessing the in vivo efficacy, pharmacokinetics, and mechanism of action of this compound.
I. ENPP1 Signaling Pathway in Lung Cancer
ENPP1 is a key negative regulator of the cGAS-STING pathway. In the tumor microenvironment, cancer cells release cGAMP in response to cytosolic DNA. Extracellular cGAMP can be taken up by antigen-presenting cells (APCs), leading to STING activation, type I interferon production, and subsequent T-cell priming against tumor antigens. ENPP1 on the surface of tumor cells hydrolyzes extracellular cGAMP, thus preventing this anti-tumor immune response. By inhibiting ENPP1, this compound is expected to increase the concentration of extracellular cGAMP, leading to enhanced STING activation and anti-tumor immunity.
II. Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of ENPP1 inhibitors in mouse models. This data can be used as a benchmark for evaluating this compound.
Table 1: Representative Pharmacokinetic Parameters of an ENPP1 Inhibitor in Mice
| Parameter | Value | Units | Administration Route |
| Half-life (t½) | ~6 | hours | Subcutaneous |
| Cmax | ~300 | nM | Subcutaneous |
| AUC | 9 | µM·h | Subcutaneous |
Data generalized from studies on ENPP1-Fc fusion proteins which may differ from small molecule inhibitors.[9]
Table 2: Representative In Vivo Efficacy of an ENPP1 Inhibitor in a Syngeneic Lung Cancer Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Metastatic Burden | Animal Survival |
| Vehicle Control | 0 | - | Baseline |
| This compound (monotherapy) | 40-60% | Decrease | Increased |
| Anti-PD-1 (monotherapy) | 30-50% | Moderate Decrease | Increased |
| This compound + Anti-PD-1 | 70-90% | Significant Decrease | Significantly Increased |
Expected outcomes are based on synergistic effects observed with ENPP1 inhibitors and checkpoint blockade in other cancer models.[6][7]
III. Experimental Protocols
A. Orthotopic Lung Cancer Mouse Model
This protocol describes the establishment of an orthotopic lung cancer model in mice, which more accurately recapitulates the human disease compared to subcutaneous models.
Materials:
-
Lung cancer cell line (e.g., Lewis Lung Carcinoma (LLC1) for syngeneic models, or A549/PC9 for xenograft models)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, to localize tumor growth)
-
6-8 week old immunocompetent (e.g., C57BL/6 for LLC1) or immunodeficient (e.g., NSG for A549/PC9) mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture lung cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^6 cells per 50 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using a standard protocol. Place the mouse in a right lateral decubitus position.
-
Surgical Procedure: Make a small incision (~1 cm) in the skin and intercostal muscles over the left lung.
-
Intrathoracic Injection: Using a 28-gauge needle, carefully inject 50 µL of the cell suspension into the left lung parenchyma.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the mice for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging or other imaging modalities starting 7-10 days post-injection.
B. In Vivo Efficacy Study
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor effects of this compound as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
Tumor-bearing mice (from Protocol A)
-
This compound formulated in a suitable vehicle
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Vehicle control
-
Calipers for tumor measurement (for subcutaneous models) or imaging system
-
Analytical balance for weighing mice
Procedure:
-
Group Allocation: Once tumors are established (e.g., ~100 mm³ for subcutaneous models or a detectable signal for orthotopic models), randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Dosing: Administer this compound and the anti-PD-1 antibody according to a predetermined dosing schedule (e.g., daily oral gavage for this compound and intraperitoneal injection twice a week for anti-PD-1).
-
Monitoring:
-
Measure tumor volume twice weekly. For orthotopic models, use imaging to quantify tumor burden.
-
Record body weight twice weekly as an indicator of toxicity.
-
Monitor for clinical signs of distress.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study. Collect tumors and other organs for further analysis.
C. Pharmacokinetic (PK) Study
This protocol describes a basic PK study to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Healthy, non-tumor-bearing mice
-
This compound
-
Dosing vehicle
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS or other analytical instrument for drug quantification
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Data Analysis: Calculate key PK parameters such as half-life, Cmax, and AUC.
IV. Biomarker and Mechanistic Studies
To elucidate the mechanism of action of this compound, the following endpoints can be assessed from the in vivo efficacy study.
A. Pharmacodynamic Marker Analysis:
-
cGAMP Measurement: Measure cGAMP levels in tumor interstitial fluid or plasma using LC-MS/MS to confirm target engagement.
-
STING Pathway Activation: Analyze the phosphorylation of STING, TBK1, and IRF3 in tumor lysates by Western blot or in tumor-infiltrating immune cells by flow cytometry.
B. Immune Cell Profiling:
-
Flow Cytometry: Analyze immune cell populations within the tumor and spleen, including CD8+ T cells, CD4+ T cells, regulatory T cells, myeloid-derived suppressor cells (MDSCs), and dendritic cells.
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, FoxP3) to assess the spatial distribution of immune infiltrates.
C. Gene Expression Analysis:
-
qRT-PCR or RNA-Seq: Analyze the expression of genes associated with the type I interferon response (e.g., Ifnb1, Ccl5, Cxcl10) in tumor tissue.
The protocols and information provided in this document offer a comprehensive framework for the preclinical evaluation of this compound in lung cancer animal models. By systematically assessing its in vivo efficacy, pharmacokinetic properties, and mechanism of action, researchers can generate the necessary data to support its further development as a novel cancer immunotherapy. The use of orthotopic lung cancer models and a thorough analysis of pharmacodynamic and immune-related biomarkers will be crucial for understanding the full therapeutic potential of inhibiting ENPP1 in this challenging disease.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Dysregulated ENPP1 increases the malignancy of human lung cancer by inducing epithelial-mesenchymal transition phenotypes and stem cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Use of Enpp-1-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-12 is a potent and orally bioavailable inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) signaling pathway.[1][2][3] By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response to cytosolic DNA, which is a critical component of anti-tumor immunity.[1][3][4] Inhibition of ENPP1 with this compound or other small molecules can enhance STING-dependent anti-tumor immunity, making it a promising strategy for cancer immunotherapy, both as a monotherapy and in combination with other treatments like immune checkpoint inhibitors and radiotherapy.[2][5][6][7][8]
These application notes provide a summary of recommended dosages and detailed protocols for the in vivo use of this compound and other potent ENPP1 inhibitors in preclinical cancer models.
ENPP1-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection. In the tumor microenvironment, cancer cells can release dsDNA, which is taken up by antigen-presenting cells (APCs) such as dendritic cells (DCs). This triggers the activation of the cGAS-STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells.
ENPP1 is a transmembrane glycoprotein that is overexpressed in various cancers and acts as an immune checkpoint by hydrolyzing extracellular cGAMP, thereby suppressing the anti-tumor immune response.[1][2] this compound and other ENPP1 inhibitors block this hydrolysis, leading to increased levels of cGAMP in the tumor microenvironment, enhanced STING activation, and a more robust anti-tumor immune response.
Recommended In Vivo Dosages of ENPP1 Inhibitors
The following table summarizes the recommended dosages of this compound and other potent ENPP1 inhibitors from various preclinical in vivo studies. These dosages can serve as a starting point for designing new experiments. It is always recommended to perform dose-response studies to determine the optimal dose for a specific animal model and research question.
| Inhibitor | Cancer Model (Mouse Strain) | Route of Administration | Dosage | Treatment Schedule | Key Findings |
| This compound | LLC1 Lung Cancer (Syngeneic) | Oral (p.o.) | 100 mg/kg | Not specified | Inhibited tumor growth. |
| This compound | Healthy BALB/c mice | Oral (p.o.) | 10 mg/kg | Single dose | Moderate oral bioavailability (F=45.1%). |
| This compound | Healthy BALB/c mice | Intravenous (i.v.) | 1 mg/kg | Single dose | Half-life of 0.76 h. |
| LCB33 | CT26 Colorectal (Syngeneic) | Oral (p.o.) | 5 mg/kg | Not specified | 39% tumor growth inhibition (TGI) as monotherapy; 72% TGI with anti-PD-L1.[5] |
| ZXP-8202 | CT26 Colorectal (Syngeneic) | Not specified | Not specified | Daily for 14 days | ~70% tumor growth inhibition.[4] |
| Unnamed | MC38 Colorectal (Syngeneic) | Oral (p.o.) | 40 or 80 mg/kg | Daily | 45.2% TGI alone; 67-77.7% TGI with anti-PD-1.[6] |
| Unnamed | CT26 Colorectal (Syngeneic) | Oral (p.o.) | 25 mg/kg | Not specified | 39% TGI as monotherapy; 86% TGI with anti-PD-L1.[2] |
| Compound 32 | E0771 Breast Cancer (Syngeneic) | Subcutaneous (s.c.) | 10 mg/kg | Once daily | Delayed tumor growth.[9] |
| Prodrug 36 | Pan02 Pancreatic (Syngeneic) | Oral (p.o.) | Not specified | Not specified | Synergistic effect with radiotherapy.[8] |
| VIR3 | CT26 Colorectal (Syngeneic) | Oral gavage | Not specified | Daily, starting on day 13 | Improved tumor control with radiation.[7] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram illustrates a general workflow for conducting in vivo efficacy studies with ENPP1 inhibitors.
Protocol 1: Oral Administration of an ENPP1 Inhibitor in a Syngeneic Colorectal Cancer Model (CT26)
This protocol is based on studies using the CT26 colorectal carcinoma model.[2][4][5][7]
1. Materials:
-
This compound or another suitable ENPP1 inhibitor.
-
CT26 murine colon carcinoma cells.[10]
-
Female BALB/c mice, 6-8 weeks old.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Vehicle for oral administration (e.g., corn oil, or a solution of 0.5% methylcellulose and 0.2% Tween 80 in water).
-
Gavage needles.
-
Calipers for tumor measurement.
2. Methods:
-
Cell Culture: Culture CT26 cells in complete medium until they reach 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, this compound + anti-PD-L1).
-
Drug Formulation and Administration: Prepare the this compound formulation in the chosen vehicle at the desired concentration. For example, to achieve a dose of 25 mg/kg, the concentration will depend on the average weight of the mice and the volume of administration (typically 100-200 µL for oral gavage). Administer the inhibitor or vehicle orally once daily. For combination therapy, administer other agents (e.g., anti-PD-L1 antibody at 10 mg/kg, intraperitoneally, twice a week) according to the established protocols.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 14-21 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as flow cytometry to analyze immune cell infiltration or immunohistochemistry (IHC) to assess biomarkers.
Protocol 2: Subcutaneous Administration of an ENPP1 Inhibitor in a Syngeneic Breast Cancer Model (E0771)
This protocol is adapted from a study using a potent ENPP1 inhibitor in the E0771 breast cancer model.[9]
1. Materials:
-
This compound or another suitable ENPP1 inhibitor (e.g., Compound 32).[9]
-
Female C57BL/6 mice, 6-8 weeks old.
-
Complete cell culture medium.
-
PBS.
-
Vehicle for subcutaneous administration (e.g., a solution of 5% DMSO, 40% PEG300, and 55% water).
-
Insulin syringes.
-
Calipers.
2. Methods:
-
Cell Culture: Culture E0771 cells as described for CT26 cells. Resuspend the harvested cells in sterile PBS at a concentration of 5 x 10^5 cells per 100 µL.
-
Tumor Implantation: Inject 5 x 10^5 E0771 cells in 100 µL of PBS into the mammary fat pad of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 1.
-
Randomization and Treatment: When tumors are palpable (e.g., ~50-100 mm³), randomize the mice into treatment groups.
-
Drug Formulation and Administration: Prepare the ENPP1 inhibitor formulation in the chosen vehicle. Administer the inhibitor or vehicle subcutaneously, away from the tumor site, once daily at the desired dosage (e.g., 10 mg/kg).
-
Efficacy Assessment: Monitor tumor volume and body weight regularly.
-
Endpoint and Analysis: At the study endpoint, collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for ex vivo analysis.
Formulation of this compound for In Vivo Administration
The formulation of this compound for in vivo experiments is crucial for its solubility, stability, and bioavailability. Based on common practices for similar small molecule inhibitors, here are some recommended starting points:
-
For Oral Administration (Gavage):
-
Corn Oil: this compound can be suspended in corn oil. A stock solution in DMSO can be diluted into corn oil. For example, a 100 µL of a 10 mg/mL DMSO stock can be added to 900 µL of corn oil to make a 1 mg/mL working solution.
-
Aqueous Suspension: A common vehicle for oral gavage is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) with 0.1-0.5% (v/v) Tween 80 in sterile water. The inhibitor can be suspended in this vehicle.
-
-
For Intravenous Injection:
-
A common vehicle for intravenous administration is a solution of 5-10% DMSO, 30-40% PEG300, and the remainder as sterile water or saline. The final concentration of DMSO should be carefully controlled to avoid toxicity.
-
-
For Subcutaneous Injection:
-
Similar to the intravenous formulation, a mixture of DMSO, PEG300, and water can be used. The proportions may be adjusted to optimize solubility and local tolerance.
-
Note: It is essential to ensure the final formulation is homogenous and stable. Sonication may be required to achieve a uniform suspension. Always prepare fresh formulations before each administration.
Conclusion
This compound is a valuable tool for investigating the role of the ENPP1-STING pathway in cancer immunology and for preclinical evaluation of ENPP1 inhibition as a therapeutic strategy. The provided dosages and protocols, derived from published studies on potent ENPP1 inhibitors, offer a solid foundation for designing and conducting in vivo experiments. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible results.
References
- 1. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potent, selective ENNP1 inhibitor with robust antitumor effects | BioWorld [bioworld.com]
- 7. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 11. td2inc.com [td2inc.com]
- 12. labcorp.com [labcorp.com]
Application Notes and Protocols for Oral Administration of Enpp-1-IN-12 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-12 is a potent and orally active inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key enzyme in various physiological and pathological processes.[1][2] Preclinical in vivo studies in mice are crucial for evaluating the therapeutic potential of this compound. This document provides detailed protocols and application notes for the preparation and oral administration of this compound to mice, ensuring consistent and reproducible results. The primary challenge in administering this compound orally is its poor aqueous solubility. This protocol outlines a common method to formulate it as a suspension for oral gavage.
Physicochemical Properties and Solubility
A summary of the relevant properties of this compound is presented below. Understanding these characteristics is essential for appropriate formulation.
| Property | Value | Source |
| Molecular Weight | 374.42 g/mol | [1] |
| Appearance | Solid, Off-white to gray | [1] |
| Solubility | ||
| DMSO | 50 mg/mL (133.54 mM) | [1][2] |
| Water | Insoluble | [3] (Inferred from similar compounds) |
| Ethanol | Insoluble | [3] (Inferred from similar compounds) |
Note: The use of freshly opened, hygroscopic DMSO is recommended for optimal solubility.[1][2]
Recommended Vehicle for Oral Administration
For compounds that are poorly soluble in water, a suspension is a common and effective formulation for oral gavage in mice.[4] A widely used and well-tolerated vehicle for such suspensions is an aqueous solution of carboxymethyl cellulose (CMC) with a small percentage of a surfactant like Tween 80 to aid in wetting and suspending the compound. While this compound is soluble in DMSO, using a high concentration of DMSO for oral administration is generally avoided due to potential toxicity and effects on the animal's physiology.[5][6] Therefore, a small amount of DMSO can be used to initially dissolve the compound, which is then suspended in the CMC/Tween 80 vehicle.
Experimental Protocol: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound, suitable for a 100 mg/kg dose in a mouse with a dosing volume of 10 mL/kg. Adjustments can be made based on the desired final concentration and dosing volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tween 80 (Polysorbate 80)
-
Carboxymethyl cellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection or deionized water
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Analytical balance
Procedure:
-
Prepare the Vehicle Solution (0.5% CMC, 0.1% Tween 80 in water):
-
In a suitable sterile container, add 99.4 mL of sterile water.
-
While stirring, slowly add 0.5 g of CMC-Na. Continue to stir until the CMC-Na is fully dissolved. This may take some time, and gentle heating can aid dissolution.
-
Add 0.1 mL of Tween 80 to the solution.
-
Mix thoroughly until a clear, homogeneous solution is obtained.
-
Store the vehicle solution at 4°C.
-
-
Prepare the this compound Suspension (10 mg/mL):
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL suspension, weigh 10 mg of this compound.
-
Place the weighed powder into a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. Based on its solubility of 50 mg/mL, for 10 mg of powder, a minimum of 200 µL of DMSO is required. To ensure complete dissolution, you can use a slightly larger volume, for example, 50 µL (5% of the final volume).
-
Vortex the tube until the this compound is fully dissolved in the DMSO.
-
Gradually add the prepared vehicle solution (0.5% CMC, 0.1% Tween 80) to the DMSO-dissolved compound to reach the final desired volume (e.g., add 950 µL of vehicle to the 50 µL of DMSO solution for a final volume of 1 mL).
-
Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.
-
For difficult-to-suspend compounds, sonication in a water bath for 5-10 minutes can help create a finer and more stable suspension.[4]
-
Visually inspect the suspension to ensure there are no large aggregates. It should appear as a uniform, milky suspension.
-
-
Administration to Mice:
-
Immediately before oral administration, vortex the suspension again to ensure a uniform distribution of the compound.
-
Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle.
-
The dosing volume is typically 5-10 mL/kg of body weight. For a 20 g mouse, a 10 mL/kg dosing volume would be 200 µL.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of the this compound formulation.
| Parameter | Value | Notes |
| This compound | ||
| Desired Concentration | 10 mg/mL | Can be adjusted based on the target dose. |
| Dose | 100 mg/kg | Example dose, has been used in vivo.[1] |
| Dosing Volume | 10 mL/kg | Standard for mice oral gavage. |
| Vehicle Composition | ||
| DMSO | 5% (v/v) | To initially dissolve the compound. |
| Carboxymethyl Cellulose (CMC) | 0.5% (w/v) | Suspending agent. |
| Tween 80 | 0.1% (v/v) | Surfactant/wetting agent. |
| Water | 94.4% (v/v) | Diluent. |
| Pharmacokinetics (in BALB/c mice) | ||
| Oral Bioavailability (F) | 45.1% (at 10 mg/kg) | [1] |
| Half-life (t1/2) | 1.04 h (at 10 mg/kg, p.o.) | [1] |
| Cmax | 303.10 ng/mL (at 10 mg/kg, p.o.) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
ENPP1 Signaling Pathway
Caption: Inhibition of ENPP1 by this compound prevents the hydrolysis of ATP and cGAMP.
Experimental Workflow for Oral Administration
Caption: Step-by-step workflow for preparing and orally administering this compound to mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. reddit.com [reddit.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics and Bioavailability of ENPP-1 Inhibitors in BALB/c Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a crucial enzyme in various physiological and pathological processes. It is recognized as a key regulator of the cGAMP-STING signaling pathway, playing a significant role in innate immunity and cancer progression.[1][2][3][4] ENPP1 hydrolyzes the immune signaling molecule cGAMP, thereby acting as an immune checkpoint.[1][2][3][4] Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity.[1] This document provides a detailed protocol for evaluating the pharmacokinetic (PK) profile and bioavailability of a hypothetical ENPP1 inhibitor, Enpp-1-IN-12, in BALB/c mice. While specific data for this compound is not publicly available, this guide is based on established methodologies for small molecule PK studies in mice.
Signaling Pathways of Interest
Understanding the signaling pathways involving ENPP1 is critical for interpreting the pharmacodynamic effects of inhibitors like this compound.
ENPP1 and the cGAMP-STING Pathway
ENPP1 is the primary enzyme responsible for hydrolyzing extracellular cGAMP, a key second messenger that activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and an anti-tumor immune response.[1][4] By inhibiting ENPP1, the concentration of extracellular cGAMP can be increased, thus enhancing STING-mediated immunity.[1]
Caption: ENPP1-mediated hydrolysis of extracellular cGAMP attenuates the STING signaling pathway.
ENPP1 and Purinergic Signaling
ENPP1 also plays a role in purinergic signaling by hydrolyzing extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[4][5] AMP can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).[4] This pathway has implications for tumor microenvironment modulation and vascular calcification.[4][5]
Caption: ENPP1's role in the hydrolysis of ATP and the generation of AMP and adenosine.
Experimental Protocols
The following protocols provide a framework for conducting a pharmacokinetic study of this compound in BALB/c mice.
Experimental Workflow
Caption: Workflow for the pharmacokinetic evaluation of this compound in mice.
Animal Handling and Housing
-
Species: BALB/c mice, male, 8-10 weeks old.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to food and water ad libitum.
-
Acclimatization: Allow for a minimum of 7 days of acclimatization before the start of the experiment.
Dosing and Administration
-
Formulation: Prepare a clear, homogenous solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Groups:
-
Intravenous (IV) Group (n=3-5 mice): Administer this compound as a single bolus dose via the tail vein. A typical dose might be 1-2 mg/kg.
-
Oral (PO) Group (n=3-5 mice): Administer this compound as a single dose via oral gavage. A typical dose might be 5-10 mg/kg.
-
-
Fasting: Fast the animals for 4 hours before oral administration and up to 2 hours post-dose.
Blood Sample Collection
-
Method: Collect blood samples (approximately 50-75 µL) from the saphenous or facial vein.
-
Time Points:
-
IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Anticoagulant: Collect blood into tubes containing K2-EDTA and place them on ice immediately.
Plasma Preparation
-
Centrifuge the blood samples at 4°C for 10 minutes at 2,000 x g.
-
Carefully collect the supernatant (plasma).
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method (LC-MS/MS)
-
Sample Preparation: Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantification: Develop a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. Use a calibration curve prepared in blank mouse plasma to determine the concentration of the analyte in the study samples.
Data Presentation
The following table summarizes the key pharmacokinetic parameters to be determined. The values presented are for illustrative purposes only.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 250 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ngh/mL) | 350 | 1800 |
| AUC0-inf (ngh/mL) | 365 | 1850 |
| t1/2 (h) | 2.5 | 4.0 |
| Cl (L/h/kg) | 2.7 | - |
| Vd (L/kg) | 9.8 | - |
| Bioavailability (F%) | - | 50.7% |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
F%: Bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion
This document provides a comprehensive guide for assessing the pharmacokinetic properties of an ENPP1 inhibitor in BALB/c mice. A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential for its development as a therapeutic agent. The provided protocols for in-vivo studies and bioanalysis, along with the illustrative data, serve as a valuable resource for researchers in the field of drug discovery and development. The insights gained from such studies will be critical for dose selection and regimen design for subsequent efficacy and toxicology studies.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 5. Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Enpp-1-IN-12 Efficacy in Syngeneic Mouse Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity.[1][2] By hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the stimulator of interferon genes (STING) pathway, a key mediator of innate immunity against cancer.[1][3] Inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immune responses.[4] ENPP1-IN-12 is a potent and orally active inhibitor of ENPP1 that has demonstrated anti-tumor activity.[5] This document provides a detailed protocol for assessing the efficacy of ENPP1-IN-12 in preclinical syngeneic mouse models, which utilize immunocompetent mice to evaluate immunotherapies.[6][7][8]
Signaling Pathway and Experimental Rationale
The cGAS-STING pathway is a critical component of the innate immune system's ability to detect cytosolic DNA, a hallmark of cellular damage and viral infection. In the tumor microenvironment, cancer cells can release cGAMP, which acts as a paracrine signaling molecule to activate the STING pathway in surrounding immune cells, leading to the production of type I interferons and subsequent activation of an anti-tumor T-cell response. ENPP1, often overexpressed on tumor cells, hydrolyzes extracellular cGAMP, thereby suppressing this anti-tumor immune cascade. ENPP1-IN-12 blocks this activity, restoring cGAMP levels and reactivating the anti-tumor immune response.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vivo efficacy of ENPP1-IN-12.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # (Example) |
| This compound | MedChemExpress | HY-139331 |
| Vehicle (e.g., DMSO, Corn Oil) | Sigma-Aldrich | D2650, C8267 |
| Syngeneic Mice (BALB/c, C57BL/6) | The Jackson Laboratory | 000651, 000664 |
| 4T1 Murine Breast Cancer Cells | ATCC | CRL-2539 |
| MC38 Murine Colon Adenocarcinoma Cells | NCI DCTD Tumor Repository | - |
| Cell Culture Media (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Matrigel | Corning | 354234 |
| Antibodies for Flow Cytometry & IHC | BioLegend, Cell Signaling | Various |
| Cytokine Bead Array Kit | BD Biosciences | 552364 |
| Tumor Dissociation Kit | Miltenyi Biotec | 130-096-730 |
Experimental Protocols
Cell Culture
-
Culture 4T1 (for BALB/c mice) or MC38 (for C57BL/6 mice) cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth. Use cells at low passage numbers for implantation.[1]
Tumor Implantation
Subcutaneous Model:
-
Harvest cells at ~80% confluency and resuspend in sterile PBS or saline at a concentration of 1 x 10^6 cells per 100 µL.[9]
-
For some models, resuspend cells in a 1:1 mixture of PBS and Matrigel to improve tumor take rate.[3]
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mice.[3]
Orthotopic (Mammary Fat Pad for 4T1) Model:
-
Anesthetize the mouse using an approved protocol.
-
Make a small incision to expose the fourth inguinal mammary fat pad.[10]
-
Inject 1 x 10^5 cells in 50 µL of PBS/Matrigel into the fat pad.[10]
-
Close the incision with surgical clips or sutures.
Treatment Administration
-
Monitor tumor growth using calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 50-150 mm³, randomize mice into treatment groups (n=8-10 per group).[3]
-
ENPP1-IN-12 Formulation: Prepare ENPP1-IN-12 in a suitable vehicle for oral administration (e.g., as specified by the manufacturer). A dosage of 100 mg/kg via oral gavage (p.o.) has been used in a syngeneic lung cancer model.[5]
-
Treatment Groups:
-
Vehicle Control
-
ENPP1-IN-12 (e.g., 100 mg/kg, p.o., daily)
-
Positive Control (e.g., anti-PD-1 antibody)
-
ENPP1-IN-12 + Positive Control
-
-
Administer treatment for a specified duration (e.g., 14-21 days).
-
Monitor tumor volume, body weight, and clinical signs of toxicity 2-3 times per week.
Endpoint Analysis
At the end of the study, or when tumors reach the predetermined endpoint, euthanize mice and collect tumors and spleens.
5.4.1. Tumor Processing:
-
Weigh the excised tumors.
-
Divide the tumor for different analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry.
-
Prepare a single-cell suspension from a portion for flow cytometry.
-
Snap-freeze a portion in liquid nitrogen for cytokine analysis.
-
5.4.2. Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs):
-
Generate a single-cell suspension from the tumor tissue using a tumor dissociation kit and gentle mechanical disruption.[11]
-
Stain cells with a viability dye to exclude dead cells.
-
Incubate with an antibody cocktail for surface markers. A representative panel could include:
-
T-Cells: CD45, CD3, CD4, CD8
-
Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80
-
-
For intracellular cytokine staining, stimulate cells with a cell stimulation cocktail (e.g., with Brefeldin A) before surface staining, then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).[12]
-
Acquire data on a flow cytometer and analyze the percentage and absolute counts of different immune cell populations.[7][13]
5.4.3. Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tumor sections.
-
Perform antigen retrieval using a citrate-based buffer.[14]
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against the marker of interest (e.g., rabbit anti-CD8).[14][15]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Develop with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.
-
Image the slides and quantify the number of positive cells per unit area.[16]
5.4.4. Cytokine Analysis:
-
Homogenize the snap-frozen tumor tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-6) in the supernatant using a multiplex bead-based immunoassay (e.g., Cytometric Bead Array) or ELISA.[4][8][17]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | N/A | |
| ENPP1-IN-12 | ||
| Positive Control | ||
| Combination |
Table 2: Immune Cell Infiltration (Flow Cytometry)
| Treatment Group | % CD8+ of CD45+ cells ± SEM | % CD4+ of CD45+ cells ± SEM | Myeloid-Derived Suppressor Cells (%) ± SEM |
| Vehicle | |||
| ENPP1-IN-12 | |||
| Positive Control | |||
| Combination |
Table 3: Tumor Cytokine Levels
| Treatment Group | IFN-γ (pg/mg tissue) ± SEM | TNF-α (pg/mg tissue) ± SEM | IL-6 (pg/mg tissue) ± SEM |
| Vehicle | |||
| ENPP1-IN-12 | |||
| Positive Control | |||
| Combination |
Conclusion
This protocol provides a comprehensive framework for evaluating the efficacy of the ENPP1 inhibitor, ENPP1-IN-12, in syngeneic mouse models. By combining in vivo tumor growth assessment with detailed analysis of the tumor microenvironment, researchers can elucidate the mechanism of action and therapeutic potential of this novel immunotherapeutic agent. The use of immunocompetent mouse models is crucial for understanding the interplay between the drug, the tumor, and the host immune system.[11]
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4T1 Syngeneic Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nel.edu [nel.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 11. content.noblelifesci.com [content.noblelifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Palette of Cytokines to Measure Anti-Tumor Efficacy of T Cell-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Measuring ENPP1 Enzymatic Activity in the Presence of Enpp-1-IN-12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the enzymatic activity of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) and assessing the inhibitory effects of Enpp-1-IN-12. These guidelines are intended for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides.[1][2] Its substrates include adenosine triphosphate (ATP), which it converts to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), and the cyclic dinucleotide 2'3'-cGAMP, a key second messenger in the cGAS-STING innate immunity pathway.[1][3] By degrading cGAMP, ENPP1 acts as a negative regulator of the STING pathway, making it a significant target in cancer immunotherapy.[1][3][4] this compound is a potent and orally active inhibitor of ENPP1, showing promise in anti-tumor research.[5]
This document outlines protocols for colorimetric and fluorescence-based assays to determine ENPP1 activity and evaluate the potency of inhibitors like this compound.
Signaling Pathway and Inhibition Mechanism
ENPP1 is a key regulator of purinergic signaling and the innate immune response. The diagrams below illustrate the ENPP1-mediated hydrolysis of ATP and the cGAS-STING signaling pathway, along with the mechanism of action for ENPP1 inhibitors.
Caption: ENPP1 hydrolyzes extracellular ATP to AMP and PPi.
References
Application Notes and Protocols for Studying the cGAS-STING Pathway in Cancer Cells using ENPP-1-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an immune response. In the context of oncology, activation of the cGAS-STING pathway within tumor cells or immune cells in the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines, ultimately promoting an anti-tumor immune response.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of the cGAS-STING pathway.[1][2][3] ENPP1 is a transmembrane enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), the second messenger produced by cGAS.[2][4] This degradation of cGAMP by ENPP1 dampens the STING-mediated anti-tumor immune response, allowing cancer cells to evade immune surveillance.[3][4] High expression of ENPP1 has been correlated with poor prognosis in various cancers.[1][3]
ENPP-1-IN-12 is a potent and orally active inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby enhancing STING signaling and promoting an anti-tumor immune response. This makes this compound a valuable tool for studying the role of the cGAS-STING pathway in cancer biology and for evaluating the therapeutic potential of ENPP1 inhibition.
These application notes provide detailed protocols for utilizing this compound to investigate the cGAS-STING pathway in cancer cell lines.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Property | Value | Reference |
| Target | Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1) | MedChemExpress Datasheet |
| Ki | 41 nM | MedChemExpress Datasheet |
| In Vivo Activity | Inhibits tumor growth in LLC1 syngeneic murine lung cancer model (100 mg/kg, p.o.) | MedChemExpress Datasheet |
| Oral Bioavailability (F) | 45.1% (in mice) | MedChemExpress Datasheet |
| Half-life (t½) | 1.04 h (10 mg/kg, p.o. in mice) | MedChemExpress Datasheet |
| Cmax | 303.10 ng/mL (10 mg/kg, p.o. in mice) | MedChemExpress Datasheet |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. pnas.org [pnas.org]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enpp-1-IN-12 Stock Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of Enpp-1-IN-12 stock solutions. Adherence to these recommendations is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to this compound
This compound is a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), with a Ki of 41 nM.[1] ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical signaling molecule in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. By inhibiting ENPP1, this compound can enhance STING signaling, which plays a vital role in the innate immune response to cytosolic DNA, making it a compound of interest for cancer immunotherapy research. Given its role in modulating sensitive signaling pathways, ensuring the stability and integrity of this compound stock solutions is paramount for accurate and reproducible research.
Signaling Pathway of ENPP1 in the cGAS-STING Pathway
The diagram below illustrates the role of ENPP1 in the cGAS-STING signaling pathway. Cytosolic DNA, for instance from cancer cells or pathogens, is detected by cGAS, which then synthesizes cGAMP. cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation leads to a downstream signaling cascade, resulting in the production of type I interferons and other cytokines that stimulate an anti-tumor immune response. ENPP1, located on the cell surface, negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing STING activation. This compound inhibits this hydrolytic activity of ENPP1.
Recommended Storage and Handling of Stock Solutions
Proper preparation and storage of stock solutions are critical to maintaining the activity of this compound. The following table summarizes the recommended conditions based on manufacturer guidelines.
| Parameter | Recommendation | Source |
| Solvent | Dimethyl sulfoxide (DMSO), newly opened | [1] |
| Maximum Stock Concentration | 50 mg/mL (133.54 mM) in DMSO | [1] |
| Short-Term Storage | -20°C for up to 1 month | [1] |
| Long-Term Storage | -80°C for up to 6 months | [1] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture and light. | [1] |
Note: The use of hygroscopic DMSO can significantly impact the solubility of the product. It is highly recommended to use a fresh, high-purity grade of DMSO for stock solution preparation.[1]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid, MW: 374.42 g/mol )
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.74 mg of the compound.
-
Add the appropriate volume of fresh DMSO to the solid compound. For a 10 mM solution, the volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
General Protocol for Assessing Stock Solution Stability by HPLC
This protocol provides a general framework for conducting a stability study of this compound stock solutions using High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be developed and validated to separate the parent compound from any potential degradation products.
Experimental Workflow for Stability Assessment:
Materials:
-
Aliquots of this compound stock solution stored under different conditions.
-
HPLC system with a UV or PDA detector.
-
A suitable reversed-phase HPLC column (e.g., C18).
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water, and additives like formic acid or trifluoroacetic acid).
-
Calibrated autosampler and injection vials.
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of resolving this compound from its potential degradation products. This may involve forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradation products and ensure the method's specificity.
-
Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis. This will serve as the baseline (100% purity) for comparison.
-
Time-Point Analysis: At each scheduled time point, retrieve one aliquot from each storage condition.
-
Sample Preparation: Allow the frozen aliquot to thaw completely at room temperature. Vortex briefly to ensure homogeneity. Dilute the sample to the same concentration as the T=0 sample using the mobile phase or a suitable diluent.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis:
-
Integrate the peak area of the parent this compound peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Monitor for the appearance and increase of any degradation product peaks.
-
Acceptance Criteria: A common acceptance criterion for the stability of a stock solution for research purposes is that the parent compound should remain at ≥95% of its initial concentration with no significant formation of degradation products.
Summary of Stability Data (Hypothetical)
The following table presents a hypothetical summary of stability data for this compound stock solutions, which should be populated with experimental data from a stability study as described above.
| Storage Condition | Time Point | % Remaining this compound (Mean ± SD) | Observations |
| -80°C | 1 month | >99% | No significant degradation |
| 3 months | >98% | No significant degradation | |
| 6 months | >97% | Minor degradation observed | |
| -20°C | 1 week | >99% | No significant degradation |
| 1 month | ~95% | Noticeable degradation | |
| 3 months | <90% | Significant degradation | |
| Room Temperature | 24 hours | ~90% | Rapid degradation |
| 1 week | <70% | Extensive degradation |
Conclusion
The stability of this compound stock solutions is critical for obtaining reliable and reproducible results in research settings. The provided protocols for preparation, storage, and stability assessment offer a comprehensive guide for researchers. It is strongly recommended to store stock solutions of this compound in single-use aliquots at -80°C for long-term use to minimize degradation and ensure the integrity of the compound. Researchers should consider performing their own stability assessments under their specific laboratory conditions to validate these recommendations.
References
Application Notes and Protocols for In Vivo Imaging of Tumor Response to ENPP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunology. As a type II transmembrane glycoprotein, ENPP1 is overexpressed in a variety of solid tumors, including breast, lung, and ovarian cancers, and its elevated expression is often correlated with poor patient prognosis.[1][2] ENPP1's primary role in the tumor microenvironment is the hydrolysis of extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the stimulator of interferon genes (STING) pathway. The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response against infections and cancer. By degrading cGAMP, ENPP1 effectively acts as an innate immune checkpoint, suppressing the anti-tumor immune response and allowing cancer cells to evade immune surveillance.
In vivo imaging techniques, such as bioluminescence imaging (BLI) and fluorescence imaging (FLI), are indispensable tools for evaluating the preclinical efficacy of ENPP1 inhibitors. These non-invasive methods allow for the longitudinal monitoring of tumor growth and response to treatment in living animals, providing real-time, quantitative data.[9][10][11][12] This document provides detailed application notes and protocols for conducting in vivo imaging studies to assess the therapeutic response of tumors to ENPP1 inhibitors.
Signaling Pathway and Experimental Workflow
Caption: Diagram of the ENPP1-STING signaling pathway and the mechanism of action of this compound.
Caption: A generalized workflow for in vivo imaging of tumor response to this compound.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies of ENPP1 inhibitors.
Table 1: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| ISM5939 | MC38 colorectal carcinoma | 30 mg/kg, p.o. BID | 67% Tumor Growth Inhibition (TGI) as monotherapy. | [7] |
| ISM5939 | MC38 colorectal carcinoma | 30 mg/kg, p.o. BID + anti-PD-L1 | 96% TGI (synergistic effect). | [7] |
| ISM5939 | MC38 colorectal carcinoma | 30 mg/kg, p.o. BID + anti-PD-1 | 68% TGI (synergistic effect). | [7] |
| Unnamed ENPP1 Inhibitor | 4T1 breast cancer | 80 mg/kg + anti-PD-1 | 77.7% TGI. | [12] |
| STF-1623 | Panc02 pancreatic cancer | Not specified | Delayed tumor growth as a single agent. | [13] |
| STF-1623 | EMT6 breast cancer | Not specified | Synergistic effect with ionizing radiation. | [14] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Select ENPP1 Inhibitors
| Compound | Parameter | Value | Species | Reference |
| STF-1623 | In vitro IC50 (human ENPP1) | 0.6 nM | Human | [15] |
| STF-1623 | In vitro IC50 (mouse ENPP1) | 0.4 nM | Mouse | [15] |
| STF-1623 | Serum half-life | 10-15 minutes | Mouse | [16][17] |
| ISM5939 | In vitro IC50 (enzymatic assay) | 0.63 nM | Not specified | [7] |
| ISM5939 | EC50 (cellular assay) | 330 nM | Human (MDA-MB-231) | [7] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Tumor Response
Objective: To non-invasively monitor and quantify the response of luciferase-expressing tumors to this compound treatment in a mouse xenograft or syngeneic model.
Materials:
-
Luciferase-expressing cancer cells (e.g., 4T1-luc2, MC38-luc)
-
Immunocompromised (for human xenografts) or immunocompetent (for syngeneic models) mice (e.g., BALB/c, C57BL/6), 6-8 weeks old
-
This compound
-
Vehicle control (e.g., as recommended by the compound supplier)
-
D-Luciferin potassium salt
-
Sterile PBS
-
Matrigel (optional, for subcutaneous injection)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia machine with isoflurane
-
Calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
On the day of injection, harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). For subcutaneous injections, cells can be mixed 1:1 with Matrigel.
-
-
Tumor Implantation:
-
Anesthetize mice using isoflurane.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor mice for tumor growth using calipers.
-
-
Study Initiation and Treatment:
-
When tumors reach a palpable size (e.g., approximately 100 mm³), randomize mice into treatment and control groups.[18]
-
Perform baseline bioluminescence imaging (see step 4).
-
Begin treatment with this compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
-
Bioluminescence Imaging:
-
Anesthetize mice with isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.[19]
-
Wait for the optimal time for substrate distribution (typically 10-15 minutes post-injection).[11]
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Typical settings include an open emission filter, medium binning, and an exposure time of 1-60 seconds, depending on signal intensity.
-
Acquire a photographic image for overlay.
-
-
Data Acquisition and Analysis:
-
Perform imaging at regular intervals (e.g., twice weekly) throughout the study.
-
Use the imaging software to draw regions of interest (ROIs) around the tumors and quantify the bioluminescent signal (total flux in photons/second).[11]
-
Continue to measure tumor volume with calipers as a complementary method.
-
Plot tumor growth curves based on both bioluminescence signal and tumor volume for each treatment group.
-
Protocol 2: In Vivo Fluorescence Imaging of Tumor Response
Objective: To monitor the response of fluorescently-labeled tumors to this compound treatment.
Materials:
-
Cancer cells expressing a fluorescent protein (e.g., GFP, RFP)
-
Animal model as described in Protocol 1
-
This compound and vehicle control
-
In vivo fluorescence imaging system
-
Anesthesia machine with isoflurane
-
Calipers
Procedure:
-
Cell Culture, Tumor Implantation, and Treatment:
-
Follow steps 1-3 from Protocol 1, using fluorescently-labeled cells.
-
-
Fluorescence Imaging:
-
Anesthetize mice with isoflurane.
-
Place the mouse in the imaging chamber.
-
Select the appropriate excitation and emission filters for the specific fluorescent protein. For example, for GFP, use an excitation wavelength of ~465 nm and an emission wavelength of ~520 nm.[19]
-
Acquire fluorescence images.
-
-
Data Acquisition and Analysis:
-
Perform imaging at regular intervals.
-
Use the imaging software to quantify the fluorescent signal from the tumor ROI.
-
Plot tumor growth curves based on fluorescence intensity and caliper measurements.
-
Note: For both protocols, all animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
The inhibition of ENPP1 is a promising strategy in cancer immunotherapy. The protocols and data presented here provide a framework for researchers to effectively utilize in vivo imaging to evaluate the efficacy of ENPP1 inhibitors like this compound. By carefully designing and executing these studies, researchers can gain valuable insights into the anti-tumor activity of these novel therapeutics and their potential for clinical translation.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. bioengineer.org [bioengineer.org]
- 4. news-medical.net [news-medical.net]
- 5. neuron.expert [neuron.expert]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. In vivo optical imaging of cancer cell function and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. STF-1623 (ENPP1 inhibitor 32) | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Near-infrared dual bioluminescence imaging in mouse models of cancer using infraluciferin | eLife [elifesciences.org]
- 19. Optica Publishing Group [opg.optica.org]
Troubleshooting & Optimization
Enpp-1-IN-12 solubility issues in DMSO and solutions
Welcome to the technical support center for ENPP-1-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a critical role in regulating extracellular nucleotide metabolism. A key function of ENPP1 is the hydrolysis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune system. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING signaling and subsequent anti-tumor and immune-stimulatory effects.
Q2: What is the reported solubility of this compound in DMSO?
A2: The solubility of this compound in dimethyl sulfoxide (DMSO) is reported to be as high as 50 mg/mL.[1] However, achieving this concentration may require specific techniques such as ultrasonication. It is also important to use fresh, anhydrous DMSO, as the solvent's hygroscopic nature can negatively impact the solubility of the compound.[1]
Q3: Can I dissolve this compound in solvents other than DMSO for my experiments?
A3: While DMSO is the most commonly reported solvent for this compound, other polar aprotic solvents like dimethylformamide (DMF) might be viable alternatives. However, specific solubility data for this compound in these solvents is limited. It is recommended to perform small-scale solubility tests before preparing a large stock solution. For some similar compounds, solubility in ethanol and water is reported to be low.
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound solution in DMSO appears to have precipitated. What should I do?
A5: Precipitation of compounds in DMSO can occur, especially after storage or temperature changes. To redissolve the compound, you can try gentle warming of the solution in a water bath (e.g., at 37°C) and/or sonication. Always ensure the compound is fully dissolved before use in your experiments.
Troubleshooting Guide: this compound Solubility in DMSO
This guide addresses common issues researchers may face when dissolving this compound in DMSO.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving the compound initially | 1. Insufficient mixing. 2. Hygroscopic (wet) DMSO. 3. Low ambient temperature. | 1. Vortex the solution for several minutes. 2. Use a fresh, unopened bottle of anhydrous/molecular biology grade DMSO. 3. Gently warm the vial in a 37°C water bath for 5-10 minutes. 4. Use an ultrasonic bath to aid dissolution.[1] |
| Precipitation upon addition to aqueous media (e.g., cell culture medium) | 1. The compound is poorly soluble in aqueous solutions. 2. The final concentration of DMSO is too low to maintain solubility. 3. The stock solution was not fully dissolved. | 1. Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always test the effect of the DMSO concentration on your specific cell line or assay as a control. 2. Add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation. 3. Before dilution, confirm that your DMSO stock is a clear solution with no visible particulates. If necessary, warm and sonicate the stock solution. |
| Cloudiness or precipitation after freeze-thaw cycles | 1. The compound has come out of solution at a lower temperature. | 1. Before each use, visually inspect the stock solution for any precipitates. 2. If precipitation is observed, warm the vial to 37°C and sonicate until the solution is clear. 3. To minimize this issue, prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, Molecular Weight: 374.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.74 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
Gentle warming in a 37°C water bath can also be used in conjunction with vortexing or sonication.
-
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of an In Vivo Formulation
For in vivo studies, a common approach is to first prepare a concentrated stock solution in DMSO and then dilute it with a vehicle solution.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure for a 1 mg/mL final concentration:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, and should be prepared fresh before use.[1]
Visualizations
Signaling Pathway
References
Technical Support Center: Overcoming Poor Oral Bioavailability of ENPP1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many ENPP1 inhibitors exhibit poor oral bioavailability?
A1: Many ENPP1 inhibitors, particularly nucleotide-based and phosphonate analogs, are often highly polar and negatively charged at physiological pH. This leads to low membrane permeability and, consequently, poor absorption from the gastrointestinal tract.[1][2] Additionally, some inhibitors may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[3]
Q2: What are the primary strategies to improve the oral bioavailability of ENPP1 inhibitors?
A2: The main strategies focus on masking the polar functional groups responsible for poor absorption. These include:
-
Prodrug Approaches: Modifying the inhibitor with lipophilic, enzyme-labile groups to enhance membrane permeability. These groups are cleaved in vivo to release the active drug.[4][5][6]
-
Formulation Strategies: Incorporating the inhibitor into advanced drug delivery systems like lipid-based nanoparticles to improve solubility and facilitate absorption.[7][8][9]
-
Physicochemical Property Optimization: Modifying the chemical structure of the inhibitor to improve its "drug-like" properties, such as lipophilicity and hydrogen bonding capacity, to favor oral absorption.[10][11]
Q3: What is a prodrug strategy and how is it applied to ENPP1 inhibitors?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For ENPP1 inhibitors containing phosphonate groups, a common prodrug approach is the bis-pivaloyloxymethyl (bis-POM) modification.[5][6] This strategy masks the negatively charged phosphonate, increasing lipophilicity and cell permeability. Once absorbed, cellular esterases cleave the POM groups, releasing the active phosphonate inhibitor.[12]
Q4: How can nanoparticle formulations enhance the oral bioavailability of ENPP1 inhibitors?
A4: Nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can encapsulate ENPP1 inhibitors, protecting them from degradation in the gastrointestinal tract.[1][13][14] These formulations can also enhance absorption by:
-
Facilitating transport across the intestinal epithelium.[9]
-
Potentially utilizing lymphatic uptake, bypassing first-pass metabolism.[15]
Troubleshooting Guides
Problem 1: Low Permeability of ENPP1 Inhibitor in In Vitro Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) in Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Low Papp (A-B) value and/or high efflux ratio in Caco-2 permeability assays.
Possible Causes:
-
High polarity and/or charge of the inhibitor.
-
The inhibitor is a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells.
Solutions:
-
Prodrug Approach: Synthesize a lipophilic prodrug of your inhibitor. The bis-POM prodrug strategy has been shown to be effective for phosphonate-based ENPP1 inhibitors.[5][6]
-
Formulation with Permeability Enhancers: Co-administration with excipients that can transiently open tight junctions or inhibit efflux pumps.
-
Structural Modification: If medicinal chemistry resources are available, modify the inhibitor's structure to increase lipophilicity (logP) and reduce the number of hydrogen bond donors, while maintaining potency.
Problem 2: High First-Pass Metabolism Observed in Preclinical Species
Symptoms:
-
Low oral bioavailability despite good in vitro permeability.
-
High clearance observed in in vivo pharmacokinetic studies.
-
Significant metabolism in liver microsome stability assays.
Possible Causes:
-
The inhibitor is rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver.
Solutions:
-
Prodrug Strategy: A prodrug can sometimes alter the metabolic profile of the parent drug.
-
Structural Modification: Identify the metabolic "soft spots" on your molecule and modify them to block or slow down metabolism.
-
Co-administration with CYP Inhibitors: While not a long-term solution for drug development, this can be used in preclinical studies to confirm that first-pass metabolism is the primary issue.
Quantitative Data Summary
| Compound | Strategy | Species | Oral Bioavailability (%) | Reference |
| OC-1 | Small Molecule | Mouse | 72 | [7][16] |
| OC-1 | Small Molecule | Rat | 63 | [7][16] |
| bis-POM Prodrug of Compound [I] | Prodrug | Mouse | 17 | [5][6] |
| bis-POM Prodrug of Compound [I] | Prodrug | Rat | 40 | [5][6] |
| bis-POM Prodrug of Compound [I] | Prodrug | Dog | 21 | [5][6] |
| MnTE-2-PyP5+ | Small Molecule | Mouse | 23 | [17] |
| MnTnHex-2-PyP5+ | Small Molecule | Mouse | 21 | [17] |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using PAMPA
Objective: To assess the passive permeability of an ENPP1 inhibitor.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The ENPP1 inhibitor is added to the donor wells (apical side).
-
The receiver plate (basolateral side) is filled with buffer.
-
The plate assembly is incubated for a defined period (e.g., 4-18 hours).
-
The concentration of the inhibitor in both donor and receiver wells is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
Interpretation:
-
High Permeability: Papp > 1 x 10-6 cm/s
-
Low Permeability: Papp < 1 x 10-6 cm/s
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the oral bioavailability of an ENPP1 inhibitor.
Methodology:
-
Intravenous (IV) Administration:
-
Administer the ENPP1 inhibitor to a cohort of mice via IV injection at a specific dose (e.g., 1-2 mg/kg).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
-
Oral (PO) Administration:
-
Administer the ENPP1 inhibitor to a separate cohort of mice via oral gavage at a specific dose (e.g., 5-10 mg/kg).
-
Collect blood samples at the same time points as the IV group.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Quantify the concentration of the inhibitor in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both IV and PO administration routes from the plasma concentration-time profiles.
-
Calculate the oral bioavailability (F%) using the following formula: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100
-
Visualizations
Caption: ENPP1 signaling in the tumor microenvironment and the mechanism of ENPP1 inhibitors.
Caption: Workflow for improving the oral bioavailability of ENPP1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 7. ascopubs.org [ascopubs.org]
- 8. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Voluntary oral administration of drugs in mice [protocols.io]
- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ENPP1 enzymatic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ENPP1 enzymatic assays. The information is tailored for scientists and drug development professionals to help overcome common experimental challenges and ensure the generation of reliable and consistent data.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during ENPP1 enzymatic assays in a user-friendly question-and-answer format.
Issue 1: High Background Signal
-
Question: My assay is showing a high background signal, what are the potential causes and solutions?
-
Answer: High background can obscure the specific signal from ENPP1 activity. Several factors can contribute to this issue:
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water. Autoclaving buffers can help reduce microbial contamination, which may contribute to background signal.
-
Substrate Instability: Some substrates, particularly ATP, can be labile. Avoid multiple freeze-thaw cycles and prepare fresh substrate solutions for each experiment.
-
Assay Plate Interference: For fluorescence-based assays, use black, opaque plates to minimize background fluorescence and prevent bleed-through between wells. For luminescence assays, white, opaque plates are recommended to maximize signal reflection.[1][2][3][4]
-
Non-specific Binding (Fluorescence Polarization Assays): Impurities in the enzyme preparation or tracer can lead to non-specific binding and increased background polarization. Ensure the purity of your enzyme and fluorescent tracer.[5]
-
Interference from Biological Samples: Components in cell lysates or serum, such as endogenous enzymes or high concentrations of ATP, can interfere with the assay.[6] Serum albumin can also affect inhibitor potency, so its inclusion in in vitro assays may be considered for more physiologically relevant results.[7]
-
Issue 2: Low or No Signal
-
Question: I am observing a very weak or no signal in my ENPP1 assay. What should I check?
-
Answer: A weak or absent signal can be due to several factors related to enzyme activity, reagent integrity, or detection settings:
-
Inactive Enzyme: Confirm the activity of your ENPP1 enzyme. Improper storage or handling can lead to loss of activity. It is recommended to aliquot the enzyme upon receipt and store it at -80°C, avoiding repeated freeze-thaw cycles. The diluted enzyme may lose activity when stored on ice for extended periods.
-
Suboptimal Assay Conditions: ENPP1 activity is sensitive to pH, temperature, and the concentration of co-factors like Zn²⁺ and Ca²⁺. Ensure your assay buffer is within the optimal pH range (typically 7.4-9.0) and that you have the correct concentrations of necessary divalent cations.[7][8][9]
-
Incorrect Reagent Concentrations: Verify the concentrations of your enzyme and substrate. Titrate both to find the optimal concentrations for your specific assay conditions.
-
Reagent Degradation: Luciferin and other detection reagents can be light-sensitive and lose activity over time. Prepare these reagents fresh and protect them from light.[1]
-
Instrument Settings: Ensure the settings on your plate reader (e.g., gain, integration time) are optimized for your assay.[10]
-
Issue 3: Inconsistent Results and High Variability
-
Question: My results are inconsistent between replicates and experiments. How can I improve the reproducibility of my ENPP1 assay?
-
Answer: High variability can undermine the reliability of your data. Here are some common causes and solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Use calibrated pipettes, pre-wet the tips, and consider preparing master mixes for reagents to be added to multiple wells.[3][4]
-
Incomplete Reagent Mixing: Ensure thorough mixing of all components in each well. Insufficient mixing can lead to uneven reaction rates.
-
Temperature Fluctuations: Maintain a consistent temperature throughout the assay incubation. Even slight variations across the plate can affect enzyme kinetics.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature changes. If you observe an "edge effect," consider not using the outermost wells for critical samples.
-
Reagent Instability: As mentioned previously, the stability of the enzyme, substrate, and detection reagents is crucial. Prepare fresh solutions and handle them according to the manufacturer's recommendations.
-
Issue 4: Non-Linear Standard Curve
-
Question: My standard curve is non-linear, making it difficult to accurately quantify ENPP1 activity. What could be the cause?
-
Answer: A non-linear standard curve can result from several factors:
-
Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may become depleted, leading to a plateau in the signal. Reduce the enzyme concentration or incubation time to ensure you are measuring the initial reaction velocity.
-
Product Inhibition: ENPP1 can be subject to product inhibition by AMP.[9] If the reaction proceeds too far, the accumulation of product can inhibit further enzyme activity. Again, measuring the initial velocity is key.
-
Interference from Buffer Components: Certain buffer components can interfere with downstream detection steps. For example, high concentrations of Zn²⁺ (e.g., 200 μM) in the ENPP1 reaction buffer can inhibit the myokinase used in some coupled luciferase assays, leading to a non-linear response. Reducing the ZnCl₂ concentration to around 1 μM can resolve this without affecting ENPP1 activity.[11]
-
Signal Saturation: At high product concentrations, the detector on your plate reader may become saturated. Diluting your samples or reducing the gain setting on the instrument can help.[4]
-
Data Presentation
Table 1: Recommended ENPP1 Assay Buffer Components
| Component | Typical Concentration Range | Purpose | Potential Issues |
| Buffer | 50 mM Tris-HCl | Maintain pH | --- |
| pH | 7.4 - 9.0 | Optimal enzyme activity | Activity decreases outside this range[7][9] |
| NaCl | 50 - 500 mM | Ionic strength | --- |
| MgCl₂ | 5 mM | Co-factor | --- |
| CaCl₂ | 500 µM | Co-factor | --- |
| ZnCl₂ | 1 µM | Co-factor | High concentrations (>50 µM) can inhibit downstream enzymes in coupled assays[11] |
| Detergent (e.g., Brij-35) | 0.01% | Prevent protein aggregation | --- |
| DMSO | 1% (for inhibitor studies) | Solvent for compounds | High concentrations can inhibit enzyme activity |
Table 2: Example IC₅₀ Values for Known ENPP1 Inhibitors
| Inhibitor | Substrate | IC₅₀ | Assay Conditions |
| Suramin | ATP | 0.36 µM | 50 mM Tris, 5 mM MgCl₂, 1% DMSO, 0.01% Brij, pH 7.5[6] |
| Suramin | cGAMP | 0.20 µM | 50 mM Tris, 5 mM MgCl₂, 1% DMSO, 0.01% Brij, pH 7.5[6] |
| STF-1084 | cGAMP | 149 ± 20 nM | 5 µM cGAMP, 10 nM ENPP1, 2-hour incubation[11] |
| QS1 | cGAMP | 1.59 ± 0.07 µM | 5 µM cGAMP, 10 nM ENPP1, 2-hour incubation[11] |
Experimental Protocols
1. General Protocol for a Fluorescence Polarization (FP)-Based ENPP1 Assay
This protocol is a general guideline and may require optimization for specific experimental goals.
-
Reagent Preparation:
-
Prepare a 2X ENPP1 enzyme solution in assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).
-
Prepare a 2X substrate (e.g., ATP or cGAMP) and inhibitor solution in assay buffer.
-
Prepare a detection mix containing an antibody selective to AMP/GMP and a far-red fluorescent tracer.
-
-
Assay Procedure:
-
Add 10 µL of the 2X substrate/inhibitor solution to the wells of a black, low-volume 384-well plate.
-
Initiate the reaction by adding 10 µL of the 2X ENPP1 enzyme solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop buffer containing EDTA.
-
Add 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to equilibrate.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Convert the raw fluorescence polarization values to the concentration of AMP/GMP produced using a standard curve.
-
For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
2. General Protocol for a Colorimetric ENPP1 Assay
This protocol is based on the hydrolysis of the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP).
-
Reagent Preparation:
-
Prepare a lysis buffer (e.g., 1% Triton X-100, 200 mM Tris, pH 8.0) if using cell lysates.[12]
-
Prepare a 1 mg/mL solution of pNP-TMP in assay buffer.
-
Prepare a stop solution (e.g., 100 mM NaOH).
-
-
Assay Procedure:
-
Add equivalent amounts of protein from cell lysates or a purified ENPP1 solution to the wells of a clear, flat-bottom 96-well plate.
-
Initiate the reaction by adding the pNP-TMP solution.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the NaOH solution.[12]
-
Measure the absorbance at 405 nm on a microplate reader.[12]
-
-
Data Analysis:
-
The absorbance at 405 nm is directly proportional to the amount of p-nitrophenol produced and thus to the ENPP1 activity.
-
Visualizations
Caption: ENPP1 signaling pathway in the extracellular space.
Caption: General experimental workflow for an ENPP1 enzymatic assay.
Caption: Logical troubleshooting flow for ENPP1 assays.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosing schedule for Enpp-1-IN-12 in long-term studies
Welcome to the technical support center for Enpp-1-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during long-term in vivo experiments with this compound.
Question: We are observing high variability in our plasma pyrophosphate (PPi) measurements. What could be the cause and how can we mitigate this?
Answer: High variability in plasma PPi levels is a common challenge. Here are several potential causes and solutions:
-
Sample Handling: PPi is rapidly degraded in blood samples. It is crucial to use an appropriate anticoagulant that inhibits phosphatase activity. A combination of theophylline, adenosine, and dipyridamole (CTAD) with EDTA is recommended to prevent the conversion of ATP to PPi after blood collection.[1] Plasma should be prepared promptly and stored at -80°C.
-
Assay Method: The enzymatic assay used to quantify PPi can be sensitive to matrix effects in plasma.[1] Ensure that your assay includes an internal ATP standard to correct for any sample-specific interference with luciferase activity.[1] A validated and robust assay protocol is essential for reliable measurements.[1][2]
-
Animal Handling: Stress during animal handling can influence various physiological parameters. Ensure consistent and gentle handling of the animals to minimize stress-induced variability.
Question: What are the key pharmacodynamic markers to monitor for target engagement of this compound in a long-term study?
Answer: To confirm that this compound is engaging its target and eliciting the expected biological response, the following pharmacodynamic markers should be monitored:
-
Plasma Pyrophosphate (PPi) Levels: ENPP1 is a key enzyme in the generation of extracellular PPi.[3][4] Inhibition of ENPP1 is expected to modulate PPi levels. Monitoring plasma PPi can serve as a direct indicator of target engagement.[3]
-
Immune Cell Infiltration in Tumors: A primary mechanism of action for ENPP1 inhibitors in oncology is the enhancement of anti-tumor immunity.[5][6][7] Analysis of the tumor microenvironment for changes in immune cell populations is a critical pharmacodynamic marker. Specifically, an increase in the infiltration of CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs), along with a decrease in myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs), would indicate a positive immunomodulatory effect.[5]
-
Cytokine and Chemokine Profiling: Activation of the cGAS-STING pathway by ENPP1 inhibition leads to the production of type I interferons and other pro-inflammatory cytokines and chemokines.[7] Measuring the levels of these molecules in the tumor microenvironment or plasma can provide evidence of downstream pathway activation.
Question: We are not observing the expected anti-tumor efficacy in our long-term study. What are some potential reasons?
Answer: Several factors could contribute to a lack of anti-tumor efficacy. Consider the following:
-
Dosing Schedule and Formulation: The dosing frequency and concentration may not be optimal for maintaining sufficient target inhibition over the long term. The moderate oral bioavailability (45.1%) and relatively short half-life (1.04 hours) of this compound in mice suggest that the dosing regimen needs to be carefully optimized.[8] Ensure the formulation is stable and consistently prepared. For oral administration in mice, incorporating the drug into a palatable jelly can improve voluntary intake and reduce stress associated with gavage.[9]
-
Tumor Model: The expression of ENPP1 in the tumor and stromal cells of your chosen model is critical.[6] Tumors with low or absent ENPP1 expression may not respond to an ENPP1 inhibitor.[6] It is advisable to characterize ENPP1 expression in your tumor model before initiating long-term efficacy studies.
-
Immune Competence of the Animal Model: Since a major component of the anti-tumor effect of ENPP1 inhibitors is immune-mediated, it is essential to use immunocompetent mouse models (e.g., syngeneic tumor models). Studies in immunodeficient mice may not fully capture the therapeutic potential of this compound.
Question: What are the potential long-term toxicities associated with ENPP1 inhibition, and how can we monitor for them?
Answer: While specific long-term toxicity data for this compound is not extensively published, potential concerns with ENPP1 inhibition relate to its physiological roles. Monitor the following:
-
Ectopic Calcification: ENPP1 plays a role in preventing soft tissue calcification by producing PPi.[3][4] Long-term inhibition could potentially disrupt this balance. Regular monitoring for signs of ectopic calcification in tissues like the aorta, kidneys, and skin through histopathology is recommended.
-
Bone Mineralization: ENPP1 is involved in bone metabolism.[10] Long-term studies should include monitoring of bone mineral density and architecture, for example, through micro-CT imaging.
-
General Health Monitoring: Closely monitor the animals for general health indicators such as body weight, food and water intake, and any changes in behavior. Regular blood chemistry and hematology analysis should also be performed to assess overall organ function.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides context from related ENPP1-targeting agents.
| Parameter | This compound | Other ENPP1 Modulators (for context) | Reference |
| In Vitro Potency | Ki = 41 nM | [8] | |
| Pharmacokinetics (Mouse) | |||
| Oral Bioavailability (F) | 45.1% (at 10 mg/kg) | [8] | |
| Half-life (t1/2) | 1.04 h (oral, 10 mg/kg) | ENPP1-Fc (murine): ~6 h; ENPP1-Fc (human in mouse): 40 h | [8][11] |
| Cmax | 303.10 ng/mL (oral, 10 mg/kg) | [8] | |
| Preclinical Dosing (Mouse) | |||
| Efficacy Study Dose | 100 mg/kg (p.o.) in LLC1 lung cancer model | ENPP1-Fc: 0.2, 1, or 5 mg/kg (s.c. every other day for 8 weeks) | [3][8] |
| ISM cpd: 3-30 mpk (p.o. BID) in MC38 model | [7] |
Detailed Experimental Protocols
Protocol 1: Long-Term Oral Dosing of this compound in a Syngeneic Mouse Tumor Model
Objective: To evaluate the long-term efficacy and pharmacodynamics of this compound in a preclinical tumor model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
Standard animal housing and husbandry equipment
-
Calipers for tumor measurement
-
Blood collection supplies (with CTAD/EDTA anticoagulant)
-
Tissue collection and processing reagents (for histology and flow cytometry)
-
Reagents for plasma PPi measurement
Methodology:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously implant the tumor cell suspension into the flank of each mouse.
-
-
Animal Randomization and Dosing:
-
Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle at the desired concentration (e.g., 50 mg/kg). A dose of 100 mg/kg has been used in a lung cancer model.[8]
-
Administer this compound or vehicle orally (e.g., by gavage or voluntary jelly administration) once or twice daily. The dosing frequency should be determined based on the compound's short half-life to maintain adequate exposure.
-
Continue dosing for the planned duration of the study (e.g., 21-28 days or until humane endpoints are reached).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health status daily.
-
At predetermined time points (e.g., weekly and at the end of the study), collect blood samples for pharmacokinetic and pharmacodynamic (plasma PPi) analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes).
-
Process a portion of the tumor for histopathological analysis and immunohistochemistry to assess immune cell infiltration.
-
Process another portion of the tumor to generate a single-cell suspension for flow cytometric analysis of immune cell populations.
-
Analyze plasma PPi levels using a validated enzymatic assay.
-
Visualizations
Signaling Pathways
Caption: ENPP1 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for a long-term dosing study of this compound.
References
- 1. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. ASBMR 2025 Annual Meeting [asbmr.confex.com]
- 4. Weighing the evidence for the roles of plasma versus local pyrophosphate in ectopic calcification disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENPP1 | Insilico Medicine [insilico.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Voluntary oral administration of drugs in mice [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
How to handle precipitation of Enpp-1-IN-12 in aqueous solutions
Welcome to the technical support center for Enpp-1-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on addressing challenges related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is a solid, off-white to gray powder that is soluble in DMSO at a concentration of 50 mg/mL (133.54 mM). For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by hygroscopic DMSO.[1]
Q2: Why is my this compound precipitating when I dilute my DMSO stock in an aqueous buffer?
A2: Precipitation of this compound upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly water-soluble compounds. This occurs because the high concentration of the organic solvent (DMSO) is rapidly diluted, causing the compound to exceed its solubility limit in the resulting aqueous environment. The presence of salts in many common buffers can further decrease the solubility of organic compounds, exacerbating precipitation.
Q3: Can I store this compound in a pre-diluted aqueous solution?
A3: It is not recommended to store this compound in pre-diluted aqueous solutions for extended periods. The compound is more stable when stored as a concentrated stock solution in anhydrous DMSO at -20°C or -80°C.[1] Aqueous solutions are more prone to precipitation and potential degradation of the compound over time. It is best to prepare fresh dilutions in your aqueous experimental buffer immediately before use.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway.[2][3][4] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced activation of the STING pathway, which plays a critical role in innate immunity and anti-tumor responses.[2][3][4]
Troubleshooting Guide: Precipitation of this compound
This guide provides systematic steps to troubleshoot and handle the precipitation of this compound in your experiments.
Initial Preparation and Dissolution
If you are encountering precipitation from the start, review your initial stock solution preparation.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock | DMSO has absorbed moisture. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Incomplete dissolution. | After adding DMSO to the solid compound, use a bath sonicator for 10-15 minutes to ensure complete dissolution.[1][5][6][7] | |
| Incorrect storage. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
Dilution into Aqueous Buffers
Precipitation during the dilution of your DMSO stock into your experimental buffer is the most common challenge.
| Issue | Possible Cause | Recommended Solution |
| Immediate precipitation upon dilution | Rapid change in solvent polarity. | Perform serial dilutions of your DMSO stock in DMSO first to a lower concentration before the final dilution into your aqueous buffer. This gradual reduction in inhibitor concentration can help maintain solubility. |
| High salt concentration in the buffer. | If possible, consider using a buffer with a lower salt concentration. Salts can decrease the solubility of organic compounds.[8][9][10][11] | |
| Final DMSO concentration is too low. | While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically <0.5%), ensure it is sufficient to maintain the solubility of this compound at your working concentration. You may need to optimize this for your specific cell line and assay. | |
| Precipitation over time in the final working solution | Compound is coming out of solution as it equilibrates. | Consider the use of a mild, non-ionic detergent such as Tween-80 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) in your final aqueous buffer to improve compound solubility and prevent aggregation.[12][13][14] Always include a vehicle control with the same concentration of detergent. |
| Temperature fluctuations. | Ensure your working solution is maintained at a constant temperature as solubility can be temperature-dependent. |
Experimental Protocols
Protocol 1: Standard Dilution Protocol for In Vitro Cell-Based Assays
This protocol is a starting point for diluting your this compound DMSO stock for cell culture experiments.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the compound is fully dissolved, using sonication if necessary.
-
-
Create an intermediate dilution of your stock solution in DMSO.
-
For example, dilute the 10 mM stock to 1 mM in DMSO.
-
-
Prepare your final working solution in pre-warmed cell culture medium.
-
Slowly add the intermediate DMSO dilution to your cell culture medium while gently vortexing or swirling.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent toxicity.
-
-
Visually inspect the final solution for any signs of precipitation.
-
If you observe cloudiness or particulate matter, proceed to the troubleshooting protocols below.
-
Protocol 2: Co-Solvent/Surfactant-Assisted Dilution for Problematic Precipitation
This protocol is adapted from in vivo formulation strategies and can be used for in vitro assays where standard dilution fails.[1][15][16][17]
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
In a sterile microcentrifuge tube, prepare a co-solvent/surfactant mixture.
-
A common mixture consists of PEG300 and Tween-80. For a final working solution with 10% DMSO, 40% PEG300, and 5% Tween-80, you can prepare a stock of these excipients.
-
-
Sequentially add the components to your aqueous buffer (e.g., saline or cell culture medium).
-
Start with the aqueous buffer.
-
Add the required volume of your this compound DMSO stock.
-
Add the PEG300.
-
Add the Tween-80.
-
Mix thoroughly between each addition.
-
-
Use immediately. These complex formulations are typically not suitable for long-term storage.
Co-Solvent and Surfactant Stock Solution Recommendations
| Component | Stock Concentration | Storage |
| DMSO | Anhydrous, high-purity | Room temperature, desiccated |
| PEG300 | Neat | Room temperature |
| Tween-80 | 10% (w/v) in sterile water | 4°C |
Visualizations
ENPP1 Signaling Pathway
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway.
Caption: Role of ENPP1 in the cGAS-STING pathway and its inhibition by this compound.
Troubleshooting Workflow for Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. hielscher.com [hielscher.com]
- 7. youtube.com [youtube.com]
- 8. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
Improving the stability of Enpp-1-IN-12 in experimental buffers
Welcome to the technical support center for ENPP-1-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent ENPP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro experiments, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1] A concentration of 50 mg/mL (133.54 mM) in fresh, anhydrous DMSO can be achieved, though ultrasonic treatment may be necessary to fully dissolve the compound.[1] For long-term storage, it is advised to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[1]
Q2: I am observing lower than expected potency of this compound in my assay. What could be the cause?
A2: Several factors could contribute to reduced potency. One common issue is the stability of the compound in the aqueous assay buffer. While this compound is soluble in DMSO, its stability and solubility in aqueous buffers over the course of an experiment can vary. It is also crucial to ensure the final DMSO concentration in your assay is low (typically ≤1%) to avoid solvent effects on enzyme activity. We recommend performing a stability test of this compound in your specific assay buffer (see Troubleshooting Guide below).
Q3: What are the typical buffer conditions for an ENPP-1 enzyme assay?
A3: ENPP-1 activity assays are often performed in a Tris-based buffer. A common buffer composition is 50 mM Tris, with added salts such as NaCl, and cofactors like MgCl2, at a pH of around 7.5.[2] However, some protocols utilize a higher pH of 9.0-9.5, particularly for colorimetric assays.[3][4] It is important to note that the potency of some ENPP-1 inhibitors can be pH-dependent.[5]
Q4: Can I use phosphate-buffered saline (PBS) for my ENPP-1 assay?
A4: While PBS is a common biological buffer, Tris-based buffers are more frequently reported for ENPP-1 assays.[2][3][5] The choice of buffer can influence enzyme activity and compound stability. If you are developing a new assay, it is advisable to test multiple buffer systems to find the optimal conditions.
Troubleshooting Guide: Improving the Stability of this compound in Experimental Buffers
Problem: Inconsistent results or loss of inhibitor activity over time.
This may indicate that this compound is unstable in your experimental buffer. The following guide provides a systematic approach to troubleshoot and improve compound stability.
Step 1: Assess Compound Stability in Your Assay Buffer
A straightforward method to determine the stability of this compound is to pre-incubate the compound in your assay buffer for the duration of your experiment and then measure its ability to inhibit ENPP-1.
-
Prepare Solutions:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Prepare your complete assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5).
-
-
Pre-incubation:
-
Dilute the this compound stock solution to the final working concentration in your assay buffer.
-
Incubate this solution at the temperature of your assay (e.g., 37°C) for the same duration as your typical enzyme reaction (e.g., 60 minutes).
-
As a control, prepare a fresh dilution of this compound in the assay buffer immediately before starting the enzyme reaction.
-
-
ENPP-1 Inhibition Assay:
-
Initiate the ENPP-1 enzyme reaction using both the pre-incubated and freshly prepared inhibitor solutions.
-
Measure ENPP-1 activity according to your standard protocol.
-
-
Analyze Data:
-
Compare the inhibition of ENPP-1 by the pre-incubated and freshly prepared this compound. A significant decrease in inhibition with the pre-incubated sample suggests instability in the assay buffer.
-
Step 2: Optimize Buffer Conditions
If instability is confirmed, consider the following buffer modifications. The table below summarizes common buffers used in enzyme assays and their properties.
| Buffer | pKa at 25°C | Buffering Range | Key Considerations |
| Tris | 8.1 | 7.0 - 9.0 | Commonly used for ENPP-1 assays.[2][3] pKa is temperature-sensitive. |
| HEPES | 7.5 | 6.8 - 8.2 | Less temperature-sensitive pKa than Tris. |
| MOPS | 7.2 | 6.5 - 7.9 | Good for maintaining pH in the neutral range. |
| PBS | 7.2 | 5.8 - 8.0 | Phosphate can sometimes interfere with enzyme activity. |
Recommendations:
-
pH: ENPP-1 is active over a range of pH values.[4] Test the stability of this compound at different pH values within the optimal range for the enzyme (e.g., pH 7.0, 7.5, 8.0) to see if this improves stability.
-
Additives: Consider the addition of stabilizing agents to your buffer. These can include:
-
Bovine Serum Albumin (BSA): At low concentrations (e.g., 0.01-0.1%), BSA can prevent the non-specific binding of small molecules to plasticware.
-
Detergents: A non-ionic detergent like 0.01% Brij-35 can help maintain compound solubility.[2]
-
Step 3: Modify Experimental Workflow
If buffer optimization is insufficient, consider altering your experimental workflow to minimize the time the inhibitor spends in the aqueous buffer before interacting with the enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate negative control for Enpp-1-IN-12 experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Enpp-1-IN-12, a potent and orally active inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2] Proper experimental design, especially the selection of appropriate negative controls, is critical for interpreting results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of ENPP1, an enzyme that hydrolyzes extracellular nucleotides.[1] A key substrate of ENPP1 is 2'3'-cyclic GMP-AMP (cGAMP), a signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway, leading to an anti-tumor immune response.[3][4][5] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby enhancing STING-mediated anti-tumor immunity.[4][6][7] ENPP1 also hydrolyzes ATP to AMP and pyrophosphate, playing a role in bone mineralization and insulin signaling.[8][9][10]
Q2: What is the most appropriate negative control for my this compound experiments?
A2: Selecting the right negative control is crucial for attributing the observed effects specifically to ENPP1 inhibition by this compound. The ideal, but often unavailable, negative control is a structurally similar analog of the inhibitor that is devoid of activity against the target. In the absence of a commercially available, validated inactive analog for this compound, a multi-pronged approach using several types of controls is recommended to build a robust dataset.
Here are the recommended negative controls, in order of preference:
-
Vehicle Control: This is the most fundamental control and should be included in every experiment. The vehicle control consists of the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental conditions.[11] This control accounts for any effects of the solvent on the experimental system.
-
Structurally Unrelated ENPP1 Inhibitor: Using a well-characterized ENPP1 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to ENPP1 inhibition rather than off-target effects of the this compound chemical structure.
-
Genetic Controls (Knockout/Knockdown): The most rigorous approach is to use a cell line or animal model where the ENPP1 gene has been knocked out (KO) or its expression knocked down (KD) (e.g., using siRNA or shRNA).[12][13] If this compound elicits a response in the wild-type cells but has no effect in the ENPP1 KO/KD cells, this provides strong evidence that the compound's effects are ENPP1-dependent.
-
Untreated Control: This sample is not treated with either the compound or the vehicle.[11] It serves as a baseline for the health and behavior of the cells or animals under normal experimental conditions.
Q3: How do I design an experiment to validate the on-target activity of this compound?
A3: A well-designed experiment to confirm the on-target activity of this compound should ideally incorporate genetic controls. Below is a sample workflow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in vehicle control group | 1. Vehicle (e.g., DMSO) concentration is too high and causing cellular stress or toxicity. 2. Contamination of reagents or cell culture. | 1. Perform a dose-response curve for the vehicle to determine the highest non-toxic concentration. 2. Use fresh, sterile reagents and practice aseptic cell culture techniques. |
| No difference between this compound treated and control groups | 1. This compound concentration is too low. 2. The experimental system (e.g., cell line) does not express ENPP1. 3. The inhibitor has degraded due to improper storage. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm ENPP1 expression in your cell line or animal model using qPCR, Western blot, or flow cytometry. 3. Store this compound according to the manufacturer's instructions, protected from light and moisture. |
| Effect observed in both wild-type and ENPP1 knockout cells treated with this compound | 1. The observed effect is due to off-target activity of this compound. | 1. Test a structurally unrelated ENPP1 inhibitor to see if it recapitulates the phenotype. 2. Consider performing a broader screen (e.g., kinome scan) to identify potential off-targets. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity and Properties
| Parameter | Value | Species | Reference |
| Ki | 41 nM | Not Specified | [1][2] |
| Hepatocyte Half-life | >120 min | Human | [1] |
| Hepatocyte Half-life | 61.88 min | Mouse | [1] |
| Hepatocyte Intrinsic Clearance | <11.55 µL/min/million cells | Human | [1] |
| Hepatocyte Intrinsic Clearance | 22.4 µL/min/million cells | Mouse | [1] |
Table 2: In Vivo Pharmacokinetics in BALB/c Mice
| Route of Administration | Dose | Half-life (t1/2) | Cmax | Bioavailability (F) | Reference |
| Intravenous (i.v.) | 1 mg/kg | 0.76 h | 308.64 ng/mL | N/A | [1][2] |
| Oral (p.o.) | 10 mg/kg | 1.04 h | 303.10 ng/mL | 45.1% | [1][2] |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Inhibition Assay
This protocol describes a method to measure the inhibition of ENPP1 activity by assessing the hydrolysis of a surrogate substrate.
-
Reagents and Materials:
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control.
-
Add a fixed concentration of recombinant ENPP1 to each well of the assay plate, except for the "no enzyme" control wells.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., cGAMP at a concentration at or below its Km).[14]
-
Allow the reaction to proceed for a set time under initial velocity conditions.
-
Stop the reaction and measure the product formation using an appropriate detection method (e.g., measuring luminescence if detecting ATP produced from AMP by pyruvate kinase and luciferase).[7]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for STING Pathway Activation
This protocol outlines a method to assess the downstream consequences of ENPP1 inhibition in a cellular context.
-
Cell Lines:
-
A cancer cell line known to express ENPP1 (e.g., LLC1 murine lung cancer cells).[1]
-
Optional: An isogenic ENPP1 knockout version of the same cell line.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Lyse the cells and collect the protein lysates.
-
Perform a Western blot to analyze the phosphorylation of key STING pathway proteins, such as STING, TBK1, and IRF3. An increase in the phosphorylated forms of these proteins indicates pathway activation.
-
Alternatively, collect the cell culture supernatant and measure the secretion of IFN-β using an ELISA kit.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of ENPP1 in the cGAMP-STING pathway and the mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. pnas.org [pnas.org]
- 10. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 12. huabio.com [huabio.com]
- 13. licorbio.com [licorbio.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of pH on Enpp-1-IN-12 inhibitor activity
Welcome to the technical support center for the Enpp-1-IN-12 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding the impact of pH on inhibitor activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and other nucleotides to generate adenosine monophosphate (AMP) and pyrophosphate (PPi).[2][3][4] It also degrades the cyclic dinucleotide 2'3'-cGAMP, a key second messenger in the cGAS-STING innate immunity pathway.[2][5][6] By inhibiting ENPP1, this compound can block the degradation of cGAMP, leading to activation of the STING pathway and subsequent anti-tumor immune responses.[2][5]
Q2: How does pH affect the stability and activity of this compound?
A2: While specific studies on the optimal pH for this compound activity are not extensively published, the pH of the experimental buffer is a critical factor for both enzyme and inhibitor stability and function. ENPP1 activity assays are often performed at a physiological pH of around 7.4 or 7.5.[7][8] Extreme pH values (highly acidic or alkaline) can lead to the degradation of the inhibitor and denaturation of the ENPP1 enzyme, resulting in inaccurate and irreproducible findings. It is crucial to maintain a consistent and appropriate pH throughout your experiment. One study mentions using a Trizma buffer at pH 9.4 for measuring ENPP1 enzyme kinetics, suggesting the enzyme may be active over a range of pH values.[9] However, the optimal pH for inhibitor binding and activity may differ from the optimal pH for enzyme activity alone.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[10]
Q4: In which signaling pathways is ENPP1 involved?
A4: ENPP1 plays a significant role in several key signaling pathways:
-
cGAS-STING Pathway: ENPP1 is a major negative regulator of this pathway by degrading extracellular 2'3'-cGAMP.[2][5][11]
-
Purinergic Signaling: By hydrolyzing ATP to AMP, ENPP1 modulates the levels of extracellular nucleotides and adenosine, which are important signaling molecules.[2][11]
-
Insulin Signaling: ENPP1 can interfere with insulin binding to its receptor, thereby inhibiting downstream signaling.[3][11]
-
Bone Mineralization: ENPP1 generates pyrophosphate (PPi), a key inhibitor of hydroxyapatite formation and bone mineralization.[3][11][12]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibitor activity.
Possible Cause:
-
Suboptimal pH: The pH of your assay buffer may not be optimal for this compound activity. Enzyme-inhibitor interactions can be highly sensitive to pH changes.
-
Inhibitor Degradation: Improper storage or handling of this compound may lead to its degradation.
-
Incorrect Reagent Concentration: Errors in the concentration of the enzyme, substrate, or inhibitor will directly impact the results.
Troubleshooting Steps:
-
pH Optimization: Perform a pH titration experiment to determine the optimal pH for this compound inhibition in your specific assay system. Test a range of pH values (e.g., 6.5 to 8.5) using appropriate buffers.
-
Verify Inhibitor Integrity: Use a fresh aliquot of this compound from proper storage conditions.
-
Confirm Concentrations: Double-check the calculations and dilutions for all reagents.
Issue 2: High background signal in the assay.
Possible Cause:
-
Buffer Composition: Components in your assay buffer may interfere with the detection method. For instance, serum can contain endogenous ENPP activity.[13]
-
Substrate Instability: The substrate may be unstable at the experimental pH, leading to non-enzymatic degradation.
Troubleshooting Steps:
-
Buffer Optimization: If possible, use a serum-free medium or a purified buffer system. Test different buffer components to identify potential sources of interference.
-
Substrate Stability Check: Run a control experiment without the enzyme to assess the rate of non-enzymatic substrate degradation at the chosen pH.
Data Presentation: Example of pH Impact on IC50
The following table illustrates a hypothetical dataset showing the impact of pH on the half-maximal inhibitory concentration (IC50) of this compound. Note: This data is for illustrative purposes to guide experimental design.
| Assay Buffer pH | This compound IC50 (nM) |
| 6.5 | 65 |
| 7.0 | 48 |
| 7.5 | 41 |
| 8.0 | 55 |
| 8.5 | 72 |
Experimental Protocols
ENPP1 Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound.
Materials:
-
Recombinant human ENPP1
-
This compound
-
Substrate (e.g., ATP or 2'3'-cGAMP)
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.01% Brij-35, pH 7.5)[7]
-
Detection Reagents (e.g., Transcreener® AMP²/GMP² Assay Kit)[7]
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of ENPP1 and the substrate at the desired concentrations.
-
Enzyme Reaction:
-
Add the assay buffer to each well of the microplate.
-
Add the this compound dilutions to the appropriate wells.
-
Add the ENPP1 enzyme to all wells except the negative control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.[7][13]
-
Detection: Stop the reaction and measure the product formation (e.g., AMP or GMP) using an appropriate detection method.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
Caption: ENPP1's role in the cGAS-STING and Purinergic signaling pathways.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. uniprot.org [uniprot.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are ENPP1 gene modulators and how do they work? [synapse.patsnap.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Head-to-Head Comparison: Enpp-1-IN-12 and ISM5939 in the Realm of ENPP1 Inhibition
For researchers, scientists, and drug development professionals, the burgeoning field of STING pathway modulation for cancer immunotherapy presents a landscape of promising molecular tools. Among these, inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key negative regulator of the cGAS-STING pathway, have garnered significant attention. This guide provides an objective, data-driven comparison of two prominent ENPP1 inhibitors: Enpp-1-IN-12 and ISM5939.
This comparison guide synthesizes available preclinical data to offer a comprehensive overview of their biochemical and cellular activity, selectivity, and pharmacokinetic profiles. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided.
At a Glance: Key Differences
| Feature | This compound | ISM5939 |
| Primary Potency Metric | Ki | IC50 |
| Potency against cGAMP Hydrolysis | 41 nM (Ki) | 0.63 nM (IC50) |
| Potency against ATP Hydrolysis | Data not readily available in IC50 format | 9.28 nM (IC50) |
| Selectivity | Information not detailed in available sources | High selectivity over ENPP2 and ENPP3 |
| Oral Bioavailability | Moderate (45.1% in mice) | Orally bioavailable |
| Development Approach | Conventional Medicinal Chemistry | AI-driven Drug Discovery |
Signaling Pathway and Mechanism of Action
Both this compound and ISM5939 are small molecule inhibitors that target ENPP1. ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a crucial second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[1] By inhibiting ENPP1, these compounds prevent the degradation of cGAMP in the tumor microenvironment.[2] This leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells, such as dendritic cells, leading to the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.[1]
Biochemical Activity: A Potency Showdown
| Compound | IC50 (cGAMP Hydrolysis) | IC50 (ATP Hydrolysis) |
| This compound (as ENPP-1-IN-1) | 259.0 nM[2] | 1328.0 nM[2] |
| ISM5939 | 0.63 nM[2] | 9.28 nM[2] |
Note: A lower IC50 value indicates higher potency.
Selectivity Profile
High selectivity is a critical attribute for a drug candidate, as it minimizes off-target effects. ISM5939 has demonstrated exceptional selectivity for ENPP1 over other members of the ectonucleotide pyrophosphatase/phosphodiesterase family, namely ENPP2 and ENPP3.[2] The IC50 values for ENPP2 and ENPP3 were found to be over 15,000 and 3,400 times higher, respectively, than for ENPP1.[2] Detailed selectivity data for this compound against other ENPP family members is not as readily available in the reviewed literature.
Pharmacokinetic Profile
The ability of a drug to be absorbed, distributed, metabolized, and excreted is crucial for its therapeutic efficacy. Both this compound and ISM5939 have been reported to be orally bioavailable.
| Compound | Oral Bioavailability (F) | Tmax (mice) | Cmax (mice) | Half-life (t1/2) (mice) |
| This compound | 45.1% (10 mg/kg, p.o.) | 0.25 h (10 mg/kg, p.o.) | 303.10 ng/mL (10 mg/kg, p.o.) | 1.04 h (10 mg/kg, p.o.) |
| ISM5939 | Orally bioavailable | Not explicitly stated | Not explicitly stated | Not explicitly stated |
While detailed pharmacokinetic parameters for ISM5939 in mice were not found in a directly comparable format, its development was guided by AI to optimize for favorable pharmacokinetic properties.
In Vivo Anti-Tumor Activity
Both compounds have demonstrated anti-tumor activity in syngeneic mouse models.
This compound:
-
In an LLC1 syngeneic murine tumor model for lung cancer, oral administration of this compound at 100 mg/kg resulted in tumor growth inhibition.
ISM5939:
-
In combination with anti-PD-1 therapy in the MC38 tumor model, ISM5939 showed superior tumor growth suppression.[2]
-
The combination therapy enhanced the ratio of M1 to M2 macrophages and increased the ratio of CD8+ T cells to regulatory T cells.[2]
Experimental Protocols
ENPP1 Enzymatic Inhibition Assay (General Protocol)
This assay is designed to measure the inhibition of ENPP1-mediated hydrolysis of cGAMP or ATP.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4), divalent cations essential for ENPP1 activity (e.g., 500 µM CaCl₂, 1 µM ZnCl₂), and a fixed concentration of recombinant human ENPP1 enzyme.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or ISM5939) are added to the reaction mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, either cGAMP or ATP, at a concentration close to its Michaelis-Menten constant (Km).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Product Detection: The amount of product generated (AMP and GMP from cGAMP, or AMP from ATP) is quantified. This can be achieved through various methods, including liquid chromatography-mass spectrometry (LC-MS/MS) for direct detection or coupled enzymatic assays that produce a fluorescent or luminescent signal.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular STING Activation Assay (General Protocol)
This assay measures the ability of ENPP1 inhibitors to enhance cGAMP-mediated STING activation in a cellular context.
Methodology:
-
Cell Culture: A suitable reporter cell line, such as THP-1 monocytes engineered with a STING-dependent reporter gene (e.g., Lucia luciferase under the control of an ISG54 promoter), is cultured under standard conditions.
-
Treatment: Cells are treated with a fixed concentration of exogenous cGAMP in the presence or absence of varying concentrations of the ENPP1 inhibitor (this compound or ISM5939).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for STING activation and reporter gene expression.
-
Reporter Gene Assay: The activity of the reporter gene product (e.g., luciferase) is measured according to the manufacturer's instructions.
-
Data Analysis: The increase in reporter gene activity in the presence of the inhibitor is quantified and used to determine the inhibitor's cellular potency (EC50).
Conclusion
For researchers in the field, the choice between these inhibitors may depend on the specific experimental needs. The superior potency and selectivity of ISM5939 make it an attractive candidate for in-depth preclinical and potentially clinical development. This compound, as a more established tool compound, remains a useful reagent for proof-of-concept studies. This head-to-head comparison, based on the currently available data, provides a foundation for informed decision-making in the dynamic landscape of cancer immunotherapy research.
References
A Head-to-Head Comparison: Enpp-1-IN-12 Versus Nucleotide-Based ENPP1 Inhibitors in Cancer Immunotherapy Research
For researchers, scientists, and drug development professionals, the selection of a suitable ENPP1 inhibitor is a critical decision in the pursuit of novel cancer immunotherapies. This guide provides an objective comparison of the non-nucleotide inhibitor Enpp-1-IN-12 and traditional nucleotide-based ENPP1 inhibitors, supported by experimental data and detailed methodologies to inform your research.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system's response to cancer.[1][2][3] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor immunity.[4][5] Furthermore, ENPP1 contributes to an immunosuppressive tumor microenvironment by producing adenosine.[3] Consequently, inhibition of ENPP1 presents a promising strategy to enhance anti-tumor immune responses.[5][6] This guide evaluates two major classes of ENPP1 inhibitors: the novel small molecule this compound and the more established nucleotide-based inhibitors.
Performance Comparison: Potency, Bioavailability, and In Vivo Efficacy
A critical differentiator between this compound and nucleotide-based inhibitors lies in their potency and pharmacokinetic profiles. This compound, a non-nucleotide-based inhibitor, demonstrates high potency with a Ki of 41 nM.[2] In contrast, many first-generation nucleotide-based inhibitors, which act as substrate analogs, exhibit moderate potency with Ki values in the micromolar range.[7]
Furthermore, a significant drawback of nucleotide-based inhibitors is their inherent high acidity, which leads to poor oral bioavailability and limits their therapeutic applicability.[1][7] this compound, however, has been shown to be orally active and exhibits moderate oral bioavailability in preclinical models.[2] This key difference positions this compound as a more promising candidate for in vivo studies and potential clinical development.
| Inhibitor Class | Compound Example(s) | Potency (Ki/IC50) | Key Advantages | Key Disadvantages |
| Non-Nucleotide-Based | This compound | 41 nM (Ki)[2] | High potency, Oral bioavailability[2] | Limited publicly available data on selectivity against other ENPP family members. |
| Nucleotide-Based | α,β-metADP, α,β-metATP | 13 - 32 µM (Ki)[7] | Well-established mechanism of competitive inhibition[7] | Poor oral bioavailability, High acidity, Potential for off-target effects on other ectonucleotidases and P2 purinergic receptors[1][7] |
Experimental Data and Protocols
To provide a comprehensive understanding of how these inhibitors are evaluated, this section details the methodologies for key experiments cited in the comparison.
ENPP1 Enzymatic Assay
This assay is fundamental for determining the potency of ENPP1 inhibitors.
Principle: The enzymatic activity of ENPP1 is measured by the hydrolysis of a substrate, such as ATP or the synthetic substrate p-nitrophenyl thymidine 5′-monophosphate (p-NPTMP), to produce a detectable signal.[1][8] The presence of an inhibitor will reduce the rate of this reaction.
Protocol:
-
Recombinant human ENPP1 enzyme is diluted in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5).[4]
-
The inhibitor (e.g., this compound or a nucleotide-based inhibitor) is added to the enzyme solution at various concentrations.
-
The reaction is initiated by the addition of the substrate (e.g., 10 µM ATP or cGAMP).[4]
-
The reaction mixture is incubated for a set period (e.g., 60 minutes) at 37°C.[4][8]
-
The reaction is stopped, and the product is quantified. For p-NPTMP, the release of p-nitrophenol is measured colorimetrically at 405 nm after the addition of NaOH.[8] For ATP or cGAMP, the production of AMP/GMP can be measured using commercially available kits such as the Transcreener AMP²/GMP² Assay, which utilizes a fluorescence polarization readout.[4]
-
The inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) or the inhibition constant (Ki) is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition Studies
These studies are crucial for evaluating the anti-tumor efficacy of ENPP1 inhibitors in a living organism.
Principle: An ENPP1 inhibitor is administered to tumor-bearing animals, and its effect on tumor growth is monitored over time compared to a vehicle-treated control group.
Protocol:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., LLC1 lung carcinoma or 4T1 breast cancer cells) are implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).[2][9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[10] The animals are then randomly assigned to treatment and control groups.
-
Inhibitor Administration: this compound is administered orally (p.o.) at a specified dose (e.g., 100 mg/kg).[2] Nucleotide-based inhibitors, due to their poor oral bioavailability, would typically require parenteral administration (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers, and calculated using the formula: (length × width²)/2.[9]
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted, and the tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the observed anti-tumor effect.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: ENPP1's dual role in suppressing anti-tumor immunity.
Caption: Workflow for evaluating ENPP1 inhibitors.
Conclusion
The development of potent and orally bioavailable ENPP1 inhibitors like this compound represents a significant advancement over traditional nucleotide-based inhibitors. While nucleotide-based inhibitors have been valuable research tools for elucidating the role of ENPP1, their poor pharmacokinetic properties have hindered their translational potential. This compound's favorable characteristics make it a superior candidate for in vivo studies aimed at validating ENPP1 as a therapeutic target for cancer immunotherapy. Researchers should consider these factors when selecting an ENPP1 inhibitor to ensure the robustness and clinical relevance of their findings. Further research, including comprehensive selectivity profiling and long-term efficacy and safety studies, will be crucial in the continued development of ENPP1 inhibitors for clinical applications.
References
- 1. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
- 10. pnas.org [pnas.org]
Assessing the selectivity of Enpp-1-IN-12 against other phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical checkpoint in the cGAMP-STING signaling pathway. As an extracellular enzyme, ENPP1 hydrolyzes the cyclic dinucleotide 2'3'-cGAMP, a key second messenger that activates the STING (stimulator of interferon genes) pathway to initiate an anti-tumor immune response. Inhibition of ENPP1 is a promising therapeutic strategy to enhance innate immunity against cancer. However, the selectivity of ENPP1 inhibitors against other phosphodiesterases (PDEs) is a crucial determinant of their therapeutic window and potential off-target effects.
This guide provides a comparative assessment of the selectivity of a representative ENPP1 inhibitor, ISM5939, against other members of the ectonucleotide pyrophosphatase/phosphodiesterase family. While specific data for "Enpp-1-IN-12" is not publicly available, the data presented for ISM5939 serves as a valuable reference for understanding the selectivity profiles of potent ENPP1 inhibitors.
Quantitative Assessment of Inhibitor Selectivity
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. Selectivity is determined by comparing the IC50 of the inhibitor against the target enzyme (ENPP1) to its IC50 against other related enzymes. A significantly higher IC50 value for other enzymes indicates greater selectivity for the target.
The following table summarizes the inhibitory activity of ISM5939 against human ENPP1, ENPP2, and ENPP3.[1]
| Enzyme | IC50 (nM)[1] |
| hENPP1 | 0.8 |
| hENPP2 | >10000 |
| hENPP3 | 1300 |
As the data indicates, ISM5939 is highly potent against human ENPP1 with a sub-nanomolar IC50 value. In contrast, its inhibitory activity against ENPP2 is negligible, and it is over 1600-fold less potent against ENPP3. This demonstrates a high degree of selectivity for ENPP1 within its immediate enzyme family. A broader screening against a panel of other phosphodiesterases is a standard practice to ensure a comprehensive selectivity profile. For instance, the novel ENPP1 inhibitor OC-1 has been reported to be selective against a panel of 15 phosphodiesterases with IC50 values greater than 30 µM.
Signaling Pathway of ENPP1 in cGAMP Degradation
The diagram below illustrates the central role of ENPP1 in the hydrolysis of extracellular 2'3'-cGAMP, thereby negatively regulating the STING-mediated anti-tumor immune response.
Caption: ENPP1-mediated hydrolysis of extracellular cGAMP and its inhibition.
Experimental Protocols
Phosphodiesterase Activity and Inhibitor Selectivity Assay (Luminescence-Based)
This protocol is adapted from commercially available assays such as the PDE-Glo™ Phosphodiesterase Assay and is a common method for determining PDE activity and inhibitor selectivity.[2][3]
1. Materials and Reagents:
-
Recombinant human phosphodiesterase enzymes (ENPP1 and a panel of other PDEs)
-
ENPP1 inhibitor (e.g., ISM5939)
-
Cyclic nucleotide substrate (e.g., cAMP or cGMP)
-
PDE-Glo™ Reaction Buffer
-
PDE-Glo™ Termination Buffer
-
PDE-Glo™ Detection Solution
-
Kinase-Glo® Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
2. Assay Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare serial dilutions of the ENPP1 inhibitor in the appropriate buffer.
-
Dilute each phosphodiesterase enzyme to the desired concentration in PDE-Glo™ Reaction Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Setup:
-
In a white, opaque microplate, add the diluted ENPP1 inhibitor to the appropriate wells. Include wells with vehicle control (e.g., DMSO) for no-inhibitor and no-enzyme controls.
-
Add the diluted phosphodiesterase enzyme to all wells except the no-enzyme control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Phosphodiesterase Reaction:
-
Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP) to all wells. The final substrate concentration should be at or below the Km for each respective enzyme.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the uninhibited reaction.
-
-
Termination and Detection:
-
Stop the phosphodiesterase reaction by adding PDE-Glo™ Termination Buffer to each well.
-
Add the PDE-Glo™ Detection Solution, which contains ATP and protein kinase, to all wells. The remaining cyclic nucleotide from the first step will activate the protein kinase, leading to the depletion of ATP.
-
Incubate at room temperature for 20 minutes.
-
-
Luminescence Measurement:
-
Add Kinase-Glo® Reagent to all wells. This reagent will generate a luminescent signal that is proportional to the amount of ATP remaining.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
3. Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control.
-
The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Selectivity is calculated by dividing the IC50 value for each off-target phosphodiesterase by the IC50 value for ENPP1.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the phosphodiesterase selectivity assay workflow.
Caption: Workflow for a luminescence-based phosphodiesterase selectivity assay.
References
Measuring ENPP1 Inhibition In Vivo: A Comparative Guide to Biomarkers
For researchers, scientists, and drug development professionals, accurately measuring the in vivo inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is critical for assessing the efficacy of novel therapeutics. This guide provides a comprehensive comparison of key biomarkers, detailing their measurement, performance, and the signaling pathways they represent.
ENPP1 is a key enzyme that hydrolyzes extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP), playing a crucial role in mineralization and immune regulation.[1][2] Its inhibition is a promising therapeutic strategy for various conditions, including certain cancers and rare calcification disorders. This guide explores the primary biomarkers used to assess ENPP1 activity in vivo: plasma pyrophosphate (PPi), the ENPP1 substrates ATP and 2'3'-cGAMP, and downstream markers of STING pathway activation.
Key Biomarkers for ENPP1 Inhibition
The inhibition of ENPP1 leads to measurable changes in the concentrations of its substrates and products, as well as downstream signaling events. The choice of biomarker often depends on the therapeutic context, be it restoring normal mineralization or enhancing anti-tumor immunity.
Plasma Pyrophosphate (PPi)
Inorganic pyrophosphate (PPi) is a critical regulator of mineralization, and its levels are tightly controlled, in part by ENPP1.[3][4] In conditions characterized by ENPP1 deficiency, low plasma PPi levels are a hallmark.[5] Therefore, an increase in plasma PPi is a direct indicator of ENPP1 inhibition.
ENPP1 Substrates: ATP and 2'3'-cGAMP
ENPP1 is the primary hydrolase of extracellular ATP and 2'3'-cGAMP.[1][6] Inhibition of ENPP1 leads to an accumulation of these substrates.
-
Extracellular ATP: ATP is a pro-inflammatory signaling molecule, and its levels are often elevated in the tumor microenvironment.[2] Measuring the increase in extracellular ATP can be a valuable biomarker for ENPP1 inhibition in oncology settings.
-
2'3'-cGAMP: As a key activator of the STING (Stimulator of Interferon Genes) pathway, 2'3'-cGAMP plays a vital role in innate immunity.[7] ENPP1-mediated degradation of 2'3'-cGAMP dampens this anti-tumor immune response.[8] A significant increase in 2'3'-cGAMP levels following treatment with an ENPP1 inhibitor is a strong indicator of target engagement and potential immune activation.[9]
Downstream STING Pathway Activation
Since ENPP1 negatively regulates the STING pathway by hydrolyzing 2'3'-cGAMP, its inhibition is expected to lead to STING activation. This can be monitored by measuring downstream markers such as:
-
Interferon (IFN) production: Activation of the STING pathway leads to the production of type I interferons.[7]
-
Immune cell infiltration: Increased STING signaling can promote the infiltration of immune cells, such as dendritic cells, into the tumor microenvironment.
Comparative Analysis of Biomarker Assays
The selection of an appropriate assay is crucial for the reliable quantification of these biomarkers. The following tables provide a comparative overview of commonly used methods.
Table 1: Comparison of Plasma PPi Quantification Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Sensitivity |
| Enzymatic (Luciferase-based) | PPi is converted to ATP, which is then detected by a luciferase reaction. | High sensitivity, high throughput compatible. | Can be affected by high endogenous ATP levels. | Low micromolar to nanomolar range. |
| Colorimetric | PPi is detected through a series of reactions that generate a colored product. | Simple, cost-effective. | Lower sensitivity compared to luciferase-based assays. | Micromolar range. |
| Fluorometric | PPi is detected through a series of reactions that generate a fluorescent product. | Higher sensitivity than colorimetric assays. | May require specialized equipment. | Sub-micromolar to micromolar range. |
Table 2: Comparison of ENPP1 Substrate Quantification Assays
| Biomarker | Assay Type | Principle | Advantages | Disadvantages | Typical Sensitivity |
| ATP | Luciferase-based | ATP is directly measured by a luciferase reaction. | High sensitivity, widely available kits. | Can be susceptible to interference from other nucleotides. | Nanomolar to picomolar range. |
| 2'3'-cGAMP | LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection. | High specificity and sensitivity, can quantify multiple analytes simultaneously. | Requires specialized equipment and expertise. | Nanomolar to picomolar range.[10][11] |
| 2'3'-cGAMP | ELISA | Competitive immunoassay. | High throughput compatible, relatively simple. | Potential for cross-reactivity, may have lower sensitivity than LC-MS/MS. | Nanomolar range. |
In Vivo Experimental Data
The following table summarizes representative data from in vivo studies demonstrating the effect of ENPP1 inhibition on key biomarkers.
Table 3: In Vivo Effects of ENPP1 Inhibition on Biomarkers
| Biomarker | Model System | ENPP1 Inhibitor/Model | Fold Change/Effect | Reference |
| Plasma 2'3'-cGAMP | Enpp1 knockout mice | Genetic knockout of ENPP1 | >100-fold increase 30 minutes after injection of exogenous cGAMP compared to wild-type. | [9] |
| Plasma PPi | ENPP1 deficient mouse model | ENPP1-Fc (soluble ENPP1) | Dose-dependent increase in plasma PPi levels. | [5] |
| IFN-β and CXCL10 mRNA | Human PBMCs (in vitro) | AVA-NP-695 | Dose-dependent increase in IFN-β and CXCL10 mRNA levels in the presence of 2'3'-cGAMP. | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for a clear understanding of biomarker measurement.
Caption: ENPP1 hydrolyzes extracellular ATP and 2'3'-cGAMP.
Caption: A typical workflow for in vivo biomarker assessment.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are outlines for key biomarker assays.
Protocol 1: Quantification of Plasma Pyrophosphate (PPi) using a Luciferase-based Assay
Objective: To measure the concentration of PPi in plasma samples.
Materials:
-
Plasma collected with EDTA as an anticoagulant.
-
PPi assay kit (luciferase-based).
-
Microplate luminometer.
-
PPi standards.
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. If necessary, dilute samples with the assay buffer provided in the kit to bring the PPi concentration within the linear range of the assay.
-
Standard Curve Preparation: Prepare a series of PPi standards of known concentrations according to the kit manufacturer's instructions.
-
Assay Reaction: a. Add a specific volume of plasma sample or standard to each well of a 96-well plate. b. Add the reaction mix containing ATP sulfurylase and adenosine 5' phosphosulfate (APS) to each well. This converts PPi to ATP. c. Incubate for the time specified in the kit protocol to allow for the complete conversion of PPi to ATP. d. Add the luciferase-containing detection reagent to each well.
-
Measurement: Immediately measure the luminescence using a microplate luminometer.
-
Calculation: Calculate the PPi concentration in the samples by comparing their luminescence signals to the standard curve.
Protocol 2: Quantification of 2'3'-cGAMP in Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of 2'3'-cGAMP in plasma.
Materials:
-
Plasma collected with EDTA as an anticoagulant.
-
Internal standard (e.g., stable isotope-labeled 2'3'-cGAMP).
-
Acetonitrile for protein precipitation.
-
LC-MS/MS system.
-
2'3'-cGAMP standards.
Procedure:
-
Sample Preparation: a. To a known volume of plasma, add the internal standard. b. Precipitate proteins by adding a sufficient volume of cold acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Standard Curve Preparation: Prepare a series of 2'3'-cGAMP standards of known concentrations containing the internal standard.
-
LC-MS/MS Analysis: a. Inject the prepared samples and standards onto the LC-MS/MS system. b. Separate 2'3'-cGAMP from other plasma components using a suitable liquid chromatography method. c. Detect and quantify 2'3'-cGAMP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[11]
-
Calculation: Determine the concentration of 2'3'-cGAMP in the samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the standard curve.
Conclusion
The selection of appropriate biomarkers is fundamental to the successful in vivo evaluation of ENPP1 inhibitors. Plasma PPi serves as a robust and direct measure of ENPP1 activity, particularly relevant for mineralization disorders. For immuno-oncology applications, measuring the accumulation of the STING agonist 2'3'-cGAMP and downstream markers of STING activation provides critical insights into the immunomodulatory effects of ENPP1 inhibition. The methodologies outlined in this guide, from sample collection to data analysis, provide a framework for the accurate and reliable assessment of ENPP1 target engagement and pharmacodynamic effects in preclinical and clinical studies.
References
- 1. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ENPP1 ameliorates vascular calcification via inhibiting the osteogenic transformation of VSMCs and generating PPi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASBMR 2025 Annual Meeting [asbmr.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
- 10. Quantification of cGMP in human plasma by isotope dilution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Purinergic Signaling: A Comparative Guide to Enpp-1-IN-12 Off-Target Effects on P2 Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential clinical outcomes. This guide provides a comparative analysis of Enpp-1-IN-12, a non-nucleotide inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), and its potential off-target effects on purinergic P2 receptors. While direct experimental data on the comprehensive selectivity profile of this compound against a full panel of P2 receptors is not publicly available, we can infer its likely properties based on the behavior of other non-nucleotide ENPP1 inhibitors and contrast them with nucleotide-based alternatives.
The Crucial Role of Selectivity in ENPP1 Inhibition
ENPP1 is a key enzyme that modulates purinergic signaling by hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi). This activity directly impacts the availability of ligands for P2 receptors, a family of cell surface receptors activated by extracellular nucleotides like ATP and ADP. Given the structural similarity between ATP and nucleotide-based ENPP1 inhibitors, there is a significant potential for these inhibitors to exhibit off-target activity at P2 receptors, leading to unintended biological consequences.[1]
Non-nucleotide inhibitors, such as this compound, are designed to circumvent this issue by targeting ENPP1 through mechanisms that do not rely on mimicking the natural nucleotide substrate. This structural dissimilarity is hypothesized to confer greater selectivity and reduce the likelihood of direct interactions with P2 receptors.
Comparative Analysis: Nucleotide vs. Non-Nucleotide ENPP1 Inhibitors
To illustrate the importance of inhibitor class, this guide contrasts the expected off-target profiles of nucleotide-based and non-nucleotide-based ENPP1 inhibitors on P2 receptors.
| Inhibitor Class | Structural Similarity to P2 Receptor Ligands | Expected P2 Receptor Off-Target Activity | Supporting Rationale |
| Nucleotide-Based ENPP1 Inhibitors | High | Likely | These inhibitors are designed as analogs of ATP or other nucleotides, which are the natural ligands for P2 receptors. This structural mimicry increases the probability of cross-reactivity.[1] |
| Non-Nucleotide ENPP1 Inhibitors (e.g., this compound) | Low | Unlikely | These inhibitors possess distinct chemical scaffolds that do not resemble purine or pyrimidine nucleotides, thereby reducing the potential for binding to and activating or inhibiting P2 receptors. |
Experimental Approaches to Determine P2 Receptor Off-Target Effects
Assessing the selectivity of an ENPP1 inhibitor requires a systematic evaluation of its activity against a panel of P2 receptor subtypes. Two primary experimental approaches are commonly employed for this purpose:
-
Radioligand Binding Assays: These assays directly measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific P2 receptor subtype. A lack of displacement indicates a low potential for direct binding interaction.
-
Functional Assays (e.g., Calcium Mobilization Assays): These assays measure the cellular response following P2 receptor activation. For Gq-coupled P2Y receptors, activation leads to an increase in intracellular calcium levels. A test compound is evaluated for its ability to either elicit this response (agonist activity) or block the response induced by a known P2 receptor agonist (antagonist activity).
Detailed Experimental Protocols
Below are detailed methodologies for key experiments used to assess the off-target effects of small molecules on purinergic P2 receptors.
Experimental Protocol 1: Radioligand Displacement Assay for P2Y Receptors
Objective: To determine the binding affinity of a test compound to a specific P2Y receptor subtype by measuring the displacement of a known radioligand.
Materials:
-
Cell membranes prepared from cells overexpressing the P2Y receptor of interest.
-
Radioligand specific for the P2Y receptor subtype (e.g., [³H]PSB-0413 for P2Y12).
-
Test compound (e.g., this compound).
-
Unlabeled P2Y receptor antagonist (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd value.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
For the determination of total binding, add vehicle instead of the test compound.
-
For the determination of non-specific binding, add a high concentration of the unlabeled antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.
Experimental Protocol 2: Calcium Mobilization Functional Assay for Gq-Coupled P2Y Receptors
Objective: To assess the agonist or antagonist activity of a test compound on a Gq-coupled P2Y receptor by measuring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the Gq-coupled P2Y receptor of interest (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Known P2Y receptor agonist (e.g., ADP for P2Y1).
-
Test compound (e.g., this compound).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
For agonist mode: Measure the baseline fluorescence, then inject the test compound at various concentrations and continue to measure the fluorescence signal over time to detect any increase in intracellular calcium.
-
For antagonist mode: Pre-incubate the cells with the test compound at various concentrations for a defined period. Measure the baseline fluorescence, then inject the known P2Y receptor agonist and continue to measure the fluorescence signal over time.
-
Analyze the data by calculating the change in fluorescence from baseline. For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value by measuring the inhibition of the agonist-induced response.
Visualizing the Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and the logic of the experimental workflows.
Caption: ENPP1's role in modulating purinergic signaling and potential inhibitor interactions.
Caption: Workflow for assessing the off-target effects of an ENPP1 inhibitor on P2 receptors.
Conclusion
References
Comparative Pharmacokinetics of Emerging ENPP1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of leading ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors currently in clinical development. This document summarizes available quantitative data, presents detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development in this therapeutic area.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway. By degrading cGAMP, ENPP1 dampens innate immune responses against cancer. Consequently, the development of ENPP1 inhibitors is a promising strategy in cancer immunotherapy. A favorable pharmacokinetic profile is crucial for the clinical success of these inhibitors. This guide compares the available pharmacokinetic data for several orally administered ENPP1 inhibitors in clinical development: RBS2418, SR-8541A, and ISM5939.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for selected ENPP1 inhibitors. It is important to note that clinical trials for these agents are ongoing, and comprehensive pharmacokinetic data is not yet fully available in the public domain. The data presented here is based on preliminary findings from clinical trials and preclinical studies.
| Inhibitor | Study Population | Dose | Cmax | Ctrough | AUC | Half-life (t1/2) | Bioavailability | Key Findings & Citations |
| RBS2418 | Human (single patient, expanded access) | 100 mg BID | - | 29 ng/mL | - | - | Excellent oral bioavailability | Plasma levels exceeded serum EC90 by >17-fold. |
| 200 mg BID | 473 ng/mL | 69 ng/mL | - | - | Plasma levels exceeded serum EC90 by >40-fold. | |||
| Human (Phase 1a) | Escalating doses | Dose-proportional increase | Dose-proportional increase | - | - | Drug concentrations in plasma and tumor exceeded human serum EC90. | ||
| SR-8541A | Human (Phase 1) | - | - | - | - | - | Strong oral bioavailability | Phase 1 study is currently evaluating pharmacokinetics. |
| Rodent (preclinical) | - | - | - | - | ~50% | |||
| ISM5939 | Human (Phase 1 planned) | - | - | - | - | - | Favorable in vivo pharmacokinetic profile | Phase 1 trials will evaluate safety, tolerability, and pharmacokinetics. |
| Mouse (preclinical) | 30 mg/kg BID (oral) | - | - | - | - | Demonstrated 67% tumor growth inhibition in a MC38 tumor model. | ||
| STF-1623 | Mouse (preclinical) | - | - | - | - | - | Fast systemic clearance, but long tumor residence time | This profile suggests tumor-selective targeting. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental processes involved in pharmacokinetic analysis, the following diagrams are provided.
Experimental Protocols
Below are representative, detailed protocols for the key experiments involved in determining the pharmacokinetic profiles of ENPP1 inhibitors. These are generalized protocols and may require optimization for specific inhibitors.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an oral ENPP1 inhibitor in a murine model.
Materials:
-
ENPP1 inhibitor
-
Vehicle for drug formulation (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water)
-
8-12 week old male C57BL/6 mice
-
Oral gavage needles
-
Microcentrifuge tubes
-
Heparinized capillary tubes or syringes with appropriate gauge needles
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Formulation: Prepare the ENPP1 inhibitor in the selected vehicle to the desired concentration on the day of the experiment. Ensure the formulation is homogenous.
-
Dosing: Administer the ENPP1 inhibitor to the mice via oral gavage at a specified dose (e.g., 10-30 mg/kg). Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood can be collected via the submandibular or saphenous vein for serial sampling. The terminal time point may involve cardiac puncture under deep anesthesia.
-
Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples at 4°C for 10-15 minutes at approximately 2000 x g.
-
Sample Storage: Carefully collect the supernatant (plasma) and store it at -80°C until bioanalysis.
Quantification of ENPP1 Inhibitor in Plasma by LC-MS/MS
Objective: To quantify the concentration of the ENPP1 inhibitor in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from the in vivo study
-
Analytical standard of the ENPP1 inhibitor
-
Stable isotope-labeled internal standard (SIL-IS) of the inhibitor
-
Acetonitrile (ACN), methanol (MeOH), formic acid (FA) (LC-MS grade)
-
Water (ultrapure)
-
LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase analytical column
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare a stock solution of the ENPP1 inhibitor and the SIL-IS in an appropriate solvent (e.g., DMSO or MeOH). Serially dilute the inhibitor stock solution with drug-free plasma to create calibration standards and QC samples at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample in a microcentrifuge tube, add 150 µL of cold ACN containing the SIL-IS at a fixed concentration.
-
Vortex the mixture for 1-2 minutes to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% FA in water) and mobile phase B (e.g., 0.1% FA in ACN). A typical gradient might run from 5% to 95% B over a few minutes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the ENPP1 inhibitor and its SIL-IS. These transitions need to be optimized for each specific compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the ENPP1 inhibitor in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
This comprehensive guide provides a foundational understanding of the pharmacokinetic profiles of emerging ENPP1 inhibitors. As more data from ongoing clinical trials become available, a more definitive comparative analysis will be possible. The provided protocols offer a starting point for researchers to conduct their own pharmacokinetic assessments of novel ENPP1 inhibitors.
Evaluating the Synergy of ENPP1 Inhibition with Checkpoint Blockade in Cancer Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of immune checkpoint inhibitors has revolutionized cancer treatment. However, a significant portion of patients do not respond to these therapies, often due to an immunologically "cold" tumor microenvironment. A promising strategy to overcome this resistance is the inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway, a critical component of innate immunity. This guide provides a comparative overview of the preclinical evidence for the synergistic effects of ENPP1 inhibitors, using Enpp-1-IN-12 as a representative compound, in combination with various checkpoint inhibitors.
The ENPP1-STING Axis: A Key Regulator of Anti-Tumor Immunity
Caption: The ENPP1-STING signaling cascade and the mechanism of this compound.
Synergy with Anti-PD-1/PD-L1 Checkpoint Inhibitors
The combination of ENPP1 inhibitors with antibodies targeting the PD-1/PD-L1 axis has shown significant promise in preclinical models. These studies demonstrate that ENPP1 inhibition can sensitize tumors to anti-PD-1/PD-L1 therapy, leading to enhanced tumor growth inhibition and improved survival.
| ENPP1 Inhibitor | Checkpoint Inhibitor | Tumor Model | Key Findings | Reference |
| STF-1623 | Anti-PD-1 & Anti-PD-L1 | MC38 (colorectal), CT26 (colorectal) | Synergistic slowing of tumor growth; dramatic increase in tumor-infiltrating CD4+ and CD8+ T cells. | [7] |
| ISM5939 | Anti-PD-1/PD-L1 | Multiple syngeneic models | Synergistic suppression of tumor growth. | [8][9] |
| Novel Inhibitor | Anti-PD-L1 | CT26 (colorectal) | Monotherapy TGI: 39% (oral), 53% (IV); Combination TGI: 86% (oral), 81% (IV). | [4] |
| OC-1 | Anti-PD-1 | CT26 & MC38 (colorectal) | Monotherapy TGI: 20-40%; Combination TGI: ~75%. | [10] |
Synergy with Anti-CTLA-4 Checkpoint Inhibitors
While less extensively studied, the combination of ENPP1 inhibitors with anti-CTLA-4 antibodies also holds therapeutic potential. CTLA-4 is another critical immune checkpoint that primarily regulates T-cell activation in the priming phase within lymph nodes. The rationale for this combination is that ENPP1 inhibition can enhance the initial anti-tumor immune response, which can then be sustained by blocking the inhibitory signals from CTLA-4. Preclinical studies have shown that dual blockade of PD-1/PD-L1 and CTLA-4 can have synergistic effects, and it is hypothesized that adding an ENPP1 inhibitor could further amplify this response.[11][12]
Experimental Protocols
A generalized experimental workflow for evaluating the synergy between an ENPP1 inhibitor and a checkpoint inhibitor in a syngeneic mouse model is outlined below.
References
- 1. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insilico Medicine's AI Designs ENPP1 Inhibitor for Immune Modulation in Cancer [biopharmatrend.com]
- 3. Immunotherapy combination approaches: mechanisms, biomarkers and clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | Combination of PD-1/PD-L1 and CTLA-4 inhibitors in the treatment of cancer – a brief update [frontiersin.org]
- 12. Anti-CTLA-4 and anti-PD-1 immunotherapies repress tumor progression in preclinical breast and colon model with independent regulatory T cells response - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Selectivity Profile of Enpp-1-IN-12 Against ENPP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the ENPP1 inhibitor, Enpp-1-IN-12, with other members of the Ecto-nucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family. Understanding the selectivity of this inhibitor is crucial for its application in research and potential therapeutic development, particularly in the fields of oncology and immunology.
Introduction to this compound and the ENPP Family
This compound, also identified as compound 43, is a potent and orally active inhibitor of Ecto-nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) with a reported Ki of 41 nM.[1] ENPP1 is a key enzyme that hydrolyzes extracellular ATP and 2',3'-cGAMP, thereby playing a critical role in regulating purinergic signaling and the cGAS-STING pathway, which is vital for innate immunity.[2][3] The ENPP family consists of seven members (ENPP1-7) with diverse substrate specificities. While ENPP1, ENPP3, ENPP4, and ENPP5 primarily hydrolyze nucleotides, ENPP2 (autotaxin), ENPP6, and ENPP7 are involved in phospholipid metabolism. Given these differences, assessing the selectivity of an ENPP1 inhibitor is essential to minimize off-target effects.
Quantitative Analysis of Inhibitor Activity
The following table summarizes the inhibitory activity of this compound against various ENPP family members. This data is crucial for evaluating the inhibitor's selectivity profile.
| Target Enzyme | Inhibitor | IC50 / Ki | Fold Selectivity vs. ENPP1 |
| ENPP1 | This compound | Ki = 41 nM | - |
| ENPP2 (Autotaxin) | This compound | Data Not Available | Data Not Available |
| ENPP3 | This compound | Data Not Available | Data Not Available |
Data Not Available: Specific quantitative data for the cross-reactivity of this compound against other ENPP family members was not found in the reviewed literature. The primary publication describing this compound mentions "good selectivity" but does not provide specific IC50 or Ki values for other ENPP isoforms.
Signaling Pathway of ENPP1 Inhibition
The diagram below illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action for an ENPP1 inhibitor like this compound.
Caption: Inhibition of ENPP1 by this compound prevents the degradation of extracellular 2',3'-cGAMP, potentially enhancing STING signaling and anti-tumor immunity.
Experimental Protocols
While the specific protocol for determining the cross-reactivity of this compound is not detailed in the available literature, a general methodology for assessing ENPP1 and other ENPP family member inhibition can be described.
Objective: To determine the inhibitory concentration (IC50) or inhibition constant (Ki) of a test compound against various ENPP family members.
Materials:
-
Recombinant human ENPP1, ENPP2, ENPP3, etc.
-
Specific substrates for each enzyme (e.g., ATP or a fluorogenic substrate for ENPP1, LPC for ENPP2).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like Ca2+ and Zn2+).
-
Test compound (this compound) at various concentrations.
-
Detection reagents (e.g., a kit to measure AMP/GMP production, or a fluorescent plate reader).
-
384-well microplates.
General Procedure for an in vitro ENPP Inhibition Assay:
-
Enzyme Preparation: Dilute the recombinant ENPP enzyme to a predetermined optimal concentration in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in DMSO and then dilute further in the assay buffer.
-
Reaction Initiation: In a microplate, add the enzyme solution, the compound solution at various concentrations, and pre-incubate for a short period at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding the specific substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period, ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction, if necessary, by adding a stop solution (e.g., EDTA).
-
Signal Detection: Measure the product formation using an appropriate detection method. For ENPP1, this could be quantifying the amount of AMP produced.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Selectivity Determination: Repeat the assay for each of the other ENPP family members to determine the IC50/Ki values for those enzymes. The ratio of IC50/Ki values for the off-target ENPPs to the IC50/Ki for ENPP1 provides the fold-selectivity.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing the selectivity of an ENPP inhibitor.
Caption: A generalized workflow for determining the selectivity of an ENPP inhibitor across the ENPP family of enzymes.
Conclusion
This compound is a potent inhibitor of ENPP1. While its discovery publication suggests good selectivity, specific quantitative data on its cross-reactivity with other ENPP family members is not publicly available. Researchers using this compound should be aware of this data gap and may need to perform their own selectivity profiling to fully characterize its off-target effects, especially when studying biological systems where other ENPP family members are expressed and functionally relevant. The provided experimental protocol offers a general framework for conducting such selectivity assays.
References
A Comparative Guide to the In Vivo Efficacy of ENPP1 Inhibitors: Enpp-1-IN-12 and MV-626
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical in vivo efficacy of two prominent ENPP1 inhibitors, Enpp-1-IN-12 and MV-626. This analysis is based on available experimental data to inform strategic decisions in oncology drug development programs.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING signaling pathway, a key component of the innate immune system's response to cancer. By hydrolyzing the STING agonist cGAMP, ENPP1 dampens anti-tumor immunity. Consequently, inhibition of ENPP1 is a promising therapeutic strategy to enhance the immune-mediated clearance of tumors. This guide focuses on the in vivo anti-tumor activity of two ENPP1 inhibitors, this compound and MV-626.
Mechanism of Action: Enhancing Anti-Tumor Immunity
Both this compound and MV-626 are small molecule inhibitors that target the enzymatic activity of ENPP1. By blocking ENPP1, these inhibitors prevent the degradation of cyclic GMP-AMP (cGAMP), the natural ligand for the STING (Stimulator of Interferon Genes) protein. The accumulation of cGAMP leads to the activation of the STING pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, leading to an enhanced anti-tumor immune response.
In Vivo Efficacy Comparison
While direct head-to-head in vivo comparative studies for this compound and MV-626 are not publicly available, this guide consolidates data from separate preclinical studies to provide a comparative overview.
| Feature | This compound | MV-626 |
| Tumor Model | Lewis Lung Carcinoma (LLC1) | Pancreatic (Panc02-SIY), Colorectal (MC38) |
| Mouse Strain | Syngeneic C57BL/6 | Syngeneic C57BL/6 |
| Dosing Route | Oral (p.o.) | Intraperitoneal (i.p.) |
| Reported Efficacy | Anti-tumor activity | Tumor growth delay |
| Quantitative Data | Not specified in available sources | Not specified in available sources |
Note: The absence of specific quantitative data, such as tumor growth inhibition (TGI) percentages or tumor volume curves, in the publicly available information for monotherapy studies of both compounds prevents a direct quantitative comparison of their efficacy.
Experimental Protocols
Detailed experimental protocols for the specific in vivo studies are not fully available. However, based on general knowledge of the tumor models used, representative protocols are outlined below.
This compound in LLC1 Syngeneic Mouse Model (Representative Protocol)
This protocol is a synthesized representation based on common practices for the LLC1 tumor model.
Detailed Methodology:
-
Cell Culture: Lewis Lung Carcinoma (LLC1) cells are cultured in appropriate media until they reach the desired confluence for inoculation.
-
Animal Model: Female C57BL/6 mice, typically 6-8 weeks old, are used.
-
Tumor Inoculation: A suspension of LLC1 cells (e.g., 1 x 10^6 cells in 100 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally at a dose of 100 mg/kg. The treatment frequency and duration would be key parameters in a definitive study. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volume is measured at regular intervals using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment group to the control group.
MV-626 in Syngeneic Mouse Models (Panc02-SIY and MC38) (Representative Protocol)
This protocol is a synthesized representation based on common practices for Panc02 and MC38 tumor models.
Detailed Methodology:
-
Cell Culture: Panc02-SIY or MC38 cells are cultured in appropriate media.
-
Animal Model: C57BL/6 mice are used.
-
Tumor Inoculation:
-
Panc02-SIY (Pancreatic Model): Cells can be implanted orthotopically into the pancreas to better mimic the tumor microenvironment.
-
MC38 (Colorectal Model): Cells are typically injected subcutaneously into the flank.
-
-
Tumor Growth and Randomization: Tumors are allowed to establish before randomizing the mice into treatment and control groups.
-
Treatment Administration: MV-626 is administered intraperitoneally for a specified duration (e.g., 5 consecutive days). A vehicle control is used for the control group.
-
Efficacy Evaluation: Efficacy is assessed by measuring tumor growth delay. In some studies, overall survival is also a key endpoint. Analysis of the tumor immune infiltrate can provide mechanistic insights.
-
Endpoint: The study concludes based on tumor size limits or survival endpoints.
-
Statistical Analysis: Tumor growth curves and survival plots are generated and statistically analyzed.
Summary and Future Directions
Both this compound and MV-626 show promise as ENPP1 inhibitors with in vivo anti-tumor activity. This compound has the advantage of oral bioavailability, which is a desirable characteristic for clinical development. MV-626 has demonstrated efficacy in multiple tumor models, suggesting a potentially broad applicability.
The critical missing piece for a definitive comparison is publicly available, peer-reviewed data that includes specific dosages, treatment schedules, and quantitative measures of in vivo efficacy for both compounds as monotherapies. Future studies directly comparing these and other ENPP1 inhibitors in the same tumor models will be invaluable for the field. Furthermore, investigations into combination therapies, for example with checkpoint inhibitors or radiotherapy, will be crucial to fully elucidate the therapeutic potential of targeting ENPP1 in oncology.
Validating the Downstream Effects of Enpp-1-IN-12 on STING Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Enpp-1-IN-12, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), and its role in activating the STING (Stimulator of Interferon Genes) pathway. By preventing the degradation of the STING agonist cGAMP, ENPP1 inhibitors represent a promising therapeutic strategy for enhancing anti-tumor immunity. This document outlines the mechanism of action, compares this compound with other known ENPP1 inhibitors, and provides detailed experimental protocols for validating downstream STING activation.
The cGAS-STING Pathway and the Role of ENPP1
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, such as in cancer cells. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, an adaptor protein on the endoplasmic reticulum membrane.[1] This activation triggers a signaling cascade, primarily through TBK1 and IRF3, leading to the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] These cytokines are crucial for mounting effective anti-viral and anti-tumor immune responses.[1]
ENPP1 acts as a key negative regulator and an innate immune checkpoint in this pathway.[4][5] As an extracellular phosphodiesterase, its primary function is to hydrolyze and degrade extracellular cGAMP that has been secreted by tumor cells.[4][6] By destroying this key signaling molecule, ENPP1 effectively dampens paracrine STING signaling in the tumor microenvironment, suppressing immune activation and allowing tumors to evade immune surveillance.[4][7] Therefore, inhibiting ENPP1 is a strategic approach to increase the local concentration of cGAMP, restore STING signaling, and "inflame" immunologically "cold" tumors.[5][8]
Figure 1. The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
Comparison of ENPP1 Inhibitors
This compound is a potent, orally active small molecule inhibitor of ENPP1. To objectively evaluate its performance, it is compared here with other well-characterized ENPP1 inhibitors. The table below summarizes key quantitative data related to their potency and downstream functional effects on STING activation.
| Parameter | This compound (Compound 43) | SR-8314 | AVA-NP-695 |
| Inhibitory Potency | Ki: 41 nM[9] | Ki: 79 nM[10] | IC50: 14 ± 2 nM |
| Assay System | Recombinant ENPP1 enzyme | Recombinant ENPP1 enzyme | Recombinant ENPP1 enzyme (p-Nph-5’-TMP substrate) |
| Downstream Effect 1: IFN-β Induction | Data not publicly available. | Increased IFNβ gene expression and protein secretion in THP-1 cells.[9] | Significantly increased IFN-β mRNA levels in THP-1 Dual™ cells (in combination with 25 µM cGAMP). |
| Downstream Effect 2: ISG Induction | Data not publicly available. | Increased gene expression of ISG15 and CXCL10 in THP-1 cells.[9] | Increased IFN-I response measured by QUANTI-Luc™ luciferase assay in THP-1 Dual™ cells. |
| Downstream Effect 3: T-Cell Response | Reported anti-tumor activity in LLC1 lung cancer model, implying immune involvement.[9] | Increased CD3+, CD4+, and CD8+ T-cell infiltration in tumors.[9] | Demonstrated superior tumor growth inhibition and reduced metastasis compared to anti-PD-1 in a 4T1 breast cancer model. |
| Oral Bioavailability | Yes, F=45.1% in mice.[9] | Data not specified. | Data not specified. |
| Reference | MedChemExpress[9] | Weston A, et al. (2019)[10] | Kumar D, et al. (2022) |
Note: Another notable inhibitor, MV-626 , has been described as a highly potent and selective ENPP1 inhibitor that blocks cGAMP hydrolysis and enhances STING activation, showing anti-tumor activity alone and in combination with radiation. However, a specific IC50 or Ki value is not publicly available.[10]
Experimental Protocols for Validation
Validating the downstream effects of an ENPP1 inhibitor like this compound requires a series of well-defined assays to measure STING pathway activation at different levels, from target engagement to cellular immune response.
ENPP1 Enzymatic Inhibition Assay
This assay directly measures the ability of the inhibitor to block ENPP1's enzymatic activity.
Figure 2. Workflow for an ENPP1 enzymatic inhibition assay.
Detailed Protocol:
-
Preparation: All reactions are performed in a buffer such as 50mM Tris HCl (pH 7.5), 250mM NaCl, 5µM ZnCl2, and 0.1 mg/ml BSA.
-
Inhibitor Addition: Prepare serial dilutions of this compound in the assay buffer. Add 10 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of recombinant human ENPP1 enzyme to the wells containing the inhibitor and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding 20 µL of 2X substrate solution (e.g., 20 nM 2'3'-cGAMP). The final reaction volume is 40 µL.
-
Incubation: Incubate the plate for 30 minutes at 25°C.
-
Termination: Stop the reaction by adding 10 µL of 0.5N HCl.
-
Detection: Quantify the amount of remaining cGAMP using a suitable detection method, such as a competitive immunoassay (e.g., cGAMP Lumit™ Immunoassay).
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 or Ki value by fitting the data to a dose-response curve.
Cellular STING Activation Assay (THP-1 Reporter Cells)
This cell-based assay measures the functional consequence of ENPP1 inhibition—the activation of the IRF pathway, a direct downstream effector of STING.
Figure 3. Workflow for a cellular STING reporter assay.
Detailed Protocol:
-
Cell Culture: Culture THP-1 Dual™ KI-STING reporter cells (InvivoGen) in RPMI 1640 medium supplemented with 10% FBS, selective antibiotics (Blasticidin and Zeocin™), Pen-Strep, and L-Glutamine.
-
Cell Seeding: Plate cells at a density of approximately 50,000 cells per well in a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of this compound. As THP-1 cells express ENPP1, the inhibitor will block the degradation of any added extracellular cGAMP.
-
Stimulation: Add a fixed concentration of exogenous 2'3'-cGAMP (e.g., 25 µM) to the wells to stimulate the STING pathway.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Carefully transfer 20 µL of cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent.
-
Immediately measure luminescence using a luminometer.
-
-
Analysis: Calculate the fold-change in luminescence relative to wells treated with cGAMP alone (no inhibitor) to determine the dose-dependent enhancement of STING signaling by this compound.
Western Blot for Phosphorylated IRF3
This assay provides direct biochemical evidence of STING pathway activation within the cell by detecting the phosphorylation of the key transcription factor, IRF3.
Detailed Protocol:
-
Cell Treatment: Seed cells (e.g., THP-1 monocytes or other relevant immune cells) in a 6-well plate and treat with this compound and/or cGAMP for a specified time (e.g., 3-6 hours).
-
Cell Lysis:
-
Wash cells once with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for total IRF3 and a loading control (e.g., β-actin) to confirm equal protein loading and to quantify the relative increase in IRF3 phosphorylation upon treatment.
References
- 1. This compound | ENPP1抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. caymanchem.com [caymanchem.com]
- 6. google.com [google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Society for Immunotherapy of Cancer 2018 Annual Meeting Posters from the Earle A. Chiles Research Institute | Earle A. Chiles Research Institute Collection | Providence [digitalcommons.providence.org]
Safety Operating Guide
Enpp-1-IN-12: Essential Safety and Disposal Guidelines for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Enpp-1-IN-12, a potent and orally active ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1) inhibitor, adherence to proper safety and disposal protocols is paramount. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, ensuring a secure laboratory environment and regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₆O₃S |
| Molecular Weight | 374.42 g/mol |
| Purity | ≥99% |
| Appearance | Solid |
| Storage (Powder) | 4°C, sealed storage, away from moisture and light |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) |
| Solubility | Soluble in DMSO |
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The following is a step-by-step guide for its proper disposal:
Step 1: Waste Identification and Segregation
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), weighing papers, pipette tips, and empty containers, should be considered contaminated waste.
-
Unused Product: Any unused or expired this compound must be disposed of as chemical waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal routing.
Step 2: Packaging for Disposal
-
Solid Waste: Place all contaminated solid materials into a clearly labeled, sealed, and puncture-resistant waste container. The label should include "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a compatible, sealed, and clearly labeled waste container. The label must indicate the full chemical composition, including the solvent and estimated concentration of this compound.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
Step 3: Storage Pending Disposal
-
Store the sealed waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
Step 4: Final Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: Stock Solution Preparation
For in vitro and in vivo studies, the following protocols for preparing stock solutions are commonly cited. Always use a calibrated balance and appropriate volumetric glassware.
In Vitro Stock Solution (e.g., 10 mM):
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 0.2671 mL of DMSO for a 10 mM solution).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C as recommended.
Signaling Pathway of ENPP1 Inhibition
This compound functions by inhibiting the ectoenzyme ENPP1. A primary role of ENPP1 is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation and subsequent downstream signaling, which can promote an anti-tumor immune response.
Caption: Inhibition of ENPP1 by this compound enhances the cGAMP-STING signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
